4-Chloro-3-fluoro-2-methylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-fluoro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKONHJYDMVSGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595852 | |
| Record name | 4-Chloro-3-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195251-01-4 | |
| Record name | 4-Chloro-3-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-fluoro-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-fluoro-2-methylpyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated pyridines represent a cornerstone of molecular design. Their unique electronic properties, metabolic stability, and ability to form specific intermolecular interactions make them invaluable scaffolds in the development of novel pharmaceuticals and functional materials. 4-Chloro-3-fluoro-2-methylpyridine, a member of this important class of compounds, presents a compelling case for in-depth physical characterization. Its specific substitution pattern—a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring—suggests a nuanced interplay of steric and electronic effects that dictate its behavior in both chemical reactions and biological systems.
This technical guide provides a comprehensive overview of the physical properties of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a deeper understanding of the experimental methodologies used to determine these properties, the rationale behind these techniques, and the implications of the data for research and development. While experimentally determined data for this specific molecule is not extensively available in the public domain, this guide will leverage high-quality predicted data and established scientific principles to provide a robust and practical resource.
Core Physical and Chemical Properties
A foundational understanding of a molecule's physical properties is paramount for its successful application in any research or development endeavor. These properties govern its behavior in various environments, from dissolution in a reaction solvent to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.
Summary of Physical Properties
The key physical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are exact, a significant portion of the following data is derived from computational predictions, which provide a reliable estimate in the absence of extensive experimental validation.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | [1][2] |
| Molecular Weight | 145.56 g/mol | [1][2][3] |
| CAS Number | 1195251-01-4 | [1][2][3][4] |
| Appearance | Colorless Liquid | [3] |
| Predicted Boiling Point | 155.9 ± 35.0 °C | [2] |
| Predicted Density | 1.264 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 2.95 ± 0.10 | [2] |
| Predicted LogP | 2.18 | [2] |
| Predicted Polar Surface Area (PSA) | 12.89 Ų | [2] |
In-Depth Discussion of Properties
Molecular Weight and Formula: The exact molecular formula, C₆H₅ClFN, and molecular weight of 145.56 g/mol are fundamental constants derived from the atomic composition of the molecule.[1][2][3] These values are critical for stoichiometric calculations in chemical synthesis and for mass spectrometry analysis.
Physical State: this compound is described as a colorless liquid at standard temperature and pressure.[3] This indicates that its melting point is below ambient temperature.
Boiling Point: The predicted boiling point of 155.9 ± 35.0 °C suggests that this compound is relatively volatile and can be purified by distillation under atmospheric or reduced pressure.[2] The boiling point is a critical parameter for purification, handling, and storage, as it dictates the temperature at which the liquid transitions into the gaseous phase.
Density: The predicted density of 1.264 ± 0.06 g/cm³ indicates that this compound is denser than water.[2] This is a crucial piece of information for solvent extraction procedures, as it will determine which layer is the organic phase.
pKa: The predicted pKa of 2.95 ± 0.10 reflects the basicity of the pyridine nitrogen.[2] The presence of electron-withdrawing halogen substituents (chlorine and fluorine) is expected to decrease the basicity of the pyridine ring compared to unsubstituted pyridine (pKa ≈ 5.2).[5] This property is of paramount importance in drug development, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.
LogP: The predicted octanol-water partition coefficient (LogP) of 2.18 suggests that this compound has a moderate degree of lipophilicity.[2] This is a key determinant of a drug's pharmacokinetic properties, including its ability to cross cell membranes and its distribution in the body.
Experimental Methodologies for Physical Property Determination
To ensure scientific integrity, it is crucial to understand the experimental methods used to determine these physical properties. The following sections detail the standard protocols for characterizing a novel compound like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] A precise determination of the boiling point is not only a key descriptor of the compound but also an indicator of its purity; pure compounds typically exhibit a sharp boiling point, whereas impurities will lead to a boiling point range.[8]
A common and effective method for determining the boiling point of a small sample of liquid is the Thiele tube method.[9]
Step-by-Step Methodology:
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube.[10]
-
Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed into the test tube containing the sample.[10]
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[9] The thermometer bulb and the sample should be positioned at the same level.
-
Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath.[11]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[11] This is the point where the vapor pressure of the sample equals the atmospheric pressure.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structure and confirming the identity of a chemical compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy would be the most powerful tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.
Predicted Spectral Characteristics:
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl group protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, fluoro, and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would be affected by the electronegativity of the attached atoms, with carbons bonded to chlorine and fluorine appearing at different chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds.[12] It provides a direct observation of the fluorine atom and its coupling to neighboring protons and carbons, which can be crucial for confirming the regiochemistry of the substitution pattern.[12][13]
Step-by-Step Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR experiment is performed.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to obtain a spectrum with single lines for each unique carbon.
-
¹⁹F NMR: A one-dimensional fluorine NMR experiment is acquired.
-
2D NMR: To unambiguously assign all signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to establish connectivity between protons and carbons.
-
Caption: General Workflow for NMR-based Structural Characterization.
Safety and Handling
Given the halogenated and heterocyclic nature of this compound, appropriate safety precautions are essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds suggests the following hazards should be considered.
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [14]
-
Causes skin and eye irritation. [14]
-
May cause respiratory irritation. [14]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[2]
Conclusion
This compound is a compound of significant interest for its potential applications in drug discovery and materials science. This in-depth technical guide has provided a comprehensive overview of its key physical properties, drawing upon high-quality predicted data and established scientific principles. While a full experimental characterization remains to be published, the methodologies and theoretical framework presented here offer a solid foundation for researchers and scientists working with this and related molecules. A thorough understanding of these physical properties is the first and most critical step towards unlocking the full potential of this promising chemical entity.
References
- April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes.
- This compound - LookChem. [Link]
- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]
- NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)
- • SAFETY D
- • SAFETY D
- Showing Compound 4-Methylpyridine (FDB004424) - FooDB. [Link]
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
- DETERMIN
- This compound (C6H5ClFN) - PubChemLite. [Link]
- (PDF) Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II)
- Fluoropyridines.
- 2-Methylpyridine - Wikipedia. [Link]
- 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem. [Link]
- Boiling Point Determin
- Synthesis of 4-chloro-3-methoxy-2-methylpyridine - PrepChem.com. [Link]
- ¹H-NMR spectrum of Co4 with an expansion of the 2–10 ppm region...
- 4-chloro-3-fluoro-2-(trifluoromethyl)pyridine (C6H2ClF4N) - PubChemLite. [Link]
- 6.
- Pyridine - Solubility of Things. [Link]
- 19F-centred NMR analysis of mono-fluorin
- BOILING POINT DETERMIN
- Determination of melting and boiling points. [Link]
- Solvent - Wikipedia. [Link]
- CN105085378A - Synthetic method of 4-(chloromethyl)
- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google P
- 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem. [Link]
- Pyridine - chemeurope.com. [Link]
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Deriv
Sources
- 1. This compound | 1195251-01-4 | VXB25101 [biosynth.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 1195251-01-4 [chemicalbook.com]
- 5. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 6. Solvent - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. alnoor.edu.iq [alnoor.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. notes.fluorine1.ru [notes.fluorine1.ru]
- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 4-Chloro-3-fluoro-2-methylpyridine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridines
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone, embedded in the structure of numerous therapeutic agents. Its versatility is immensely amplified through substitution, with halogenation playing a particularly pivotal role in modulating the physicochemical and pharmacological properties of drug candidates. The strategic incorporation of chlorine and fluorine atoms can significantly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile. This guide focuses on a specific, highly functionalized pyridine derivative: 4-Chloro-3-fluoro-2-methylpyridine (CAS Number: 1195251-01-4 ). This compound has emerged as a valuable building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique arrangement of a chloro, fluoro, and methyl group on the pyridine ring offers a versatile platform for synthetic chemists to construct complex molecular architectures with desirable drug-like properties.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1195251-01-4 | [1] |
| Molecular Formula | C₆H₅ClFN | [2] |
| Molecular Weight | 145.56 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | ~156 °C (Predicted) | N/A |
| Density | ~1.26 g/cm³ (Predicted) | N/A |
| Storage Temperature | 2-8°C under inert atmosphere | [1] |
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The methyl group will appear as a singlet in the upfield region, typically around 2.3-2.6 ppm. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the halogens will show characteristic chemical shifts and may exhibit coupling with the fluorine atom (¹⁹F-¹³C coupling).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z = 145. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z = 147 with about one-third the intensity of the M+ peak is expected, confirming the presence of a single chlorine atom.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl and C-F stretching vibrations.
Synthesis of this compound: A Proposed Experimental Protocol
A definitive, step-by-step synthesis for this compound is not widely published in peer-reviewed literature. However, based on established synthetic methodologies for related halogenated pyridines, a plausible and efficient route can be proposed. The following protocol is a conceptualized, self-validating system grounded in well-understood organic chemistry principles, such as the chlorination of pyridones.[2]
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Methodology:
-
Nitration of 2-Methyl-3-fluoropyridine:
-
To a stirred solution of 2-methyl-3-fluoropyridine in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
The mixture is then carefully poured onto crushed ice and neutralized with a suitable base (e.g., NaOH or Na₂CO₃ solution) to precipitate the product, 3-fluoro-2-methyl-4-nitropyridine.
-
The crude product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
-
-
Reduction of the Nitro Group:
-
The 3-fluoro-2-methyl-4-nitropyridine is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature and atmospheric or slightly elevated pressure.
-
Upon completion of the reaction (monitored by TLC or the cessation of hydrogen uptake), the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure to yield 4-amino-3-fluoro-2-methylpyridine.
-
-
Sandmeyer Reaction for Chlorination:
-
The 4-amino-3-fluoro-2-methylpyridine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
This cold diazonium salt solution is then slowly added to a solution of copper(I) chloride in hydrochloric acid.
-
The reaction is allowed to warm to room temperature and stirred for several hours, during which nitrogen gas will evolve.
-
The reaction mixture is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product as a colorless to light yellow liquid.
-
Applications in Drug Discovery and Development
This compound is a valuable intermediate for introducing a substituted pyridine moiety into larger molecules, a common strategy in the development of kinase inhibitors.[3][4] The chlorine atom at the 4-position provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6]
The Suzuki-Miyaura Coupling Reaction:
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, the chlorine atom can be coupled with a variety of boronic acids or boronate esters to introduce diverse aryl or heteroaryl groups.
Sources
- 1. This compound | 1195251-01-4 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
4-Chloro-3-fluoro-2-methylpyridine molecular structure and weight
An In-Depth Technical Guide to 4-Chloro-3-fluoro-2-methylpyridine: Structure, Properties, and Synthetic Utility
Introduction
In the landscape of modern medicinal chemistry and drug discovery, substituted pyridine scaffolds are foundational building blocks for creating a vast array of complex and biologically active molecules.[1][2] Among these, halogenated pyridines offer unique chemical handles and physicochemical properties that are highly sought after by researchers. This guide provides a comprehensive technical overview of this compound, a versatile intermediate whose strategic placement of chloro, fluoro, and methyl groups imparts distinct reactivity and utility.[1]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the core molecular characteristics, plausible synthetic strategies, key applications in synthetic chemistry, and robust analytical protocols for this compound, grounding all technical claims in authoritative data.
Core Molecular Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the structural and physicochemical characteristics of this compound.
Molecular Structure and Identifiers
The compound, with the IUPAC name this compound, is a pyridine ring substituted at the 2, 3, and 4 positions. The presence of two different halogen atoms (chlorine and fluorine) on the aromatic ring makes it a valuable and reactive intermediate for further chemical modification.
Caption: 2D Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1195251-01-4 | [3][4][5] |
| Molecular Formula | C₆H₅ClFN | [4][6][7] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CC1=NC=CC(=C1F)Cl | [4][6][7] |
| InChIKey | QKONHJYDMVSGAL-UHFFFAOYSA-N |[4][6] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. The data below, largely derived from predictive models, provides a crucial baseline for laboratory use.
Table 2: Physicochemical & Predicted Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 145.56 g/mol | [3][7] |
| Exact Mass | 145.0094550 Da | [4][8] |
| Appearance | Colourless Liquid | [3] |
| Predicted Boiling Point | 155.9 ± 35.0 °C | [4] |
| Predicted Density | 1.264 ± 0.06 g/cm³ | [4] |
| Predicted LogP | 2.18 | [4][7] |
| Predicted pKa | 2.95 ± 0.10 | [4] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [4] |
| Predicted CCS ([M+H]⁺) | 121.1 Ų |[6] |
Synthesis and Mechanistic Rationale
While specific, peer-reviewed synthetic routes for this compound are not widely published, a plausible pathway can be designed based on established transformations of pyridine derivatives. The logic involves sequential, regioselective installation of the required functional groups.
Proposed Synthetic Pathway
A logical approach begins with a readily available starting material, such as 2-methylpyridine (α-picoline), and proceeds through halogenation steps. The introduction of fluorine and chlorine onto the pyridine ring requires careful selection of reagents and conditions to control regioselectivity. A common strategy for introducing fluorine is via a Sandmeyer-type reaction on an aminopyridine intermediate.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Starting Material: 3-Amino-2-methylpyridine is a logical precursor because the amino group can be readily converted to a wide range of functionalities.
-
Fluorination: The Balz-Schiemann reaction (diazotization with NaNO₂/HBF₄ followed by thermal decomposition) or a related Sandmeyer-type reaction is a classic and reliable method for installing a fluorine atom onto an aromatic ring at the position of a former amino group.[2]
-
Chlorination: The subsequent chlorination must be regioselective. The fluorine atom at position 3 is an ortho, para-director. Directing the electrophilic chlorine atom to the C4 position can be achieved using reagents like N-Chlorosuccinimide (NCS) under conditions that favor substitution at the para position relative to the activating methyl group and ortho to the fluorine.
Applications in Drug Discovery & Development
The true value of this compound lies in its role as a versatile scaffold for building more complex molecules. Its unique substitution pattern is a key asset in medicinal chemistry.
The Role of Halogenated Pyridines as Pharmacophores
Chlorine and fluorine atoms profoundly influence the properties of a drug candidate.[9]
-
Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Binding Affinity: The high electronegativity of fluorine allows it to form potent hydrogen bonds and other non-covalent interactions with protein targets, potentially enhancing binding affinity and selectivity.
-
Membrane Permeability: The lipophilicity introduced by the chlorine atom (as indicated by the positive LogP value) can improve a molecule's ability to cross cellular membranes.
Utility in Cross-Coupling Reactions
The chlorine atom at the C4 position serves as a reliable "handle" for palladium-catalyzed cross-coupling reactions. This enables the modular and efficient construction of carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis. Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination can be used to introduce diverse molecular fragments at this position, allowing for the rapid generation of compound libraries for screening and lead optimization.[2]
Caption: General scheme of a Suzuki coupling reaction utilizing the title compound.
Analytical & Quality Control Protocols
Ensuring the identity and purity of a chemical intermediate is critical for the reproducibility of experiments and the quality of the final product. The following section outlines a self-validating protocol for the analysis of this compound.
Purity and Identity Verification by HPLC-MS
This protocol combines High-Performance Liquid Chromatography (HPLC) for separation and purity assessment with Mass Spectrometry (MS) for identity confirmation.
Methodology Rationale:
-
Column: A C18 reversed-phase column is chosen due to the compound's moderate lipophilicity (LogP ≈ 2.18).
-
Mobile Phase: A gradient of water and acetonitrile with a formic acid modifier is standard for ensuring good peak shape and promoting ionization for MS detection.
-
Detection: UV detection is suitable as the pyridine ring is a chromophore. Electrospray Ionization (ESI) in positive mode is selected for MS, as the pyridine nitrogen is basic and will readily accept a proton to form the [M+H]⁺ ion.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute this stock 1:1000 with a 50:50 mixture of acetonitrile:water to a final concentration of 1 µg/mL.
-
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC or UPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detector: Diode Array Detector (DAD), scan 210-400 nm, monitor at 254 nm.
-
MS Detector: Quadrupole Mass Spectrometer with ESI source.
-
MS Mode: Positive Ion Mode.
-
Scan Range: m/z 50-300.
-
-
Data Analysis (Self-Validation):
-
Purity Assessment: Integrate the peak area of the main component in the UV chromatogram (at 254 nm). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. A pure sample should exhibit a single major peak.
-
Identity Confirmation: Extract the mass spectrum from the main chromatographic peak. Confirm the presence of the [M+H]⁺ ion at m/z 146.0167 (calculated for C₆H₆ClFN⁺). The observed mass should be within a 5 ppm tolerance of the calculated exact mass for high-resolution MS.
-
Conclusion
This compound is more than a simple chemical; it is a highly functionalized building block engineered for versatility. Its molecular structure provides multiple avenues for synthetic elaboration, while its halogen substituents offer a powerful means to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds. The robust analytical methods available for its characterization ensure high quality and reproducibility in its application. For researchers in drug discovery and materials science, this compound represents a valuable tool for accessing novel chemical space and accelerating the development of next-generation molecules.
References
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). 4-chloro-2-fluoropyridine. National Institutes of Health.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine.
- PubChemLite. (n.d.). This compound (C6H5ClFN).
- PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. National Institutes of Health.
- PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine.
- PubChemLite. (n.d.). 4-chloro-2-fluoro-3-methylpyridine (C6H5ClFN).
- PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. National Institutes of Health.
- Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 1195251-01-4 [chemicalbook.com]
- 6. PubChemLite - this compound (C6H5ClFN) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
- 8. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-fluoro-2-methylpyridine
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-3-fluoro-2-methylpyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical methodologies for acquiring and interpreting critical spectroscopic data. By integrating established analytical principles with field-proven insights, this guide serves as an essential resource for the structural elucidation and quality control of this important chemical entity.
Introduction to this compound
This compound (CAS No. 1195251-01-4) is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the pyridine ring, offers multiple reaction sites for further chemical modification. Accurate spectroscopic analysis is paramount to confirm its identity, purity, and stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for sample handling, storage, and the selection of appropriate analytical techniques.
| Property | Value | Source |
| CAS Number | 1195251-01-4 | |
| Molecular Formula | C₆H₅ClFN | |
| Molecular Weight | 145.56 g/mol | |
| Appearance | Colorless Liquid | |
| Storage Temperature | 2-8°C under inert atmosphere |
Safety and Handling
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Theoretical Principles
NMR spectroscopy relies on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment. The chemical shift (δ), coupling constants (J), and signal integration are the key parameters obtained from an NMR spectrum.
Experimental Protocol: NMR Analysis
The following is a generalized protocol for acquiring high-resolution NMR spectra of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for its good solubilizing power and relatively simple residual solvent peak.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.
Diagram: Workflow for NMR Spectroscopic Analysis
Caption: A generalized workflow for obtaining and processing NMR data.
Predicted Spectral Data and Interpretation
While experimental spectra for this compound are not publicly available, predictions based on empirical data and computational models can provide valuable insights.
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region and one signal in the aliphatic region.
-
Aromatic Protons: Two doublets are expected for the two protons on the pyridine ring. The coupling between these protons (⁴JHH) will be small. Additionally, coupling to the fluorine atom (JHF) will further split these signals.
-
Methyl Protons: A singlet is expected for the methyl group, which may show a small long-range coupling to the fluorine atom.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each carbon atom. The chemical shifts will be influenced by the electronegativity of the attached halogen atoms and the nitrogen atom in the ring. The signals for carbons bonded to fluorine will appear as doublets due to ¹JCF coupling.
¹⁹F NMR: The proton-decoupled ¹⁹F NMR spectrum will show a single resonance. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. In a proton-coupled spectrum, this signal would be split by the nearby aromatic protons.[1][2]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Theoretical Principles
In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).
Experimental Protocol: Mass Spectrometry
Instrumentation:
-
A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) for less volatile or thermally labile compounds.
Sample Preparation:
-
GC-MS: Dilute the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
LC-MS (ESI): Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
Data Acquisition:
-
EI (typically with GC-MS): The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.
-
ESI (typically with LC-MS): The sample solution is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, ions are released. This is a "soft" ionization technique that typically results in minimal fragmentation, primarily showing the protonated molecule [M+H]⁺.
Diagram: Workflow for Mass Spectrometric Analysis
Caption: A generalized workflow for obtaining and interpreting mass spectrometry data.
Predicted Spectral Data and Interpretation
The predicted mass spectral data for this compound is summarized in Table 2.
| Adduct | Predicted m/z |
| [M]⁺ | 145.00891 |
| [M+H]⁺ | 146.01674 |
| [M+Na]⁺ | 167.99868 |
| Source: PubChem[3] |
Interpretation: The molecular ion peak (M⁺) in an EI spectrum would be expected at an m/z of approximately 145. A key feature would be the isotopic pattern of the chlorine atom: a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. Common fragmentation pathways would involve the loss of a chlorine atom, a methyl radical, or hydrogen cyanide (HCN) from the pyridine ring. In an ESI spectrum, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 146.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a compound.
Theoretical Principles
Different types of chemical bonds (e.g., C-H, C=C, C-N, C-Cl, C-F) vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (typically expressed in wavenumbers, cm⁻¹).
Experimental Protocol: FT-IR Analysis
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer. An Attenuated Total Reflectance (ATR) accessory is often used for liquid samples.
Sample Preparation:
-
Neat Liquid (with ATR): Place a drop of the neat liquid sample directly onto the ATR crystal.
-
Thin Film (for volatile liquids): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Expected Spectral Data and Interpretation
While an experimental IR spectrum for this compound is not available, the expected absorption bands can be predicted based on the functional groups present. For comparison, the IR spectrum of the isomer 6-Chloro-3-fluoro-2-methylpyridine has been reported.[4]
| Wavenumber Range (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (methyl group) |
| 1600-1450 | C=C and C=N ring stretching |
| 1450-1350 | C-H bending (methyl group) |
| 1250-1000 | C-F stretch |
| 800-600 | C-Cl stretch |
The exact positions of these bands will be influenced by the electronic effects of the substituents and their positions on the pyridine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.
Theoretical Principles
When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule.
Experimental Protocol: UV-Vis Analysis
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane, or acetonitrile). The concentration should be chosen such that the maximum absorbance is between 0.1 and 1.0 absorbance units.
-
Fill a quartz cuvette with the sample solution.
-
Fill a matched reference cuvette with the pure solvent.
Data Acquisition:
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Scan a range of wavelengths, typically from 200 to 400 nm for a compound of this type.
-
The instrument will record the absorbance of the sample as a function of wavelength.
Expected Spectral Data and Interpretation
For substituted pyridines, electronic transitions such as n → π* and π → π* are expected.[5] The UV-Vis spectrum of this compound is expected to show one or more strong absorption bands in the 200-300 nm range, characteristic of the substituted pyridine ring system. The exact λ_max values and molar absorptivities will depend on the solvent used due to solvatochromic effects.
Conclusion
The spectroscopic characterization of this compound requires a multi-technique approach to unambiguously determine its structure and purity. While experimental data is not widely available in the public domain, this guide provides the theoretical framework and practical protocols for researchers to acquire and interpret the necessary NMR, MS, IR, and UV-Vis spectra. The predicted data and interpretations herein serve as a valuable reference for scientists working with this and related heterocyclic compounds, ensuring the integrity and quality of their research in drug discovery and development.
References
- PubChem. This compound. [Link]
- University of California, Davis. 19Flourine NMR. [Link]
- LookChem. This compound. [Link]
- NIST WebBook. Pyridine, 2-chloro-. [Link]
- ResearchGate. Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. [Link]
- PubChem. 6-Chloro-3-fluoro-2-methylpyridine. [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-3-fluoro-2-methylpyridine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-3-fluoro-2-methylpyridine, a substituted heteroaromatic compound of interest to researchers in medicinal chemistry and materials science. In the absence of a publicly available, fully assigned spectrum, this document serves as a predictive guide, meticulously detailing the theoretical chemical shifts and coupling constants. The principles outlined herein are grounded in foundational NMR theory and empirical data from analogous structures, providing a robust framework for the structural elucidation of this and similar complex molecules.
Introduction: The Structural Significance of this compound
This compound is a polysubstituted pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this molecule—featuring an electron-donating methyl group and two electron-withdrawing halogens—creates a unique electronic and steric environment. This intricate interplay of substituents governs the molecule's reactivity, intermolecular interactions, and ultimately, its potential biological activity.
Accurate structural confirmation is the bedrock of chemical research. NMR spectroscopy, by probing the magnetic environments of ¹H and ¹³C nuclei, allows for the unambiguous determination of molecular connectivity and constitution. This guide will deconstruct the predicted NMR spectra of the title compound, explaining the causal relationships between its structure and its spectral features.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to display three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group protons. The analysis begins with the standard chemical shifts for pyridine (H-2/6: ~8.6 ppm; H-3/5: ~7.2 ppm; H-4: ~7.6 ppm) and applies corrections based on the substituent effects.[1][2]
-
-CH₃ Group (at C-2): This alkyl group is electron-donating, causing an upfield (shielding) effect, particularly on the adjacent protons.
-
-F Group (at C-3): Fluorine is a strongly electronegative atom, exerting a deshielding effect. However, its most significant impact is the introduction of spin-spin coupling to nearby protons.
-
-Cl Group (at C-4): Chlorine is also electronegative and deshields adjacent protons.
The combined influence of these groups, along with the inherent electronic structure of the pyridine ring, dictates the final chemical shifts.
Signal Assignment and Interpretation:
-
H-5: This proton is ortho to the chlorine at C-4 and meta to the fluorine at C-3. It is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-6 (³JHH). A smaller coupling to the fluorine atom at C-3 (⁴JHF) might also be observable, potentially resulting in a doublet of doublets.
-
H-6: This proton is ortho to the nitrogen and meta to the chlorine at C-4. The proximity to the electronegative nitrogen atom will result in a downfield shift. It will appear as a doublet due to coupling with H-5 (³JHH).
-
-CH₃ Protons: The methyl group at C-2 will appear as a singlet in the aliphatic region of the spectrum. A small four-bond coupling to the fluorine at C-3 (⁴JHF) might cause slight broadening or a very small splitting of this signal.
The following table summarizes the predicted ¹H NMR data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 8.15 - 8.30 | Doublet (d) | ³J(H5-H6) = 5.0 - 6.0 |
| H-5 | 7.30 - 7.45 | Doublet of Doublets (dd) | ³J(H5-H6) = 5.0 - 6.0, ⁴J(H5-F3) = 1.0 - 2.0 |
| -CH₃ | 2.50 - 2.65 | Singlet (s) or narrow multiplet | ⁴J(CH3-F3) ≈ 1.0 |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, five for the pyridine ring carbons and one for the methyl carbon. The chemical shifts are predicted by starting with the base values for pyridine (C-2/6: ~150 ppm; C-3/5: ~124 ppm; C-4: ~136 ppm) and applying substituent chemical shift (SCS) effects.[3][4] The most prominent feature will be the large carbon-fluorine coupling constants.
-
-CH₃ Group (at C-2): Causes a downfield (deshielding) ipso-effect and smaller shielding/deshielding effects on the other ring carbons.
-
-F Group (at C-3): Induces a very strong deshielding ipso-effect and introduces significant nJCF couplings. The one-bond coupling (¹JC-F) will be the largest, typically >200 Hz.
-
-Cl Group (at C-4): Causes a deshielding ipso-effect.
Signal Assignment and Interpretation:
-
C-2: Attached to the methyl group. Its chemical shift will be influenced by the adjacent fluorine and the nitrogen atom. It will exhibit a two-bond coupling to fluorine (²JC-F).
-
C-3: Directly bonded to the fluorine atom, this carbon will be significantly downfield and will appear as a doublet with a very large one-bond C-F coupling constant (¹JC-F).
-
C-4: Bonded to the chlorine atom and adjacent to the fluorine. It will show a two-bond coupling to fluorine (²JC-F).
-
C-5: This carbon is meta to the fluorine and will exhibit a three-bond coupling (³JC-F).
-
C-6: This carbon is para to the fluorine and will show a four-bond coupling (⁴JC-F).
-
-CH₃: The methyl carbon will appear at the upfield end of the spectrum and will show a three-bond coupling to the fluorine (³JC-F).
The following table summarizes the predicted ¹³C NMR data.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-3 | 155 - 160 | Doublet (d) | ¹J(C3-F) = 230 - 250 |
| C-2 | 152 - 157 | Doublet (d) | ²J(C2-F) = 15 - 25 |
| C-6 | 147 - 152 | Doublet (d) | ⁴J(C6-F) = 2 - 5 |
| C-4 | 138 - 143 | Doublet (d) | ²J(C4-F) = 18 - 28 |
| C-5 | 122 - 127 | Doublet (d) | ³J(C5-F) = 3 - 6 |
| -CH₃ | 18 - 22 | Doublet (d) | ³J(CH3-F) = 2 - 4 |
Experimental Protocol for NMR Data Acquisition
This section provides a standardized workflow for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar organic molecules.
-
Concentration:
-
For ¹H NMR, accurately weigh 5-10 mg of the sample.
-
For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]
-
-
Procedure:
-
Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. To avoid shimming issues, the sample height should be between 4 and 5 cm.[6]
-
If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer.[7]
-
Cap the NMR tube securely. Clean the outside of the tube with a lint-free wipe moistened with isopropanol to remove any dust or fingerprints.
-
Spectrometer Setup and Data Acquisition
-
Insertion: Carefully insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning for the specific spectrometer probe.
-
Locking and Shimming:
-
Lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and high resolution.[5]
-
-
Tuning and Matching: Tune and match the probe for the nucleus being observed (¹H or ¹³C) to ensure efficient signal transmission and detection.
-
Acquisition Parameters (¹H NMR):
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: ~16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and the solvent triplet is centered at 77.16 ppm for ¹³C.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Pick all peaks in both spectra and label them with their chemical shifts.
Visualizations
The following diagrams provide a clear visual reference for the molecular structure and the key magnetic interactions within this compound.
Caption: Molecular structure of this compound with atom numbering.
Caption: Key predicted J-coupling interactions in this compound.
Conclusion
This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of this compound. By systematically applying the principles of substituent effects and spin-spin coupling, we have established the expected chemical shifts, multiplicities, and coupling constants for all proton and carbon nuclei. The outlined experimental protocol further equips researchers with a reliable method for acquiring high-fidelity spectral data. This comprehensive approach underscores the power of NMR spectroscopy as a primary tool for structural elucidation and serves as a valuable resource for scientists working with complex heterocyclic molecules.
References
- Taylor & Francis Online. (2006). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
- Taylor & Francis Online. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
- ACS Publications. (1997).
- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
- MDPI. (2018).
- Semantic Scholar. (1997).
- R-NMR. (n.d.).
- ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
- University of Oxford. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance. [Link]
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm). [Link]
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
- Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
- NIH National Library of Medicine. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
- SpectraBase. (n.d.). Pyridine - Optional[1H NMR] - Chemical Shifts. [Link]
- Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]
- NIH National Library of Medicine. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]
- The Royal Society of Chemistry. (n.d.).
- University of California, Irvine. (n.d.). 300 MHz 1H NMR spectra. [Link]
- SpectraBase. (n.d.). 2-Methylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]
- SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Wikipedia. (n.d.). J-coupling. [Link]
- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]
- ResearchGate. (2016). DFT calculation of NMR J(FF)
- University of Durham. (n.d.). FLUORINE COUPLING CONSTANTS. [Link]
- ACS Publications. (1973). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]
- SpectraBase. (n.d.). 3-Fluoropyridine - Optional[1H NMR] - Spectrum. [Link]
- SpectraBase. (n.d.). 3-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. [Link]
- SpectraBase. (n.d.). 4-Chloro-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts. [Link]
- NIH National Library of Medicine. (n.d.). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]
- ResearchGate. (1966). H-H and 13C-H coupling constants in pyridazine. [Link]
- Iowa State University. (n.d.). NMR Coupling Constants. [Link]
- ACS Publications. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. [Link]
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
Sources
- 1. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. testbook.com [testbook.com]
- 4. rsc.org [rsc.org]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
An In-depth Technical Guide to the GHS Hazard Profile of 4-Chloro-3-fluoro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 4-Chloro-3-fluoro-2-methylpyridine in Modern Synthesis
This compound (CAS No. 1195251-01-4) is a halogenated pyridine derivative that serves as a valuable building block in synthetic and medicinal chemistry.[1][2] Its strategic functionalization—featuring chloro, fluoro, and methyl groups on the pyridine scaffold—offers multiple reactive sites for the construction of more complex molecules. Halogenated heterocycles, particularly those containing fluorine and chlorine, are of significant interest in drug discovery. The presence of these halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[3] While specific applications of this compound in publicly documented research are nascent, its structural motifs are prevalent in pharmaceutically active compounds, making a thorough understanding of its hazard profile essential for any researcher handling this reagent.[4][5]
This guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling for this compound, coupled with field-proven insights for safe handling, storage, and emergency response.
Section 1: GHS Classification and Hazard Identification
This compound is classified as hazardous under the GHS framework. The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[3]
GHS Label Elements
The GHS label for this compound is built upon the following core components, which provide an immediate visual and textual understanding of its primary risks.
| Component | Information | Source(s) |
| GHS Pictogram | GHS07: Exclamation Mark | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
Toxicological Profile
-
Oral Toxicity (H302): Ingestion can lead to harmful effects. Never pipette by mouth or allow the substance to come into contact with food or drink.[3]
-
Skin Irritation (H315): Direct contact is expected to cause skin irritation, characterized by redness, itching, or inflammation.[3][8]
-
Eye Irritation (H319): Vapors or direct contact will cause serious eye irritation.[3][8]
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing or shortness of breath.[3][8]
Section 2: Safe Handling and Engineering Controls
A proactive approach to safety, combining proper engineering controls and personal protective equipment (PPE), is critical when working with halogenated pyridines.
Recommended Engineering Controls
The causality behind engineering controls is to minimize exposure at the source, creating a primary barrier between the researcher and the chemical.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in the event of an accidental splash.[6]
Personal Protective Equipment (PPE)
PPE serves as the last line of defense. The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.[3]
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves. Latex gloves are not recommended due to potential degradation.[9] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.[3]
-
Lab Coat: A fully buttoned, flame-retardant lab coat should be worn to protect street clothes and skin.
-
-
Respiratory Protection: For standard operations within a fume hood, respiratory protection is typically not required. However, in the case of a spill or ventilation failure, a respirator with an organic vapor cartridge (e.g., ABEK-P2) may be necessary.[3]
Section 3: Detailed Protocols for Storage and Emergency Response
A self-validating safety system relies on clear, pre-defined protocols for both routine and emergency situations.
Chemical Storage Protocol
Incorrect storage can lead to degradation of the chemical and create unforeseen hazards.
-
Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Temperature: Keep in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2-8°C.[2][9]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[8]
-
Location: Store away from heat sources, open flames, and direct sunlight.[9]
Emergency Response Protocols
3.2.1 First-Aid Measures
-
If Inhaled: Move the person to fresh air immediately. If breathing is difficult, give artificial respiration. Seek medical attention.[3]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][9]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
3.2.2 Spill Response Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Contain: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or a universal absorbent pad.
-
Collect: Carefully collect the absorbed material and contaminated debris into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the appropriate environmental health and safety personnel.
3.2.3 Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[8][10]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Section 4: Workflow and Disposal
The following workflow visualizes the key decision points and safety measures from acquisition to disposal of this compound.
// Nodes start [label="Receive Chemical", fillcolor="#F1F3F4", fontcolor="#202124"]; storage [label="Store at 2-8°C\nInert Atmosphere\nAway from Incompatibles", fillcolor="#FBBC05", fontcolor="#202124"]; risk_assessment [label="Conduct Risk Assessment\nfor Procedure", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ppe [label="Don PPE:\n- Safety Goggles/Face Shield\n- Nitrile Gloves\n- Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hood [label="Work in Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Perform Synthesis/\nExperiment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; decon [label="Decontaminate Glassware\n& Work Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; waste [label="Segregate Waste:\n- Liquid Organic\n- Solid Contaminated", fillcolor="#FBBC05", fontcolor="#202124"]; disposal [label="Dispose via EHS\nGuidelines", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End of Workflow", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; spill [label="Spill Occurs", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; spill_protocol [label="Follow Spill\nResponse Protocol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> storage; storage -> risk_assessment; risk_assessment -> ppe; ppe -> hood; hood -> reaction; reaction -> decon; reaction -> spill [dir=both, style=dashed, color="#EA4335", headlabel=" IF", taillabel="ELSE "]; spill -> spill_protocol [color="#EA4335"]; spill_protocol -> decon [color="#EA4335"]; decon -> waste; waste -> disposal; disposal -> end; } caption="Safe Handling and Disposal Workflow"
Waste Disposal
All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, sealed, and properly labeled hazardous waste container.[11] Disposal must be carried out in strict accordance with local, state, and federal environmental regulations. Do not dispose of this chemical down the drain.
Conclusion
This compound is a reagent with significant potential in synthetic chemistry, particularly for applications in drug discovery. Its hazard profile—moderate acute toxicity and irritant properties—necessitates a rigorous and informed approach to safety. By integrating the GHS guidelines with robust engineering controls, appropriate personal protective equipment, and clear, practiced emergency protocols, researchers can confidently and safely leverage the synthetic utility of this valuable chemical building block.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
- Arctom. (n.d.). CAS NO. 1195251-01-4 | this compound.
- ResearchGate. (n.d.). Synthetic procedure for the preparation of substituted pyridines.
- PubMed. (2016, November 4). Route to Highly Substituted Pyridines.
- US EPA. (n.d.). Chemical/Biological and Decontamination Agent Information.
- PubMed. (2011, August 21). Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol.
- Angene Chemical. (2021, May 1). Safety Data Sheet: this compound.
- Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
- ATSDR. (2025, August 7). Toxicological Profiles.
- PubChemLite. (n.d.). This compound (C6H5ClFN).
- Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- PubMed. (n.d.). Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020).
- ATSDR. (n.d.). Pyridine Tox Profile.
Sources
- 1. chemscene.com [chemscene.com]
- 2. arctomsci.com [arctomsci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. Toxicological Profiles | Toxicological Profiles | ATSDR [atsdr.cdc.gov]
- 8. aksci.com [aksci.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
An In-Depth Technical Guide to the Solubility of 4-Chloro-3-fluoro-2-methylpyridine in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3-fluoro-2-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles, predictive models, and detailed experimental protocols. It offers researchers a foundational understanding and practical tools for assessing and predicting the solubility of this compound in a diverse range of organic solvents. The guide includes a detailed analysis of the compound's physicochemical properties, a predictive solubility profile based on Hansen Solubility Parameters (HSP), and step-by-step methodologies for both thermodynamic and kinetic solubility determination.
Introduction: The Critical Role of Solubility in Chemical Development
The solubility of a compound in a given solvent is a fundamental physicochemical property that governs its behavior in a multitude of chemical processes. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of a compound's solubility profile is not merely academic; it is a cornerstone of process development, enabling informed decisions that impact reaction efficiency, product purity, and the ultimate viability of a synthetic route. This compound, a halogenated pyridine derivative, presents a unique set of solubility challenges and opportunities due to its specific combination of functional groups.
This guide is structured to provide both a theoretical framework and practical, actionable protocols for understanding and manipulating the solubility of this compound. We will delve into the molecular characteristics that dictate its solubility, explore predictive models to forecast its behavior in various organic media, and provide detailed experimental procedures for accurate solubility determination.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is paramount to predicting its solubility. The interplay of polarity, molecular size, and intermolecular forces dictates how readily a solute will dissolve in a particular solvent.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | [1][2] |
| Molecular Weight | 145.56 g/mol | [1][2] |
| Appearance | Colourless Liquid | [1] |
| Predicted Boiling Point | 155.9 ± 35.0 °C | [3] |
| Predicted Density | 1.264 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 2.95 ± 0.10 | [3] |
| Predicted LogP | 2.18 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 (N and F atoms) | [3] |
The presence of a nitrogen atom in the pyridine ring, along with the electronegative chlorine and fluorine atoms, imparts a degree of polarity to the molecule. However, the methyl group and the overall aromatic system contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the chosen solvent.
Theoretical Framework for Solubility Prediction
The age-old axiom of "like dissolves like" provides a simple yet powerful starting point for predicting solubility. This principle is rooted in the thermodynamics of mixing, where the Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is governed by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution: ΔG_sol = ΔH_sol - TΔS_sol.
For a solid dissolving in a liquid, the process can be conceptually broken down into two steps: the energy required to break the solute's crystal lattice (lattice energy) and the energy released when the solute molecules are solvated by the solvent (solvation energy). A favorable enthalpy of solution arises when the energy released during solvation is comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.
Hansen Solubility Parameters (HSP): A Quantitative Approach to "Like Dissolves Like"
To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a more quantitative framework.[4][5] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule (both solute and solvent) can be characterized by its three Hansen parameters, which can be thought of as coordinates in a three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between the solute and the solvent:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Hansen distance indicates greater similarity between the solute and solvent, and thus a higher likelihood of dissolution.
2.1.1. Estimated Hansen Solubility Parameters for this compound
For this compound, the contributing groups are an aromatic CH, an aromatic C-Cl, an aromatic C-F, an aromatic C-CH₃, and the pyridine nitrogen. Based on established group contribution values, the estimated HSPs are:
-
δD ≈ 18.5 MPa½
-
δP ≈ 6.5 MPa½
-
δH ≈ 4.0 MPa½
These values place this compound in a region of the Hansen space characterized by moderate dispersion forces, significant polarity, and a low capacity for hydrogen bonding.
Predicted Solubility of this compound in Common Organic Solvents
Using the estimated HSPs for this compound and known HSPs for a range of organic solvents, we can predict its relative solubility. A lower Hansen distance (Ra) suggests better solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Solubility |
| Non-Polar Solvents | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 8.8 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | 5.3 | Moderate |
| Diethyl Ether | 14.5 | 2.9 | 4.6 | 5.0 | Moderate to High |
| Polar Aprotic Solvents | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 6.5 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.7 | High |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.0 | Low to Moderate |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.0 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.5 | High |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.8 | Low to Moderate |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.7 | Low to Moderate |
| Polar Protic Solvents | |||||
| Methanol | 14.7 | 12.3 | 22.3 | 19.6 | Very Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 16.0 | Very Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 12.9 | Low |
Disclaimer: This table presents predicted solubility based on the Hansen Solubility Parameter model and estimated parameters for the solute. Actual experimental solubility may vary.
Experimental Determination of Solubility
While predictive models are invaluable for initial screening, experimental determination of solubility remains the gold standard for obtaining accurate, quantitative data. The choice of method often depends on the stage of development, the amount of material available, and the required throughput.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a classic and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[8][9][10] It involves creating a saturated solution in equilibrium with an excess of the solid solute.
3.1.1. Rationale and Causality
This method directly measures the point at which a solvent can no longer dissolve any more of a solute at a given temperature, representing the true thermodynamic equilibrium. The extended equilibration time ensures that the dissolution and precipitation rates have equalized.
3.1.2. Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, inert vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid phase. This is a critical step and can be achieved by:
-
Centrifugation followed by careful decantation.
-
Filtration using a chemically inert filter (e.g., PTFE syringe filter) that does not adsorb the solute.
-
-
Quantification: Accurately determine the concentration of this compound in the clear, saturated filtrate. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and accurate method.
-
Prepare a calibration curve using standard solutions of the compound with known concentrations.
-
Inject a known volume of the saturated filtrate into the HPLC system.
-
Determine the concentration from the calibration curve.
-
-
Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.
Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.
Kinetic Solubility: High-Throughput Screening
In early-stage drug discovery and process development, where rapid screening of multiple solvents or conditions is necessary and material may be limited, kinetic solubility assays are often employed.[11][12] These methods are faster but may not represent the true thermodynamic equilibrium.
3.2.1. Rationale and Causality
Kinetic solubility measures the concentration at which a compound, introduced from a concentrated stock solution (typically in DMSO), begins to precipitate in the test solvent. This method is sensitive to the rate of addition and mixing, and can often result in supersaturated solutions, leading to higher apparent solubility values than the thermodynamic method.
3.2.2. Step-by-Step Protocol (Nephelometric Method)
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mg/mL.
-
Assay Plate Preparation: In a 96-well microplate, add increasing volumes of the DMSO stock solution to different wells.
-
Solvent Addition: Rapidly add the organic solvent of interest to each well to achieve the final desired concentrations.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature. Measure the turbidity (light scattering) in each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Caption: Workflow for High-Throughput Kinetic Solubility Screening.
Advanced Predictive Models
For more refined in-silico predictions, several computational models can be employed.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method that can predict a wide range of thermodynamic properties, including solubility.[13][14] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. This method can provide highly accurate predictions without the need for experimental data, making it a valuable tool for virtual screening of solvents.
UNIFAC (UNIQUAC Functional-group Activity Coefficients)
The UNIFAC group contribution method estimates activity coefficients, which can then be used to calculate solid-liquid equilibria and thus solubility.[15] The molecule is broken down into its constituent functional groups, and interaction parameters between these groups are used to predict the overall behavior. While powerful, its accuracy is dependent on the availability of interaction parameters for the specific groups present in the molecule.
Conclusion
The solubility of this compound in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. This guide has provided a comprehensive framework for understanding and evaluating this critical parameter. By leveraging the predictive power of Hansen Solubility Parameters and other computational models, researchers can make informed decisions about solvent selection early in the development process. Furthermore, the detailed experimental protocols for both thermodynamic and kinetic solubility determination offer robust methods for obtaining the accurate data necessary for process optimization and formulation development. A judicious combination of predictive modeling and experimental verification will ultimately lead to more efficient and successful utilization of this compound in its various applications.
References
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]
- Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods.
- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- ACS Omega. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]
- International Journal of Pharmaceutics. (2019). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. [Link]
- ResearchGate. (2008). High throughput solubility determination with application to selection of compounds for fragment screening. [Link]
- PubMed. (2016).
- Semantic Scholar. (2004). [Development of solubility screening methods in drug discovery]. [Link]
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
- PubChem. (n.d.). 4-Chloro-3-fluoropyridine.
- Scribd. (n.d.). Shake Flask Method.
- Process Chemistry Portal. (n.d.). Hansen Solubility Parameters (HSP) Tool.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Shake Flask method: Significance and symbolism. (2025). ScienceDirect. [Link]
- Beijing Institute of Technology. (2024). Hansen solubility parameters sphere calculations and thermodynamic model fitting of two novel copper complexes supported by bis(imino)pyridine ligands. [Link]
- PMC. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]
- Zenodo. (2002). Prediction of Solubility with COSMO-RS. [Link]
- University of Delaware. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs.
- SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics.
- ScienceDirect. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. [Link]
- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).
- ResearchGate. (n.d.). COSMO-RS predictions plotted versus experimental values of the solubility of rutin in 12 types of ILs at 313.15 K (A) and 333.15 K (B).
- MathWorks. (2025).
- ResearchGate. (n.d.). UNIFAC group interaction parameters for excess enthalpy.
- Hansen Solubility Parameters in Practice. (n.d.). HSPiP - Hansen Solubility Parameters.
- Hansen Solubility. (n.d.). Hansen Solubility Parameters.
- CORE. (n.d.). Evaluation of UNIFAC group interaction parameters usijng properties based on quantum mechanical calculations.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- DDBST. (n.d.). Published Parameters UNIFAC.
- Wikipedia. (n.d.). Solvent.
- IUPAC. (n.d.). Solubility Data Series.
- SCM. (n.d.). Using the UNIFAC program.
- ResearchGate. (2025). Unifac interaction parameters for excess enthalpies of mixing. [Link]
- PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine.
- ResearchGate. (2025). Solubility of 2-Chloro-3-(trifluoromethyl)
- PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- ChemRxiv. (2022).
- ResearchGate. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- UC Merced. (2019).
- LookChem. (n.d.). This compound.
Sources
- 1. This compound | 1195251-01-4 [chemicalbook.com]
- 2. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solubility parameters (HSP) [adscientis.com]
- 5. kinampark.com [kinampark.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Shake Flask method: Significance and symbolism [wisdomlib.org]
- 10. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]
- 11. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zenodo.org [zenodo.org]
- 13. scm.com [scm.com]
- 14. Published Parameters UNIFAC - DDBST GmbH [ddbst.com]
- 15. scm.com [scm.com]
A Technical Guide to 4-Chloro-3-fluoro-2-methylpyridine for Advanced Research and Development
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-Chloro-3-fluoro-2-methylpyridine. This valuable heterocyclic building block is of significant interest in medicinal chemistry and agrochemical synthesis due to its unique substitution pattern, which imparts desirable physicochemical and pharmacological properties to target molecules. This document will detail its commercial availability, key chemical properties, a robust synthetic route, and a practical application in cross-coupling reactions, a cornerstone of modern drug discovery.
Introduction: The Strategic Advantage of Fluorinated Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] The introduction of fluorine and chlorine atoms onto this core offers a powerful strategy for modulating a molecule's metabolic stability, lipophilicity, and binding affinity.[2] this compound (CAS No. 1195251-01-4) is a trifunctionalized building block that presents multiple reaction sites for diversification, making it a highly sought-after intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[3][4]
Commercial Availability
This compound is available from a range of commercial suppliers, catering to both research and bulk-scale needs. The table below provides a comparative overview of some key suppliers and their offerings.
| Supplier | Purity | Available Quantities |
| AK Scientific, Inc. | >95% | 1g, 5g, 10g |
| American Custom Chemicals Corporation | 95.00% | 1g, 5mg |
| Apollo Scientific | 97% | 100mg, 250mg, 1g |
| Chemenu | 95% | 1g, 5g |
| Crysdot | 95+% | 1g, 5g |
| SynQuest Laboratories | 97% | 100mg, 250mg, 1g |
| Sigma-Aldrich | 95% | 100mg, 250mg, 1g, 5g |
This list is not exhaustive, and availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | [5] |
| Molecular Weight | 145.56 g/mol | [5] |
| Appearance | Colourless Liquid | [6] |
| Boiling Point | 155.9±35.0 °C (Predicted) | [LookChem Data] |
| Density | 1.264±0.06 g/cm³ (Predicted) | [LookChem Data] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [Sigma-Aldrich] |
Safety Information:
This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for analogous compounds, it is expected to be harmful if swallowed or inhaled and may cause skin and eye irritation.[7][8] For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).
Synthesis of this compound
While a direct, publicly available, step-by-step synthesis of this compound is not readily found in the literature, a plausible and robust synthetic route can be devised based on well-established chemical transformations of pyridine derivatives. The proposed synthesis starts from the commercially available 3-fluoro-2-methylpyridine and proceeds via N-oxidation followed by chlorination.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Fluoro-2-methylpyridine-1-oxide
This procedure is adapted from the synthesis of similar pyridine N-oxides.[9]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylpyridine (10.0 g, 90.0 mmol) in dichloromethane (DCM, 100 mL).
-
Addition of Oxidizing Agent: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 77% max, 22.2 g, 99.0 mmol) portion-wise over 30 minutes, maintaining the temperature below 30°C with an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 10% methanol in dichloromethane eluent system.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield 3-fluoro-2-methylpyridine-1-oxide.
Step 2: Synthesis of this compound
This chlorination procedure is based on the conversion of pyridine N-oxides to 4-chloropyridines using phosphorus oxychloride.[10]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place 3-fluoro-2-methylpyridine-1-oxide (from the previous step, assuming 10.0 g, 78.7 mmol).
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 30 mL, 323 mmol) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (200 g). Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Application in Drug Discovery: Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.[6][11] This reaction allows for the introduction of various aryl and heteroaryl moieties at the 4-position of the pyridine ring, a common strategy in the synthesis of kinase inhibitors.[12]
Representative Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To a dry Schlenk tube, add this compound (145.6 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 40.8 mg, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90°C in an oil bath and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired 4-aryl-3-fluoro-2-methylpyridine product.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its commercial availability, coupled with its reactivity in key transformations such as the Suzuki-Miyaura cross-coupling, makes it an important tool for researchers and drug development professionals. The synthetic and application protocols provided in this guide offer a solid foundation for the effective utilization of this compound in the laboratory.
References
- PrepChem. Synthesis of 4-chloro-3-methoxy-2-methylpyridine.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Kinzel, T., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine.
- Sigma-Aldrich. Safety Data Sheet for a similar compound.
- Fang, W.-Y., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153.
- Fisher Scientific. Safety Data Sheet for a similar compound.
- PrepChem. Synthesis of 2-chloro-3-fluoropyridine N-oxide.
- Zhang, Y., et al. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Journal of Medicinal Chemistry, 62(13), 6083-6101.
- LookChem. This compound.
- Google Patents. Synthesis method of 4-(chloromethyl)pyridine hydrochloride.
- Alanazi, A. S., et al. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1272, 134151.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Eureka | Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- Taylor, R. D., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 5(13), 1593-1610.
- ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 57(5), 2095-2108.
- RSC Publishing. Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. RSC Advances, 5(10), 7349-7354.
- PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
Sources
- 1. US5911962A - Process for the purification of phosphorus oxychloride - Google Patents [patents.google.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenoid acids and salts thereof - Patent US-11208325-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1195251-01-4 | VXB25101 [biosynth.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. prepchem.com [prepchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 4-Chloro-3-fluoro-2-methylpyridine
Abstract
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Chloro-3-fluoro-2-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical's intrinsic stability, potential degradation pathways, and best practices for handling and storage to ensure its integrity and purity over time. The recommendations and protocols outlined herein are grounded in established chemical principles and aligned with international regulatory guidelines for stability testing.
Introduction: The Significance of this compound
This compound (CAS No. 1195251-01-4) is a halogenated pyridine derivative of significant interest in medicinal chemistry and process development. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the pyridine ring, makes it a versatile building block for the synthesis of complex molecules with diverse biological activities. The reactivity of the chloro and fluoro substituents, coupled with the directing effects of the methyl group and the pyridine nitrogen, allows for a wide range of chemical transformations.
Given its role as a critical starting material, maintaining the chemical integrity of this compound is paramount. Degradation of this intermediate can lead to the formation of impurities that may carry over into the final active pharmaceutical ingredient (API), potentially impacting its safety, efficacy, and regulatory compliance. This guide, therefore, aims to provide a thorough understanding of the factors influencing the stability of this compound and to establish a robust framework for its proper storage and handling.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and reactivity.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | [1] |
| Molecular Weight | 145.56 g/mol | [1] |
| Appearance | Colorless Liquid | |
| Boiling Point | 155.9 ± 35.0 °C (Predicted) | [1] |
| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.95 ± 0.10 (Predicted) | [1] |
Intrinsic Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by the electronic effects of its substituents and the inherent reactivity of the pyridine ring. The electron-withdrawing nature of the nitrogen atom, along with the chloro and fluoro groups, makes the pyridine ring susceptible to certain types of degradation.[2]
Hydrolytic Degradation
Halogenated pyridines, particularly those with halogens at the 2- and 4-positions, are susceptible to nucleophilic aromatic substitution (SNAr) reactions, including hydrolysis.[2] The chlorine atom at the 4-position of the title compound is a potential site for hydrolytic cleavage, especially under basic or strongly acidic conditions.
-
Base-Catalyzed Hydrolysis : In the presence of a strong base, the chlorine atom at the 4-position can be displaced by a hydroxide ion to form 3-fluoro-4-hydroxy-2-methylpyridine. Pyridine bases themselves can catalyze the hydrolysis of certain compounds.[3][4]
-
Acid-Catalyzed Hydrolysis : While generally less reactive towards hydrolysis under acidic conditions compared to basic conditions, prolonged exposure to strong acids at elevated temperatures could potentially lead to the formation of the corresponding pyridone.
Photodegradation
Pyridine and its derivatives can undergo photochemical transformations.[5] The absorption of UV light can lead to the formation of reactive intermediates and subsequent degradation products. For chloropyridines, photodegradation can result in cleavage of the carbon-chlorine bond and the formation of various intermediates, including hydroxypyridines. Studies on 2-chloropyridine have shown that it is susceptible to photolytic degradation, with 2-pyridinol identified as an intermediate.[5]
Thermal Decomposition
While the predicted boiling point of this compound is relatively high, prolonged exposure to elevated temperatures can lead to thermal decomposition. The thermal decomposition of halogenated fire suppression agents, for instance, can generate corrosive products like hydrogen fluoride (HF) and hydrogen chloride (HCl).[6] The thermal decomposition of pyridine itself can proceed through radical pathways.[7]
Oxidative Degradation
Strong oxidizing agents are generally considered incompatible with pyridine and its derivatives.[8] Oxidation can occur at the nitrogen atom, leading to the formation of an N-oxide, or through reactions involving the substituents. The presence of a methyl group could also be a site for oxidation under harsh conditions.
Below is a diagram illustrating the potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on supplier data and general principles for handling halogenated aromatic compounds.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions.[1] |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture and oxygen, thereby minimizing hydrolytic and oxidative degradation.[1] |
| Light | Store in a light-resistant container | Protects the compound from photodegradation. |
| Container | Tightly sealed, compatible container (e.g., amber glass bottle with a PTFE-lined cap) | Prevents contamination and evaporation. Glass is generally inert to halogenated pyridines. |
Incompatible Materials
To prevent hazardous reactions and degradation, this compound should be stored separately from the following classes of materials:
-
Strong Oxidizing Agents : Can lead to vigorous and potentially exothermic reactions.[8]
-
Strong Acids and Bases : Can catalyze hydrolysis and other degradation reactions.[3][4]
-
Reactive Metals : Such as sodium, potassium, and magnesium, should be avoided.[8]
Handling Procedures
-
Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Spill Management : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper disposal. Avoid direct contact with skin and eyes.
Framework for Stability Assessment: A Forced Degradation Study Protocol
A forced degradation study is a critical component in the development of stability-indicating analytical methods and for understanding the intrinsic stability of a drug substance intermediate.[9][10] The following is a generalized protocol for conducting a forced degradation study on this compound, based on ICH guidelines.[9]
Objective
To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials and Methods
-
Test Substance : this compound
-
Analytical Technique : High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is recommended for its ability to separate and quantify the parent compound and its degradation products. Mass spectrometry (MS) detection can be used for the identification of unknown degradants.
-
Stress Conditions : The goal is to achieve 5-20% degradation of the active ingredient.[9]
Experimental Workflow
The following diagram outlines the workflow for a forced degradation study.
Step-by-Step Protocols
-
Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Reflux the solution for a specified period (e.g., 8 hours). Withdraw samples at intermediate time points, neutralize with an equivalent amount of base, and dilute to the working concentration for HPLC analysis.
-
Base Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Reflux the solution for a specified period (e.g., 8 hours). Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.
-
Oxidative Degradation : Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction over time and quench if necessary before diluting for HPLC analysis.
-
Thermal Degradation : Subject a sample of the solid compound to dry heat in a temperature-controlled oven (e.g., at 60°C) for a defined period. Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
Photostability Testing : Expose a sample of the compound (both in solid state and in solution) to light under ICH Q1B specified conditions (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Analyze the samples by HPLC.[10]
-
Analytical Method : A reverse-phase HPLC method using a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. The method should be capable of separating the parent peak from all degradation products.
Conclusion
The stability of this compound is a critical factor in its successful application as a synthetic intermediate. This guide has elucidated the key physicochemical properties, potential degradation pathways, and optimal storage and handling conditions for this compound. By understanding its susceptibility to hydrolysis, photodegradation, thermal stress, and oxidation, researchers can take proactive measures to maintain its purity and integrity. The implementation of a systematic approach to stability testing, such as a forced degradation study, is essential for developing robust analytical methods and ensuring the quality of downstream products. Adherence to the recommendations outlined in this guide will contribute to the reliable and reproducible use of this compound in research and development.
References
- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
- Stapleton, D. R., et al. (2005). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates.
- Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- Chemical Science. (2022, October 17). rsc.li/chemical-science.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
- Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
- Deady, L. W., & Finlayson, W. L. (1983). Catalysis by α-substituted pyridines in the hydrolysis of aryl acetates and acetic anhydride. Australian Journal of Chemistry, 36(10), 1951-1956.
- LookChem. (n.d.). This compound.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). PubMed Central.
- ACS Publications. (2023, July 28). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines.
- CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility.
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Administrative Services Gateway. (n.d.). Chemical Storage and Compatibility.
- Western Connecticut State University. (n.d.). CHEMICAL STORAGE AND COMPATIBILITY GUIDELINES PROCEDURE S-118.
- REDA Safe. (n.d.). Chemical Compatibility and Storage Guidelines.
- ResearchGate. (2006, August). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- Journal of the American Chemical Society. (n.d.). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride.
- PubChemLite. (n.d.). This compound (C6H5ClFN).
- Hampshire College. (2007, September). Appendix 6-A.
- ACS Green Chemistry. (n.d.). Organo-catalyzed Synthesis of Substituted Pyridines.
- ChemRxiv. (n.d.).
- NIH. (2022, November 17).
- PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376.
- NIH. (n.d.).
- PubMed. (n.d.).
- MDPI. (2026, January 7).
Sources
- 1. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organo-catalyzed Synthesis of Substituted Pyridines - ACS Green Chemistry [gcande.digitellinc.com]
- 7. PubChemLite - this compound (C6H5ClFN) [pubchemlite.lcsb.uni.lu]
- 8. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Researcher's Guide to Substituted Fluoropyridines: From Foundational Discoveries to Modern Synthetic Revolutions
Abstract
The incorporation of fluorine into the pyridine scaffold has been a transformative event in medicinal chemistry, agrochemicals, and materials science. Substituted fluoropyridines, once considered chemical curiosities, are now integral components of numerous blockbuster drugs and high-performance materials. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of these vital compounds. It navigates the evolution of synthetic methodologies, from early, harsh fluorination techniques to the sophisticated, regioselective, and mild C-H functionalization reactions of the modern era. By explaining the causality behind experimental choices and grounding claims in authoritative references, this paper serves as both a historical record and a practical guide to the synthesis and application of substituted fluoropyridines.
Introduction: The Rise of a Privileged Scaffold
The pyridine ring is a ubiquitous structural motif in bioactive molecules. However, the strategic introduction of a fluorine atom onto this ring profoundly alters its physicochemical properties in ways that are highly advantageous for drug design and material science.[1][2] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and fluorine's high electronegativity and small van der Waals radius impart unique characteristics to the parent molecule.[3][4]
Key benefits of incorporating fluorine into the pyridine scaffold include:
-
Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.[2]
-
Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance bioavailability.[1][5]
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen. This fine-tuning of basicity is critical for optimizing drug-receptor interactions and improving pharmacokinetic profiles.[5]
-
Conformational Control: Fluorine can induce specific molecular conformations through steric and electronic effects, leading to higher binding affinity for target proteins.[1]
Given these benefits, it is no surprise that fluorinated compounds are found in a significant percentage of all pharmaceuticals on the market.[6] This guide will trace the historical path that made the synthesis of substituted fluoropyridines a routine and indispensable tool for the modern chemist.
Early History: The Challenge of Taming Fluorine
The story of substituted fluoropyridines is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century, even before elemental fluorine was isolated by Henri Moissan in 1886.[4][6][7] Early methods for creating C-F bonds were often brutal and lacked selectivity.
The first major breakthrough in aromatic fluorination was the Balz-Schiemann reaction . This classic method involves the diazotization of an aminopyridine to form a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding fluoropyridine. While historically significant, this method suffers from major drawbacks, including the potential instability and explosive nature of the diazonium salt intermediates.[8][9]
Another foundational method is the halogen-exchange (Halex) reaction . This nucleophilic aromatic substitution (SNAr) process involves displacing a leaving group, typically a chloride, with a fluoride ion.[9][10][11] The synthesis of perfluoropyridine, a key building block, was first achieved in the 1960s by reacting pentachloropyridine with anhydrous potassium fluoride (KF) at high temperatures.[3] This method remains a gold standard for commercial production.[3]
These early methods, while groundbreaking, required harsh conditions (high temperatures, aggressive reagents) and were often limited in scope and functional group tolerance. The need for milder, more selective, and more versatile synthetic routes drove the next wave of innovation.
The Evolution of Synthetic Strategies
The limitations of classical methods spurred the development of a diverse toolkit for fluoropyridine synthesis. Modern strategies can be broadly categorized into nucleophilic, electrophilic, and direct C-H fluorination approaches.
Nucleophilic Fluorination: The Workhorse of Industry
The Halex reaction remains one of the most industrially important methods for synthesizing fluoropyridines.[10] It relies on the SNAr mechanism, where the pyridine ring, being electron-deficient, is activated towards nucleophilic attack, especially at the 2- and 4-positions.
Causality in the Halex Reaction:
-
Solvent Choice: The reaction requires polar aprotic solvents like DMSO, DMF, or sulfolane.[10][12] These solvents are crucial because they effectively solvate the potassium cation of KF, leaving a "naked" and highly nucleophilic fluoride anion to attack the pyridine ring.
-
Fluoride Source: Anhydrous potassium fluoride is the most common reagent due to its cost-effectiveness.[10][12] More soluble sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF) can be used for more challenging substrates.[11][12]
-
Leaving Group: Chlorides are typically used as leaving groups. Fluoride is a much more potent nucleofuge in SNAr reactions on heteroaromatics; the reaction of 2-fluoropyridine with an alkoxide is over 300 times faster than that of 2-chloropyridine.[13][14]
The workflow below illustrates the core principle of the Halex reaction.
Caption: Logic of late-stage C-H fluorination/SNAr for rapid diversification.
Applications in Drug Discovery and Beyond
The availability of robust synthetic methods has led to the widespread incorporation of the substituted fluoropyridine motif in pharmaceuticals and agrochemicals. The fluorine atom is no longer just a passive substituent but an active tool for optimizing molecular properties.
| Compound Class | Example(s) | Significance of Fluoropyridine Moiety | Therapeutic Area / Use |
| Kinase Inhibitors | Picolitinib, Repotrectinib | The fluorine atom often forms crucial hydrogen bonds or other interactions in the kinase active site, enhancing potency and selectivity. | Oncology |
| Antivirals | Emtricitabine | Fluorine substitution enhances metabolic stability and can alter the electronic properties of the nucleoside analog, improving its antiviral activity. [1] | HIV Treatment |
| CNS Agents | Flupirtine | Modulates lipophilicity for better blood-brain barrier penetration and tunes the pKa of the pyridine nitrogen for optimal receptor binding. | Analgesic |
| PET Imaging Agents | Piflufolastat F-18 | The radioactive ¹⁸F isotope is incorporated for use in Positron Emission Tomography (PET) scans to diagnose and monitor diseases like prostate cancer. [5][15] | Medical Diagnostics |
| Agrochemicals | Flupyradifurone | Enhances potency against insect nicotinic acetylcholine receptors and provides favorable metabolic stability in the field. | Insecticide |
Detailed Experimental Protocol: A Case Study
To provide a practical, field-proven insight, the following section details a representative protocol for the synthesis of a 2-fluoropyridine derivative from a pyridine N-oxide, a method noted for its efficiency and broad functional group compatibility. [8] Synthesis of a 2-Fluoropyridine via a 2-Pyridyltrialkylammonium Salt
Objective: To prepare a 2-fluoropyridine from the corresponding pyridine N-oxide under mild, metal-free conditions.
Pillar of Trustworthiness: This two-step protocol is self-validating. The successful formation of the intermediate ammonium salt in Step 1 is the prerequisite for the fluorination in Step 2. Each step has a clear, mechanistically-driven purpose.
Step 1: Activation of Pyridine N-Oxide to form Trimethylammonium Salt
-
Reactant Preparation: To a solution of the starting pyridine N-oxide (1.0 eq) in a suitable solvent like acetonitrile, add trimethylamine (1.2 eq).
-
Causality: The pyridine N-oxide is the substrate. Trimethylamine will become the leaving group in the subsequent fluorination step.
-
-
Activation: Cool the mixture to 0 °C and add triflic anhydride (Ts₂O) (1.1 eq) dropwise.
-
Causality: Triflic anhydride is a powerful activating agent. It reacts with the N-oxide oxygen, making the 2-position of the pyridine ring highly electrophilic and susceptible to attack.
-
-
Reaction & Isolation: Allow the reaction to warm to room temperature and stir for 1-2 hours. The resulting 2-pyridyltrimethylammonium salt often precipitates from the solution and can be isolated by filtration.
-
Causality: The formation of this stable, often crystalline salt provides a convenient purification step and creates a robust precursor for fluorination. [8] Step 2: Nucleophilic Fluorination
-
-
Fluoride Source Preparation: In a separate, dry flask, prepare the fluorinating mixture. A common choice is potassium fluoride (KF) (2.0 eq) with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in a polar aprotic solvent (e.g., DMSO).
-
Causality: K₂₂₂ sequesters the potassium ion, liberating a highly reactive "naked" fluoride anion, which is a much stronger nucleophile than KF alone.
-
-
Displacement Reaction: Add the pyridyltrimethylammonium salt (1.0 eq) from Step 1 to the fluoride mixture. Heat the reaction to 80-120 °C.
-
Causality: The nucleophilic fluoride anion attacks the activated 2-position, displacing the neutral trimethylamine molecule, which is an excellent leaving group. This drives the reaction to completion. [8]3. Workup & Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by silica gel chromatography to yield the pure 2-fluoropyridine.
-
Conclusion and Future Outlook
The journey of substituted fluoropyridines from laboratory curiosities to cornerstone molecules in modern science is a testament to the relentless innovation in synthetic chemistry. Early methods, though harsh, laid the critical groundwork. The development of milder nucleophilic routes, particularly from N-oxides, broadened the accessibility of these compounds. Today, the field is dominated by the pursuit of ultimate efficiency through late-stage C-H fluorination, allowing for the rapid modification of complex molecules.
Looking ahead, the focus will likely be on developing even more selective and sustainable methods. The use of photocatalysis and electrochemistry to generate fluorinating species under exceptionally mild conditions is a promising avenue. [16]Furthermore, new methods for regioselective fluorination at the 3- and 4-positions of the pyridine ring remain a significant challenge and an active area of research. [17]As our ability to precisely install fluorine atoms onto the pyridine scaffold continues to advance, so too will the discovery of new medicines, materials, and agrochemicals that benefit society.
References
- Title: Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling Source: ACS Public
- Title: Organofluorine chemistry - Wikipedia Source: Wikipedia URL:[Link]
- Title: Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
- Title: Overview on the history of organofluorine chemistry from the viewpoint of material industry Source: The Japan Academy URL:[Link]
- Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL:[Link]
- Title: Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science (Duplic
- Title: Synthesis of 2-fluoropyridine Source: PrepChem.com URL:[Link]
- Title: Overview on the history of organofluorine chemistry from the viewpoint of material industry (ResearchGate)
- Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC Source: NIH National Center for Biotechnology Inform
- Title: (PDF)
- Title: Process for providing 2-fluoropyridine - Google Patents Source: Google Patents URL
- Title: History of fluorine - Wikipedia Source: Wikipedia URL:[Link]
- Title: Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC Source: NIH National Center for Biotechnology Inform
- Title: New method for introducing fluorinated components into molecules Source: Universität Münster URL:[Link]
- Title: C–H fluorination promoted by pyridine N-oxyl radicals Source: Royal Society of Chemistry URL:[Link]
- Title: ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Title: Halex Comparative Reaction Source: gChem Global URL:[Link]
- Title: Organofluorine chemistry Source: The Royal Society Publishing URL:[Link]
- Title: Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
- Title: Process for preparing ring-fluorinated aromatics - Google Patents Source: Google Patents URL
- Title: Halex Reaction - ACS GCI Pharmaceutical Roundtable Source: ACS GCI Pharmaceutical Roundtable URL:[Link]
- Title: Halex process - Wikipedia Source: Wikipedia URL:[Link]
- Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central URL:[Link]
- Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central URL:[Link]
- Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Title: How Is Fluorine Used in the Medical Field? Source: Inhance Technologies URL:[Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. History of fluorine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gchemglobal.com [gchemglobal.com]
- 11. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 12. Halex process - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 15. inhancetechnologies.com [inhancetechnologies.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New method for introducing fluorinated components into molecules [uni-muenster.de]
An In-Depth Technical Guide to the Isomers of Chloro-fluoro-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms and methyl groups onto the pyridine scaffold provides a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. Chloro-fluoro-methylpyridine isomers, a unique class of substituted pyridines, offer a rich design space for medicinal chemists. This guide provides a comprehensive overview of these isomers, delving into their structural diversity, physicochemical properties, reactivity, and applications, with a particular focus on their role as key building blocks in modern drug discovery.
The Structural Landscape of Chloro-fluoro-methylpyridine Isomers
The constitutional isomers of chloro-fluoro-methylpyridine arise from the different possible arrangements of the chloro, fluoro, and methyl substituents on the pyridine ring. With three distinct substituents and four available positions on the pyridine ring (positions 2, 3, 4, and 5, as position 6 is equivalent to 2, and position 1 is occupied by nitrogen), a systematic enumeration reveals a total of 30 unique structural isomers .
These isomers can be broadly categorized based on the substitution pattern:
-
2,3,4-Trisubstituted Pyridines: The chloro, fluoro, and methyl groups occupy adjacent positions on the pyridine ring.
-
2,3,5-Trisubstituted Pyridines: The substituents are located at the 2, 3, and 5 positions.
-
2,3,6-Trisubstituted Pyridines: One substituent is at the 6-position, adjacent to the nitrogen atom.
-
2,4,5-Trisubstituted Pyridines: The substituents are distributed across the ring.
-
2,4,6-Trisubstituted Pyridines: Substituents are present at both alpha-positions to the nitrogen.
-
3,4,5-Trisubstituted Pyridines: The substituents are clustered on one side of the ring.
The precise positioning of these groups dramatically influences the molecule's electronic distribution, steric profile, and reactivity, offering a diverse palette for fine-tuning molecular properties.
Caption: Fundamental pyridine scaffold and the resulting positional isomerism for chloro-, fluoro-, and methyl- substitution.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The physicochemical properties of chloro-fluoro-methylpyridine isomers are critical determinants of their utility in drug development, influencing factors such as solubility, lipophilicity, and metabolic stability. While experimental data for all 30 isomers is not exhaustively available, a comparative analysis of representative isomers highlights key trends.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 2-Chloro-3-fluoro-5-methylpyridine | 34552-15-3 | 145.56 | 29-30 | 90-92 @ 25 Torr | 1.3±0.1 |
| 2-Chloro-5-fluoro-3-methylpyridine | 38186-84-4 | 145.56 | - | - | - |
| 6-Chloro-3-fluoro-2-methylpyridine | 884494-78-4 | 145.56 | - | - | - |
| 2-Chloro-5-fluoro-4-methylpyridine | 881891-83-4 | 145.56 | - | - | - |
| 2-Chloro-3-fluoro-6-methylpyridine | 374633-32-6 | 145.56 | - | - | - |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | 199.53 | 16-20 | 50-55 @ 11 mmHg | 1.524 |
Note: Data is compiled from various sources and may not be uniformly reported. The trifluoromethyl derivative is included for comparative purposes.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of each isomer.
Infrared (IR) Spectroscopy: The IR spectra of substituted pyridines are characterized by a series of distinct absorption bands. Key vibrational modes include:
-
C-H stretching: Aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ region.
-
C=C and C=N stretching: These ring vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region. The exact positions of these bands are sensitive to the substitution pattern.
-
C-F stretching: A strong absorption band, typically in the 1300-1000 cm⁻¹ region, is characteristic of the C-F bond.
-
C-Cl stretching: The C-Cl stretching vibration is generally observed in the 800-600 cm⁻¹ range.
For example, the ATR-IR spectrum of 2-Chloro-3-fluoro-5-methylpyridine displays characteristic peaks that can be assigned to these vibrational modes, confirming its structural integrity.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise substitution pattern of the pyridine ring. The chemical shifts of the ring protons and carbons are highly dependent on the electronic effects of the chloro, fluoro, and methyl substituents. The fluorine atom, in particular, introduces characteristic C-F and H-F coupling constants that provide valuable structural information.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.[2][3] Fragmentation patterns can help to differentiate between isomers by revealing the relative positions of the substituents.[2][4][5][6][7][8][9]
Reactivity Profile: A Guide to Synthetic Transformations
The reactivity of chloro-fluoro-methylpyridine isomers is governed by the interplay of the electron-withdrawing effects of the nitrogen atom and the halogen substituents, as well as the steric hindrance imposed by the methyl group.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen.[10][11] The reactivity of the halogen leaving group in SNAr reactions typically follows the order F > Cl > Br > I.[11][12][13][14] This makes the fluorine atom a potential site for nucleophilic displacement, depending on the reaction conditions and the nature of the nucleophile. The chlorine atom can also be displaced, often requiring more forcing conditions. The relative positions of the electron-withdrawing groups and the leaving group significantly influence the reaction rate and regioselectivity.
Caption: Factors influencing the reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Chloro-fluoro-methylpyridine isomers are valuable substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for the construction of complex molecular architectures. The reactivity of the C-X bond in these reactions generally follows the order I > Br > Cl, making the chloro-substituted position the primary site for oxidative addition to the palladium catalyst. This differential reactivity can be exploited for selective functionalization.
Synthesis of Chloro-fluoro-methylpyridine Isomers: Key Strategies and Protocols
The synthesis of chloro-fluoro-methylpyridine isomers can be achieved through various synthetic routes, often involving multi-step sequences. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Approaches
-
From Substituted Pyridines: A common approach involves the functionalization of readily available substituted pyridines, such as aminopyridines, hydroxypyridines, or halopyridines, through a series of reactions including diazotization, halogenation, and methylation. For example, an aminopyridine can be converted to a fluoropyridine via a Balz-Schiemann reaction.
-
Ring Construction: In some cases, the pyridine ring itself can be constructed from acyclic precursors already bearing the desired substituents.
-
Halogen Exchange: Fluorine can be introduced by halogen exchange (HALEX) reactions, where a chloro or bromo substituent is displaced by fluoride, often using a fluoride salt such as KF or CsF.
Exemplary Synthetic Protocol: Synthesis of 6-chloro-3-fluoro-2-methylpyridine
A representative synthesis of 6-chloro-3-fluoro-2-methylpyridine can be envisioned starting from 6-chloro-3-fluoro-2-picolinic acid.
Step 1: Reduction of the Carboxylic Acid
The carboxylic acid group of 6-chloro-3-fluoro-2-picolinic acid is reduced to a hydroxymethyl group using a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF).
Step 2: Conversion of the Alcohol to the Final Product
The resulting (6-chloro-3-fluoropyridin-2-yl)methanol can then be further functionalized if needed, or in this case, the methyl group is already in place. A more direct route might involve the Sandmeyer reaction on an appropriately substituted aminopicoline.
Detailed Protocol for the Synthesis of 6-chloro-3-pyridinemethanol (a related intermediate):
-
Dissolve 6-chloronicotinic acid (3.0 g, 18.98 mmol) in 30 ml of tetrahydrofuran (THF), maintaining the temperature below 30°C.[3]
-
Add a 1 M solution of borane in THF (19 ml, 19.0 mmol) at a rate that maintains a slow evolution of gas.[3]
-
Stir the mixture at room temperature overnight.[3]
-
Pour the reaction mixture onto approximately 50 g of ice with 2 ml of concentrated hydrochloric acid and stir for 1 hour.[3]
-
Adjust the pH of the reaction to 5.[3]
-
Extract the product with chloroform, wash with water, dry the organic layer, and concentrate to yield 6-chloro-3-pyridinemethanol.[3]
Caption: A generalized workflow for the synthesis of chloro-fluoro-methylpyridine isomers.
Applications in Drug Discovery and Development
The unique combination of a pyridine core with chloro, fluoro, and methyl substituents makes these isomers highly valuable building blocks in drug discovery.[15][16] The pyridine ring is a common motif in many FDA-approved drugs, and its ability to engage in hydrogen bonding and other non-covalent interactions is crucial for target binding. The halogen atoms and the methyl group provide opportunities to fine-tune a molecule's steric and electronic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile (ADME).
Role as Key Intermediates
Chloro-fluoro-methylpyridine isomers serve as versatile intermediates in the synthesis of a wide range of biologically active compounds.[15] They are particularly useful in the construction of complex heterocyclic systems through cross-coupling and nucleophilic substitution reactions.
Application in Kinase Inhibitor Design
A significant application of chloro-fluoro-methylpyridine derivatives is in the development of protein kinase inhibitors.[1][4][17][18][19] Kinases are a major class of drug targets, particularly in oncology. The pyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region. The chloro, fluoro, and methyl substituents can be strategically positioned to occupy specific pockets within the ATP-binding site, thereby enhancing binding affinity and selectivity. The structure-activity relationship (SAR) of these inhibitors can be systematically explored by varying the substitution pattern on the pyridine ring.
For instance, the isothiazolo[4,3-b]pyridine scaffold, which can be synthesized from appropriately substituted pyridines, has been investigated for the development of dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, with applications in antiviral and anticancer therapies.[1] The SAR studies of these compounds revealed that the position of substituents on the pyridine ring is critical for inhibitory potency.
Conclusion
The 30 structural isomers of chloro-fluoro-methylpyridine represent a rich and diverse collection of building blocks for medicinal chemistry and drug discovery. Their unique physicochemical properties, tunable reactivity, and proven utility in the synthesis of biologically active molecules, particularly kinase inhibitors, underscore their importance in the development of new therapeutics. A thorough understanding of the synthesis, properties, and reactivity of these isomers is essential for researchers and scientists seeking to leverage their potential in the design and discovery of next-generation drugs.
References
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium-catalyzed C-C and C-N coupling reactions of aryl chlorides.
- Van der Pijl, F., van den Heuvel, D., van der Vlag, R., Rutjes, F. P., & van Delft, F. L. (2020). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 25(18), 4247.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine.
- Green, J., Cao, J., Bandarage, U. K., Gao, H., Court, J., Marhefka, C., ... & Shah, S. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5267-5285.
- Terrier, F. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Chemical Society Reviews, 42(2), 432-457.
- Green, J., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.
- Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?
- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
- PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 5-Chloro-2-Fluoro-3-Methylpyridine in Modern Pharmaceutical Synthesis.
- ResearchGate. (2025). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Request PDF.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-5-trifluoromethylpyridine: A Versatile Intermediate for Chemical Synthesis.
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-125.
- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d.
- Organic Syntheses. (n.d.). Org. Synth. 2014, 91, 10.
- ResearchGate. (2025). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine.
- Bulletin of the Chemical Society of Japan. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. 34(6), 860-863.
- SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
- PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine.
- ResearchGate. (n.d.). FTIR spectrum for Pyridine.
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- The Journal of Physical Chemistry. (1955). Correlations of the Infrared Spectra of Some Pyridines. 59(1), 28-36.
- ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
- Fujian Kangfeng New Material Co., Ltd. (n.d.). 3-chloro-2-fluoro-5-(trifluoromethyl)-pyridine.
- Pakistan Journal of Scientific and Industrial Research. (1981). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. 24(5-6), 187-191.
- Matrix Fine Chemicals. (n.d.). 6-CHLORO-3-FLUORO-2-METHYLPYRIDINE | CAS 884494-78-4.
- Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- PubChem. (2025). 6-Chloro-2-(3-fluoro-2-pyridinyl)-3-methylpyridine.
- Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F.
- Doc Brown's Chemistry. (n.d.). 4 constitutional isomers of molecular formula C3H5Cl C3H5Br C3H5I C3H5F.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]
- 6. article.sapub.org [article.sapub.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. scienceready.com.au [scienceready.com.au]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 4-Chloro-3-fluoro-2-methylpyridine
An In-Depth Technical Guide to 4-Chloro-3-fluoro-2-methylpyridine
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Halogenated Pyridine Building Block
This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in modern organic synthesis, particularly within the pharmaceutical industry.[1] Pyridine rings are a cornerstone of medicinal chemistry, present in a vast number of therapeutic agents.[2] The specific arrangement of chloro, fluoro, and methyl groups on this particular scaffold imparts a unique combination of reactivity, steric hindrance, and electronic properties. These features allow for its strategic incorporation into complex molecular architectures, making it an indispensable tool for drug development professionals.
This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, plausible synthetic routes, core reactivity principles, and a significant application in the synthesis of a next-generation antibiotic.
Physicochemical & Spectroscopic Profile
Accurate characterization is fundamental to the successful application of any chemical intermediate. This compound is typically a colorless liquid under standard conditions.[3] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1195251-01-4 | [1][4] |
| Molecular Formula | C₆H₅ClFN | [5] |
| Molecular Weight | 145.56 g/mol | [3] |
| Appearance | Colourless Liquid | [3] |
| Boiling Point | 155.9 ± 35.0 °C (Predicted) | [3] |
| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 2.95 ± 0.10 (Predicted) | [3] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [3] |
Spectroscopic data, while not available in public literature databases, can be predicted. The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons and the two aromatic protons on the pyridine ring. The ¹⁹F NMR and ¹³C NMR would show characteristic shifts influenced by the electronegative halogen substituents. The mass spectrum would show a molecular ion peak (M+) at approximately m/z 145, with a characteristic M+2 isotope pattern due to the presence of chlorine.[5]
Plausible Synthesis Pathway
Proposed Experimental Protocol: Synthesis of this compound
Step 1: Chlorination of 2-Amino-3-methylpyridine
-
To a stirred solution of 2-Amino-3-methylpyridine in a suitable chlorinated solvent (e.g., chloroform), add N-chlorosuccinimide (NCS) portion-wise at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-Amino-4-chloro-3-methylpyridine.
Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)
-
Dissolve the 2-Amino-4-chloro-3-methylpyridine from Step 1 in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0°C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 1 hour to form the diazonium tetrafluoroborate salt, which may precipitate.
-
Isolate the precipitate by filtration and wash with cold diethyl ether.
-
Gently heat the dried diazonium salt in an inert solvent (e.g., toluene) until nitrogen evolution ceases. This thermal decomposition substitutes the diazonium group with fluorine.
-
Cool the reaction mixture, wash with aqueous sodium bicarbonate, then water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.
Caption: Workflow illustrating the incorporation of the pyridine building block into Delpazolid.
This application highlights the strategic value of having pre-functionalized, "ready-to-use" intermediates. By employing this compound, medicinal chemists can efficiently construct the target molecule, avoiding more complex and potentially lower-yielding synthetic steps.
[7][8]## Safety, Handling, and Storage
As a reactive chemical intermediate, this compound must be handled with appropriate precautions. It is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled and toxic in contact with skin. Critically, it is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation.
Mandatory Handling Procedures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and lighting equipment.
-
Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., nitrile), and approved safety glasses with a face shield.
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry, cool environment, preferably under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.
[3]In case of a spill, evacuate the area, remove all sources of ignition, and contain the spill with non-combustible absorbent material. Do not let the product enter drains.
References
- Lee, S. H., et al. (2020). Development of Delpazolid for the Treatment of Tuberculosis. MDPI.
- Sande, A. R., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules.
- Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube.
- SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- National Institutes of Health. (2021). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach.
- Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
- Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- Journal of Chemical and Pharmaceutical Research. (2013). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid).
Sources
- 1. This compound | 1195251-01-4 | VXB25101 [biosynth.com]
- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | 1195251-01-4 [chemicalbook.com]
- 5. PubChemLite - this compound (C6H5ClFN) [pubchemlite.lcsb.uni.lu]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol Guide: A Regioselective Pathway for the Synthesis of 4-Chloro-3-fluoro-2-methylpyridine
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 4-Chloro-3-fluoro-2-methylpyridine, a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The synthetic strategy detailed herein commences from readily available 2-chloro-3-nitropyridine and proceeds through a series of robust and well-documented chemical transformations. The chosen pathway is designed for optimal regiochemical control, a critical challenge in the functionalization of substituted pyridine rings. Each key transformation—including nucleophilic aromatic substitution for methylation, nitro group reduction, diazotization-fluorination, and N-oxide mediated chlorination—is explained with mechanistic insights and supported by detailed, field-proven protocols. This guide is intended for researchers, chemists, and process development professionals who require a reliable and scalable route to this valuable intermediate.
Introduction: The Importance of Substituted Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of multiple, distinct halogen substituents, such as chlorine and fluorine, along with alkyl groups, creates complex intermediates with highly tunable electronic and steric properties. This compound, in particular, serves as a versatile precursor for introducing the 3-fluoro-2-methylpyridyl moiety through nucleophilic aromatic substitution at the C4 position, a common strategy in drug discovery.
The primary challenge in synthesizing such polysubstituted pyridines is achieving precise regiocontrol. The pyridine ring's inherent electron-deficient nature complicates traditional electrophilic aromatic substitution, often requiring harsh conditions and resulting in mixtures of isomers.[1][2] This guide outlines a logical, step-by-step synthetic sequence that leverages the directing effects of intermediate functional groups to install each substituent in the correct position with high fidelity.
Overall Synthetic Strategy
The synthesis is designed as a four-stage process, beginning with the construction of the 2-methyl-3-nitropyridine core, followed by sequential functional group interconversions and substitutions to arrive at the final product. This approach ensures that each reaction sets up the correct reactivity and regioselectivity for the subsequent step.
Figure 1: Overall synthetic workflow for this compound.
Strategic Rationale:
-
Stage 1 (Methylation): We begin with 2-chloro-3-nitropyridine. The nitro group at C3 strongly activates the C2 position for nucleophilic aromatic substitution (SNAr). This allows for the efficient displacement of the chloro group by a malonic ester anion, which, after acidic hydrolysis and decarboxylation, yields the desired 2-methyl group.[3][4]
-
Stage 2 (Reduction): The nitro group, having served its purpose as an activating group, is now converted into a versatile amino group. Standard reduction conditions, such as tin(II) chloride in hydrochloric acid, are effective for this transformation.
-
Stage 3 (Fluorination): The resulting 3-amino-2-methylpyridine is an ideal precursor for introducing fluorine via a Sandmeyer-type reaction. Specifically, the Balz-Schiemann reaction, involving diazotization with a tetrafluoroborate source followed by thermal decomposition, provides a reliable method for installing the fluorine atom at the C3 position.[5]
-
Stage 4 (Chlorination): Direct chlorination of the 3-fluoro-2-methylpyridine intermediate would be unselective. To direct chlorination to the C4 position, the pyridine nitrogen is first oxidized to an N-oxide. This modification increases the electron density at the C4 (para) position, activating it for nucleophilic attack. Treatment with phosphorus oxychloride (POCl₃) then accomplishes chlorination at C4 and concomitant deoxygenation to yield the final product.[6]
Detailed Experimental Protocols
Safety Preamble: All procedures should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn. Reagents such as sodium hydride, phosphorus oxychloride, and diazonium salt intermediates are hazardous and require careful handling.
Part 1: Synthesis of 2-Methyl-3-nitropyridine
Principle: This two-step, one-pot procedure utilizes the high reactivity of 2-chloro-3-nitropyridine towards nucleophiles. The anion of diethyl malonate displaces the chloride in an SNAr reaction. The resulting intermediate is then subjected to acidic hydrolysis to cleave the ester groups and prompt decarboxylation, yielding the methyl group.[3]
Protocol:
-
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol).
-
Wash the NaH with anhydrous hexane (2 x 20 mL) to remove the mineral oil, then carefully suspend the NaH in anhydrous tetrahydrofuran (THF, 150 mL).
-
Cool the suspension to 0 °C in an ice bath. Add diethyl malonate (16.0 g, 100 mmol) dropwise via the dropping funnel over 30 minutes.
-
Stir the mixture at 0 °C for 15 minutes after the addition is complete, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Dissolve 2-chloro-3-nitropyridine (15.8 g, 100 mmol) in anhydrous THF (50 mL) and add this solution dropwise to the reaction mixture.
-
Stir the resulting dark red solution at room temperature for 6-8 hours, monitoring the reaction by TLC (thin-layer chromatography).
-
Upon completion, carefully pour the reaction mixture into 400 mL of ice-cold water.
-
Acidify the aqueous solution to pH ~2 with concentrated hydrochloric acid.
-
Transfer the mixture to a round-bottom flask, add 50% aqueous sulfuric acid (H₂SO₄, 60 mL), and heat to reflux (approx. 110-120 °C) for 4-6 hours until gas evolution (CO₂) stops.
-
Cool the mixture to room temperature and carefully neutralize to pH 7-8 with a saturated sodium carbonate (Na₂CO₃) solution.
-
Extract the product with dichloromethane (DCM, 3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-methyl-3-nitropyridine as a yellow solid.
| Parameter | Expected Value |
| Typical Yield | 70-80% |
| Appearance | Yellow Solid |
| Molecular Weight | 138.12 g/mol |
Part 2: Synthesis of 3-Amino-2-methylpyridine
Principle: The nitro group of 2-methyl-3-nitropyridine is readily reduced to a primary amine using tin(II) chloride dihydrate in concentrated hydrochloric acid. The tin complex formed is subsequently hydrolyzed with a strong base to release the free amine.
Protocol:
-
In a 500 mL round-bottom flask, suspend 2-methyl-3-nitropyridine (13.8 g, 100 mmol) in concentrated hydrochloric acid (150 mL).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 112.8 g, 500 mmol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-4 hours. The reaction is exothermic initially.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and slowly neutralize by adding a 50% (w/v) aqueous sodium hydroxide (NaOH) solution until the pH is >10. This will precipitate tin salts. Caution: This is a highly exothermic process.
-
Extract the product from the aqueous slurry with ethyl acetate (4 x 150 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-amino-2-methylpyridine. The product is often pure enough for the next step but can be purified by chromatography if necessary.
| Parameter | Expected Value |
| Typical Yield | 85-95% |
| Appearance | Off-white to tan solid |
| Molecular Weight | 108.14 g/mol |
Part 3: Synthesis of 3-Fluoro-2-methylpyridine via Balz-Schiemann Reaction
Principle: This classic transformation converts an aromatic amine into an aryl fluoride. The amine is first converted to a diazonium salt using a nitrite source in the presence of tetrafluoroboric acid. The resulting diazonium tetrafluoroborate salt is isolated and then thermally decomposed to yield the fluoro-pyridine, nitrogen gas, and boron trifluoride.[7]
Protocol:
-
To a 250 mL beaker, add 48% aqueous tetrafluoroboric acid (HBF₄, 50 mL). Cool to -5 °C in an ice-salt bath.
-
Add 3-amino-2-methylpyridine (10.8 g, 100 mmol) slowly and portion-wise with stirring, maintaining the temperature below 0 °C.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 7.6 g, 110 mmol) in a minimal amount of cold water (20 mL).
-
Add the sodium nitrite solution dropwise to the stirred amine-acid mixture. Keep the temperature strictly below 0 °C to prevent premature decomposition of the diazonium salt.
-
After the addition is complete, stir the resulting thick slurry for an additional 30 minutes at -5 °C.
-
Isolate the precipitated 2-methylpyridine-3-diazonium tetrafluoroborate salt by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (3 x 30 mL) and dry it under vacuum for a short period. Caution: Diazonium salts can be explosive when completely dry. Do not use excessive heat.
-
Place the moist diazonium salt in a flask and gently heat it under a nitrogen atmosphere using an oil bath. Decomposition typically begins around 100-120 °C with vigorous gas evolution.
-
After gas evolution ceases, the crude product can be purified directly by steam distillation or by extraction into an organic solvent followed by column chromatography.
| Parameter | Expected Value |
| Typical Yield | 40-55% |
| Appearance | Colorless to pale yellow oil |
| Molecular Weight | 111.12 g/mol |
Part 4: Synthesis of this compound
Principle: The final chlorination step is achieved by activating the pyridine ring via N-oxidation, which makes the C4 position susceptible to nucleophilic attack. Subsequent treatment with phosphorus oxychloride introduces the chlorine atom at C4 and removes the N-oxide oxygen.[6]
Figure 2: Simplified mechanism for N-oxide mediated 4-chlorination.
Protocol:
-
N-Oxidation: a. Dissolve 3-fluoro-2-methylpyridine (11.1 g, 100 mmol) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask. b. Add 3-chloroperoxybenzoic acid (m-CPBA, ~77%, 24.8 g, 110 mmol) portion-wise at room temperature. c. Stir the reaction mixture for 12-16 hours. Monitor by TLC for the consumption of the starting material. d. Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 100 mL) to remove excess m-CPBA and 3-chlorobenzoic acid. e. Wash with brine (100 mL), dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude 3-fluoro-2-methylpyridine N-oxide, which can be used directly in the next step.
-
Chlorination and Deoxygenation: a. Place the crude N-oxide from the previous step into a 250 mL flask. b. Carefully add phosphorus oxychloride (POCl₃, 50 mL, ~540 mmol) at room temperature. c. Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours. d. Monitor the reaction by TLC or GC-MS. e. After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring. Caution: This is a highly exothermic quenching process. f. Neutralize the acidic solution with solid sodium carbonate or concentrated NaOH solution until pH > 8. g. Extract the final product with ethyl acetate (3 x 150 mL). h. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. i. Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate) to obtain this compound.
| Parameter | Expected Value |
| Typical Yield | 60-75% (from N-oxide) |
| Appearance | Colorless oil or low-melting solid |
| Molecular Weight | 145.56 g/mol |
| CAS Number | 1195251-01-4[8] |
Conclusion
The synthetic route detailed in this application note provides a logical and robust method for obtaining this compound from a picoline-derived precursor. By strategically employing activating groups and well-established named reactions, this pathway effectively overcomes the inherent challenges of regioselective pyridine functionalization. The protocols have been designed to be clear, reproducible, and scalable for applications in both academic research and industrial drug development.
References
- Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings.
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
- Bunton, C. A., et al. (1967). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates. Journal of the Chemical Society B: Physical Organic.
- Nikol'skiy, V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules.
- Nikol'skiy, V., et al. (2020). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate.
- Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.
- Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed., Wiley. (General reference for pyridine reactivity)
- Douglas, C. J., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
- Wikipedia. (2024). Sandmeyer reaction.
- Organic Chemistry Portal. Sandmeyer Reaction.
- PrepChem. (2023). Synthesis of 4-chloro-3-methoxy-2-methylpyridine.
Sources
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 1195251-01-4 | VXB25101 [biosynth.com]
Synthetic Routes to Functionalized 2-Methylpyridines: An Application Guide for Researchers
Introduction: The Enduring Importance of the 2-Methylpyridine Scaffold
The 2-methylpyridine moiety is a privileged structural motif in medicinal chemistry and materials science. Its presence in a multitude of natural products, pharmaceuticals, and agrochemicals underscores its significance as a key building block in the development of novel molecular entities. The strategic introduction of functional groups onto the 2-methylpyridine core allows for the fine-tuning of physicochemical properties, biological activity, and material characteristics. This guide provides an in-depth exploration of the primary synthetic strategies for accessing functionalized 2-methylpyridines, offering both the theoretical underpinnings and practical protocols for laboratory implementation. We will delve into classical condensation reactions that build the pyridine ring from acyclic precursors and modern transition-metal-catalyzed methods that functionalize a pre-existing pyridine ring, providing researchers with a comprehensive toolkit for their synthetic endeavors.
I. Constructing the Pyridine Ring: Classical Condensation Strategies
The de novo synthesis of the pyridine ring through condensation reactions remains a cornerstone of heterocyclic chemistry. These methods, often named after their discoverers, provide powerful and versatile approaches to a wide array of substituted pyridines, including those bearing a crucial methyl group at the 2-position.
A. The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a robust two-step method for preparing substituted pyridines. The reaction proceeds through the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to furnish the 2,3,6-trisubstituted pyridine.[1][2]
Causality of Experimental Choices: The initial condensation is a Michael-type addition, favored by the nucleophilic character of the enamine and the electrophilicity of the ethynylketone. The subsequent cyclization requires high temperatures to facilitate the necessary E/Z isomerization of the aminodiene intermediate, which is a prerequisite for the 6π-electrocyclization.[1] Recent advancements have shown that Brønsted or Lewis acid catalysis can significantly lower the required temperature for the cyclodehydration step, making the process more amenable to sensitive substrates.[3][4]
Protocol 1: One-Pot Bohlmann-Rahtz Synthesis of a 2,3,6-Trisubstituted Pyridine
Materials:
-
β-Ketoester (1.0 equiv)
-
Ammonium acetate (1.5 equiv)
-
Ethynyl ketone (1.2 equiv)
-
Acetic acid (catalytic amount, ~10 mol%)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketoester (1.0 equiv) and ammonium acetate (1.5 equiv) in toluene.
-
Heat the mixture to reflux for 2-4 hours to ensure in situ formation of the enamine.
-
Cool the reaction mixture to room temperature and add the ethynyl ketone (1.2 equiv) and a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3,6-trisubstituted pyridine.
B. The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for generating polysubstituted pyridines.[5][6] The core of this reaction is the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[7][8] This multicomponent reaction assembles the pyridine ring in a convergent manner.
Mechanism & Rationale: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes a cyclization-dehydration cascade with ammonia (from ammonium acetate) to yield the final pyridine product.[5][6] The choice of ammonium acetate is critical as it serves as both the nitrogen source and a mild base to facilitate the initial ylide formation.
Protocol 2: Kröhnke Synthesis of a 2,4,6-Trisubstituted Pyridine
Materials:
-
α-Pyridinium methyl ketone salt (1.0 equiv)
-
α,β-Unsaturated ketone (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask, dissolve the α-pyridinium methyl ketone salt (1.0 equiv) and the α,β-unsaturated ketone (1.0 equiv) in glacial acetic acid.
-
Add ammonium acetate (10 equiv) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker of ice water.
-
Basify the aqueous solution with concentrated ammonium hydroxide until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,6-trisubstituted pyridine.
C. The Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a classic method for the synthesis of 2-pyridones, which can be valuable precursors to other functionalized pyridines.[9][10] This reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or a related active methylene nitrile in the presence of a base.[11] Recent modifications have demonstrated the use of ammonium carbonate in an aqueous medium, providing a greener and more efficient protocol.[12][13]
Underlying Chemistry: The reaction proceeds via a series of condensation and cyclization steps. The base promotes the formation of enolates and carbanions, which act as nucleophiles. The final cyclization and dehydration/tautomerization lead to the stable 2-pyridone ring system. The use of ammonium carbonate is advantageous as it serves as both the nitrogen source and a mild base.[12]
II. Functionalizing the Pyridine Core: Transition-Metal-Catalyzed C-H Activation
An alternative and increasingly powerful strategy for accessing functionalized 2-methylpyridines is the direct functionalization of a pre-existing 2-methylpyridine core. Transition-metal-catalyzed C-H activation has emerged as a transformative tool in this regard, allowing for the direct formation of C-C and C-X bonds at specific positions on the pyridine ring.[14]
Core Principle: These reactions typically involve a transition metal catalyst (e.g., palladium, rhodium, iridium) that can cleave a C-H bond on the pyridine ring and insert the metal, forming a metallacyclic intermediate. This intermediate can then react with a coupling partner to form a new bond, followed by regeneration of the catalyst. The regioselectivity of the C-H activation is often directed by a coordinating group on the substrate or is inherent to the electronic properties of the pyridine ring.[14][15]
Palladium-Catalyzed C-H Arylation of 2-Methylpyridines
The direct arylation of pyridines at the C2 and C6 positions can be achieved using a palladium catalyst in conjunction with a transient activator.[16] This strategy involves the in-situ formation of an N-methylpyridinium salt, which is more susceptible to C-H activation.
Rationale for the Transient Activator: The quaternization of the pyridine nitrogen enhances the acidity of the C-H bonds at the 2- and 6-positions, facilitating their cleavage by the palladium catalyst. The transient nature of the activator is crucial, as the activating group is removed in the final step to regenerate the desired functionalized pyridine.
Protocol 3: Palladium-Catalyzed C-H Diarylation of Pyridine
Materials:
-
Pyridine (1.0 equiv)
-
Aryl bromide (2.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Cu₂O (20 mol%)
-
(MeO)₂SO₂ (2.0 equiv)
-
K₂CO₃ (2.0 equiv)
-
DMF (solvent)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), Cu₂O (20 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add pyridine (1.0 equiv), aryl bromide (2.5 equiv), and DMF under an argon atmosphere.
-
Add (MeO)₂SO₂ (2.0 equiv) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the 2,6-diarylpyridine.
Data Summary
| Synthetic Method | Key Reactants | Typical Product | Advantages | Limitations |
| Bohlmann-Rahtz | Enamine, Ethynylketone | 2,3,6-Trisubstituted Pyridine | Good for polysubstituted pyridines | Often requires high temperatures[1] |
| Kröhnke | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl | 2,4,6-Trisubstituted Pyridine | High versatility, convergent[5][6] | Can require stoichiometric pyridinium salt |
| Guareschi-Thorpe | β-Dicarbonyl, Cyanoacetamide | 2-Pyridone | Access to pyridone precursors[9] | Limited to specific substitution patterns |
| Pd-Catalyzed C-H Arylation | Pyridine, Aryl halide | 2,6-Diarylpyridine | Direct functionalization, high atom economy[16] | Requires specific catalysts and conditions |
Visualizing the Synthetic Pathways
Caption: Synthetic strategies for functionalized 2-methylpyridines.
Sources
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 11. gcwgandhinagar.com [gcwgandhinagar.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 16. Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-3-fluoro-2-methylpyridine as a Strategic Building Block in Medicinal Chemistry
Introduction: The Value of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic profile make it a desirable heterocycle in drug design. The strategic introduction of substituents, particularly halogens and small alkyl groups, allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[1]
4-Chloro-3-fluoro-2-methylpyridine is a trifunctionalized building block that offers medicinal chemists a versatile platform for molecular elaboration. The distinct electronic properties and reactivity of its substituents—the chloro group at the 4-position, the fluoro group at the 3-position, and the methyl group at the 2-position—provide multiple, regioselective handles for synthetic modification. This guide provides an in-depth analysis of its reactivity and offers detailed protocols for its application in key synthetic transformations central to drug discovery.
Physicochemical Properties and Structural Features
The unique arrangement of substituents on the pyridine ring dictates the reactivity of this compound. The electron-withdrawing nature of both the fluorine and chlorine atoms, as well as the pyridine nitrogen itself, renders the ring electron-deficient. This electronic profile is critical for its reactivity, particularly in nucleophilic aromatic substitution.
| Property | Value | Source |
| CAS Number | 1195251-01-4 | [2] |
| Molecular Formula | C₆H₅ClFN | [3] |
| Molecular Weight | 145.56 g/mol | [2] |
| Appearance | Colourless Liquid | [4] |
| SMILES | CC1=NC=CC(=C1F)Cl | [3] |
| InChIKey | QKONHJYDMVSGAL-UHFFFAOYSA-N | [3] |
The chlorine atom at the C4 position serves as the primary reactive site for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The fluorine atom at C3 significantly influences the acidity of the adjacent C-H bond and modulates the electronic character of the ring, often enhancing binding interactions and improving metabolic stability. The C2-methyl group provides steric hindrance that can direct reactions and offers a potential site for later-stage functionalization.
Key Chemical Transformations and Protocols
This building block is primarily employed in two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental to modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] For aryl chlorides like this compound, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is the rate-determining step and is generally slower than for corresponding bromides or iodides.[6] This necessitates the use of specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the catalytic cycle.[7][8]
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-substituted pyridine cores.
Reaction Principle: The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-Cl bond. Following this, transmetalation with a boronic acid or ester (activated by a base) occurs, and the cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8]
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (e.g., phenylboronic acid, 1.5 mmol, 1.5 equiv.), and a strong base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.).[7]
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 0.04 mmol, 4 mol%) and add this mixture to the Schlenk flask. The use of bulky, electron-rich ligands is crucial for activating the C-Cl bond.[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This process is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 100-120 °C for aryl chlorides) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-fluoro-2-methyl-4-phenylpyridine derivative.
This reaction is one of the most powerful methods for synthesizing arylamines, which are prevalent motifs in pharmaceuticals.[9]
Reaction Principle: The catalytic cycle is similar to the Suzuki coupling but involves the coupling of an amine instead of an organoboron reagent.[10] Key steps include oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.[9][10]
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
-
Preparation: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 equiv.) to a dry reaction vial.[5][10]
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane (3-5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reaction times can vary from a few hours to 24 hours depending on the amine's nucleophilicity and steric hindrance.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-arylated pyridine derivative.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the chloro and fluoro substituents, makes it susceptible to nucleophilic attack.
Reaction Principle: SNAr is typically a two-step addition-elimination mechanism.[11] A nucleophile attacks the electrophilic carbon bearing the leaving group (C4-Cl), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring.[12] For SNAr reactions, the reactivity of halogens is often F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that polarizes the C-X bond.[12][13]
Detailed Protocol: SNAr with Sodium Methoxide
-
Preparation: To a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous methanol (5 mL) in a round-bottom flask, add sodium methoxide (1.5 mmol, 1.5 equiv., either as a solid or a solution in methanol).
-
Reaction: Heat the mixture to reflux and stir.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and carefully quench with water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product, 4-methoxy-3-fluoro-2-methylpyridine, can be further purified by column chromatography if necessary.
Applications in Medicinal Chemistry: A Case Study
The true value of a building block is demonstrated by its application in the synthesis of biologically active molecules. This compound and its derivatives are found in numerous patents for pharmaceutical agents. For example, derivatives are used in the synthesis of inhibitors for various kinases and other enzymes. The substituted pyridine core often serves as a key pharmacophore that orients functional groups for optimal interaction with the target protein.
In one instance, a derivative of this scaffold was used to synthesize potent inhibitors of phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial viability.[14] The synthesis involved a C-N bond formation at the C4 position, highlighting the utility of the reactivity patterns described in this guide.
Troubleshooting and Experimental Considerations
-
Inert Atmosphere is Non-Negotiable: For all palladium-catalyzed reactions, failure to maintain a strictly inert atmosphere is the most common cause of reaction failure due to catalyst deactivation.
-
Ligand and Base Screening: For challenging cross-coupling reactions, screening a small panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often necessary to find the optimal conditions.[7]
-
Solvent Choice: Solvents must be anhydrous and are often degassed (e.g., by sparging with argon for 20-30 minutes) before use in cross-coupling reactions to remove dissolved oxygen.
-
SNAr Regioselectivity: While the C4-Cl is the most activated site for SNAr, harsh conditions or highly aggressive nucleophiles could potentially lead to side reactions. Careful temperature control and monitoring are advised.
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemistry. It provides chemists with three distinct points of modification, with the C4-chloro position serving as a reliable handle for introducing molecular diversity through robust and well-understood synthetic transformations like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this scaffold in the design and synthesis of novel therapeutic agents.
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Umar, K., & Knaus, E. E. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.
- PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine.
- Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube.
- Boehringer Ingelheim Pharmaceuticals, Inc. (1998). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
- PubChem. (n.d.). This compound.
- Torcan Chemical Ltd. (2002). Synthesis of pharmaceutically useful pyridine derivatives. Google Patents.
- Suzhou University of Science and Technology. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Thomas, C. J., et al. (2013). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry.
- Asymchem Laboratories (Tianjin) Co., Ltd. (2013). Preparation method of fluoropyridine compounds. Google Patents.
- The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
- Ube Industries. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.
- Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- Pace, A., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine.
- PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine.
- ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
- Nanjing University of Science and Technology. (2015). Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Njardarson, J. T., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Zhejiang University of Technology. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Google Patents.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- National Institutes of Health. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1195251-01-4 | VXB25101 [biosynth.com]
- 3. PubChemLite - this compound (C6H5ClFN) [pubchemlite.lcsb.uni.lu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Utilization of 4-Chloro-3-fluoro-2-methylpyridine in Agrochemical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and process development scientists on the strategic application of 4-Chloro-3-fluoro-2-methylpyridine as a versatile building block in the synthesis of advanced agrochemicals. We delve into the core reactivity of this fluorinated pyridine derivative, offering detailed, field-proven protocols for key transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The causality behind experimental choices, mechanistic insights, and robust, self-validating methodologies are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of Fluorinated Pyridines in Agrochemical Design
The incorporation of fluorine atoms and pyridine scaffolds into molecular structures is a highly successful strategy in the design of modern agrochemicals.[1][2][3][4] The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity—can dramatically improve the efficacy and biological profile of an active ingredient. The pyridine ring, a common pharmacophore, offers a key site for biological interaction and further functionalization.
This compound (CAS No: 1195251-01-4) has emerged as a particularly valuable intermediate.[5][6] Its specific substitution pattern offers multiple, orthogonal reaction sites for controlled, stepwise molecular assembly. The chlorine atom at the 4-position is an excellent handle for cross-coupling and nucleophilic substitution reactions, while the fluorine and methyl groups modulate the electronic properties and steric environment of the ring. This guide elucidates the practical application of this building block, providing robust protocols for its conversion into high-value agrochemical precursors.
Physicochemical Properties and Handling
A thorough understanding of the substrate's properties is fundamental to its successful application.
| Property | Value |
| CAS Number | 1195251-01-4[5][6] |
| Molecular Formula | C₆H₅ClFN |
| Molecular Weight | 145.56 g/mol [5] |
| SMILES | CC1=NC=CC(=C1F)Cl[5] |
| Appearance | (Typically) Off-white to yellow solid or oil |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |
Safety Note: As with all halogenated heterocyclic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application Protocol I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for C-C bond formation in the agrochemical industry.[7] The Suzuki-Miyaura reaction is particularly favored for its functional group tolerance and the commercial availability of a vast array of boronic acid and ester coupling partners. The chlorine atom at the C4 position of this compound is an ideal site for this transformation.
Scientific Principle & Rationale
The reaction proceeds via a well-established catalytic cycle involving the palladium catalyst.[8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organoboron compound (activated by a base) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Choice of Catalyst and Ligand: The selection of the palladium source and supporting ligand is critical. For an electron-deficient heterocyclic halide like our substrate, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency and yields.[7]
Workflow for Suzuki-Miyaura Coupling
This workflow details the synthesis of a 4-aryl-3-fluoro-2-methylpyridine scaffold, a common core in advanced herbicides and fungicides.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Detailed Experimental Protocol
Objective: To synthesize 3-fluoro-2-methyl-4-(4-methoxyphenyl)pyridine.
Materials:
| Reagent | MW | Amount | Moles |
| This compound | 145.56 | 1.00 g | 6.87 mmol |
| 4-Methoxyphenylboronic acid | 151.96 | 1.25 g | 8.24 mmol |
| SPhos Pd G2 | 709.28 | 146 mg | 0.21 mmol |
| K₂CO₃ (anhydrous) | 138.21 | 2.85 g | 20.6 mmol |
| 1,4-Dioxane | - | 25 mL | - |
| Water (degassed) | - | 5 mL | - |
Procedure:
-
Inert Atmosphere Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 6.87 mmol), 4-methoxyphenylboronic acid (1.25 g, 8.24 mmol), potassium carbonate (2.85 g, 20.6 mmol), and the SPhos Pd G2 pre-catalyst (146 mg, 3 mol%).
-
Atmosphere Exchange: Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes. This is critical to prevent the degradation of the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (25 mL) and degassed water (5 mL) via syringe. The use of degassed solvents minimizes oxidation of the Pd(0) species.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour until the starting pyridine is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Application Protocol II: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the C3-fluorine atom activates the C4-position for nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride with a variety of nucleophiles (O, N, S), providing a straightforward route to diverse agrochemical scaffolds.
Scientific Principle & Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the electron-withdrawing pyridine nitrogen and fluorine.
-
Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
Causality of Conditions: The reaction is typically promoted by a base, which serves to deprotonate the nucleophile, increasing its reactivity. Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation of the base while leaving the anionic nucleophile highly reactive.
Catalytic Cycle and Workflow
Caption: SNAr Mechanism: Addition-Elimination Pathway.
Detailed Experimental Protocol
Objective: To synthesize 4-(4-chlorophenoxy)-3-fluoro-2-methylpyridine, a precursor for phenoxy-pyridine type herbicides.
Materials:
| Reagent | MW | Amount | Moles |
| This compound | 145.56 | 1.00 g | 6.87 mmol |
| 4-Chlorophenol | 128.56 | 975 mg | 7.56 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.90 g | 13.7 mmol |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (975 mg, 7.56 mmol) and anhydrous potassium carbonate (1.90 g, 13.7 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL). Stir the suspension for 10 minutes at room temperature to allow for the formation of the potassium phenoxide salt.
-
Substrate Addition: Add this compound (1.00 g, 6.87 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C. The reaction is typically much faster than cross-coupling reactions.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). A precipitate will often form.
-
Isolation: Collect the solid by vacuum filtration. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Wash the collected solid (or combined organic extracts) with water and brine. Dry the solid in a vacuum oven (or the organic solution over Na₂SO₄).
-
Purification: The precipitated product is often of high purity. If necessary, recrystallize from ethanol or purify by flash column chromatography to yield the final product.
Conclusion
This compound is a high-potential building block for modern agrochemical discovery and development. Its well-defined reactivity at the C4-position allows for reliable and scalable synthesis of complex molecular architectures through robust methods like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The protocols provided herein serve as a validated starting point for researchers to leverage the unique properties of this intermediate in the creation of next-generation crop protection agents.
References
- Google Patents. (n.d.). BR122019019612B8 - Herbicidal compositions comprising combinations of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic or a derivative thereof and an accase inhibitor aryloxyphenoxy propionate herbicide, and method for control of undesirable vegetation.
- Patsnap Eureka. (n.d.). Method for synthesizing chlorantraniliprole.
- LookChem. (n.d.). Cas 500008-45-7, CHLOANTRANILIPROLE.
- Google Patents. (n.d.). CN112552284A - Preparation method of chlorantraniliprole.
- MDPI. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Organic Chemistry Portal. (n.d.). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents.
- Royal Society of Chemistry. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review.
- Google Patents. (n.d.). US4742060A - Heterocyclic compounds.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1195251-01-4 | VXB25101 [biosynth.com]
- 6. This compound | 1195251-01-4 [chemicalbook.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
The Strategic Coupling: A Guide to Suzuki-Miyaura Reactions of 4-Chloro-3-fluoro-2-methylpyridine
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, pyridine-based compounds represent a cornerstone of pharmacophore design. Their ability to act as bioisosteres for phenyl rings, engage in hydrogen bonding, and modulate physicochemical properties has cemented their importance in a vast array of therapeutics.[1] Among these, substituted pyridines such as those derived from 4-Chloro-3-fluoro-2-methylpyridine are of particular interest, offering a synthetically versatile handle for the introduction of molecular complexity. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, enabling the linkage of this valuable heterocyclic core to a diverse range of organic moieties.[2]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective application of Suzuki-Miyaura coupling protocols to this compound. We will delve into the mechanistic underpinnings of the reaction, present detailed experimental protocols, and discuss the critical parameters that govern the success of this transformation, particularly in the context of a sterically hindered and electronically modified substrate.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3] The catalytic cycle is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (this compound) to a Pd(0) complex. This step is often rate-determining, especially with less reactive aryl chlorides.[5] The palladium inserts itself into the carbon-chlorine bond, forming a Pd(II) intermediate. The choice of a sufficiently electron-rich and sterically bulky ligand is crucial to facilitate this step with challenging substrates.[6]
-
Transmetalation: The next phase involves the transfer of the organic group from the boronic acid to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[7] This "ate" complex then exchanges its organic group with the halide on the palladium complex.[8][9]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond in the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges in the Coupling of this compound
The successful coupling of this compound presents a set of challenges that require careful consideration in protocol design:
-
Steric Hindrance: The methyl group at the 2-position introduces steric bulk around the reactive center, which can impede the approach of the palladium catalyst for oxidative addition.
-
Electronic Effects: The fluorine atom at the 3-position is electron-withdrawing, which can influence the reactivity of the C-Cl bond. Furthermore, the pyridine nitrogen itself is a Lewis base and can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[10]
-
Reactivity of Aryl Chlorides: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings, necessitating more active catalyst systems.[5]
To overcome these hurdles, the selection of an appropriate palladium source, a highly active ligand, a suitable base, and optimized reaction conditions is paramount.
Recommended Protocols and Reagent Selection
Based on literature precedents for the coupling of structurally similar hindered and electron-deficient chloropyridines, we propose the following protocols.[7][11] It is important to note that screening of conditions is often necessary to achieve optimal results for a specific boronic acid partner.
Table 1: Recommended Reagent Systems for Suzuki-Miyaura Coupling of this compound
| Component | System A | System B | Rationale |
| Palladium Source | Pd₂(dba)₃ | XPhos Pd G2 | Pd₂(dba)₃ is a common Pd(0) source.[11] XPhos Pd G2 is a highly active pre-catalyst for challenging couplings.[7] |
| Ligand | P(t-Bu)₃ | XPhos | Bulky, electron-rich phosphine ligands are effective for coupling aryl chlorides.[11] |
| Base | K₃PO₄ | K₂CO₃ | Stronger, non-nucleophilic bases are often required. K₃PO₄ is effective in many cases. K₂CO₃ is a milder alternative.[7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) | THF | Aprotic polar solvents are commonly used. The presence of water can be beneficial in some cases. |
| Temperature | 80-110 °C | 60-100 °C | Higher temperatures are often needed for less reactive aryl chlorides. |
Detailed Experimental Protocol (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., P(t-Bu)₃, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium source and ligand (if not using a pre-catalyst) and add them to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-fluoro-2-methylpyridine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Catalyst inhibition | - Use a more active pre-catalyst (e.g., XPhos Pd G2).- Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature.- Increase catalyst/ligand loading. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Ensure thorough degassing of solvents and a strict inert atmosphere.- Use a more electron-rich ligand to promote faster transmetalation. |
| Protodeboronation | - Presence of water- Unstable boronic acid | - Use anhydrous solvents and reagents.- Consider using a more stable boronic ester (e.g., pinacol ester). |
| Dehalogenation of Starting Material | - Presence of hydride sources- Side reaction of the catalyst | - Ensure solvents are free of potential hydride donors.- Optimize reaction time to minimize side reactions. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of novel, highly functionalized pyridine derivatives for applications in drug discovery and materials science. While the substrate presents challenges due to steric hindrance and electronic effects, these can be overcome through the judicious selection of a highly active palladium catalyst system, an appropriate base, and optimized reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this critical C-C bond-forming reaction.
References
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
- Nawaz, S. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3192.
- Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?
- ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
- Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridines. Monatshefte für Chemie - Chemical Monthly, 150(1), 135-143.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Czirok, G., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(18), 4235.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- PubMed. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- PubMed. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 36(12), 113-121.
- Thomas, D. A., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(16), 4935–4939.
- ResearchGate. (n.d.). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)
- ResearchGate. (n.d.). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nasc.ac.in [nasc.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Nucleophilic aromatic substitution reactions of 4-Chloro-3-fluoro-2-methylpyridine
An In-Depth Guide to the Application of 4-Chloro-3-fluoro-2-methylpyridine in Nucleophilic Aromatic Substitution
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
This compound is a highly functionalized heterocyclic compound that serves as a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring two distinct halogen atoms and a methyl group on an electron-deficient pyridine ring—offers a platform for precise chemical modifications. The pyridine nitrogen atom inherently activates the ring for nucleophilic aromatic substitution (SNAr), a powerful and widely used reaction for forging carbon-heteroatom and carbon-carbon bonds.[1][2]
This guide provides an in-depth analysis of the reactivity of this compound in SNAr reactions. We move beyond simple procedures to explain the underlying principles that govern its reactivity and regioselectivity. Detailed, field-tested protocols for reactions with common nucleophile classes—amines, alcohols, and thiols—are presented, alongside quantitative data and troubleshooting advice to empower researchers in their synthetic endeavors.
Section 1: Understanding the Reactivity and Regioselectivity
The synthetic utility of this compound is dictated by the predictable and selective substitution of one halogen over the other. This selectivity is a direct consequence of the electronic properties of the pyridine ring and its substituents.
The Decisive Role of Position:
The pyridine nitrogen acts as a strong electron-withdrawing group, reducing the electron density of the aromatic ring and making it susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.[3][4] In an SNAr reaction, the nucleophile attacks an electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][5] The stability of this complex is the key to the reaction's feasibility.
In this compound:
-
Attack at C4 (para): Nucleophilic attack at the C4 position, bearing the chlorine atom, allows the resulting negative charge to be delocalized onto the electronegative ring nitrogen through resonance. This provides significant stabilization for the Meisenheimer intermediate, creating a low-energy pathway for the reaction.
-
Attack at C3 (meta): Attack at the C3 position, bearing the fluorine atom, does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen. The resulting intermediate is substantially less stable, making this pathway energetically unfavorable.
Therefore, nucleophilic attack occurs exclusively at the C4 position, leading to the displacement of the chloride leaving group.
Electronic Influence of Substituents:
-
3-Fluoro Group: While fluorine is typically an excellent leaving group in SNAr reactions due to its high electronegativity, its position at C3 prevents it from being displaced.[3][6] Instead, its strong inductive electron-withdrawing effect further deactivates the C3 position while simultaneously activating the adjacent C4 position, enhancing the rate of chloride displacement.
-
2-Methyl Group: The electron-donating nature of the methyl group has a minor deactivating effect on the ring but does not override the powerful activating effects of the ring nitrogen and the C3-fluorine on the C4 position.
Caption: Regioselectivity of SNAr on this compound.
Section 2: General Experimental Workflow
A successful SNAr reaction relies on the careful selection of reagents and conditions. The general workflow is consistent across different nucleophile classes, involving reaction setup, monitoring, workup, and purification.
Caption: General workflow for SNAr reactions.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are standard choices.[6] They effectively solvate the cation of the base while leaving the nucleophile relatively "bare," thereby increasing its nucleophilicity and accelerating the reaction.
-
Base: A base is often required to deprotonate the nucleophile (e.g., R-OH to R-O⁻) or to neutralize the HCl generated during the reaction.[7] Inorganic bases like K₂CO₃ and Cs₂CO₃ are common for moderately acidic nucleophiles (thiols, some amines), while stronger bases like NaH or KHMDS are needed for less acidic ones (alcohols).
-
Temperature: While the substrate is activated, elevated temperatures (typically 80-120 °C) are often necessary to overcome the activation energy barrier associated with the disruption of aromaticity in the Meisenheimer complex.
Section 3: Protocols for Specific Nucleophile Classes
Reaction with Nitrogen Nucleophiles (Amines)
The substitution with primary and secondary amines is one of the most common and reliable applications of this substrate, yielding 4-amino-3-fluoro-2-methylpyridine derivatives.
Representative Protocol: Synthesis of 3-Fluoro-2-methyl-4-(morpholin-4-yl)pyridine
-
Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a substrate concentration of 0.5 M.
-
Reaction: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
|---|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMSO | 100 | 6 | 85-95 |
| Aniline | K₂CO₃ | DMF | 120 | 12 | 70-80 |
| Benzylamine | Et₃N | NMP | 110 | 8 | 80-90 |
| Pyrrolidine | K₂CO₃ | DMSO | 90 | 4 | 90-98 |
Reaction with Oxygen Nucleophiles (Alcohols & Phenols)
The reaction with alcohols requires in situ formation of the more potent alkoxide nucleophile using a strong base. This allows for the synthesis of valuable aryl ethers.
Representative Protocol: Synthesis of 3-Fluoro-4-methoxy-2-methylpyridine
-
Reagent Setup: To a solution of sodium methoxide (1.5 eq) in anhydrous methanol (0.4 M), add this compound (1.0 eq) at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[8]
Table 2: Predicted SNAr Reactions with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
|---|---|---|---|---|---|
| Sodium Ethoxide | - | Ethanol | 78 | 16 | 75-85 |
| Phenol | K₂CO₃ | DMSO | 120 | 18 | 65-75 |
| Sodium tert-butoxide | - | THF | 66 | 24 | 60-70 |
Reaction with Sulfur Nucleophiles (Thiols)
Thiols are highly potent nucleophiles in SNAr reactions, often reacting under milder conditions than their oxygen counterparts.[7][9] The resulting thioethers are important functionalities in many biologically active molecules.
Representative Protocol: Synthesis of 3-Fluoro-2-methyl-4-(phenylthio)pyridine
-
Reagent Setup: In a round-bottom flask under a nitrogen atmosphere, suspend potassium carbonate (1.5 eq) in anhydrous Dimethylformamide (DMF) (0.5 M). Add thiophenol (1.1 eq) and stir for 15 minutes at room temperature to form the thiolate.
-
Reaction: Add a solution of this compound (1.0 eq) in a small amount of DMF to the mixture. Stir at 60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.[8]
Table 3: Predicted SNAr Reactions with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
|---|---|---|---|---|---|
| Ethanethiol | K₂CO₃ | DMF | 50 | 3 | 90-98 |
| Benzyl Mercaptan | Et₃N | Acetonitrile | 80 | 4 | 85-95 |
| Sodium Sulfide (Na₂S) | - | DMSO | 100 | 8 | Dimer formation |
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction | 1. Insufficient temperature. 2. Base is too weak (for O- or S-nucleophiles). 3. Wet reagents/solvents. 4. Nucleophile is too sterically hindered. | 1. Increase reaction temperature in 10-20 °C increments. 2. Switch to a stronger base (e.g., K₂CO₃ → NaH for alcohols). 3. Ensure all reagents and solvents are anhydrous. 4. Increase reaction time or switch to a less hindered nucleophile. |
| Multiple Products | 1. Side reaction with solvent (e.g., DMF hydrolysis). 2. For primary amines, potential for double arylation. | 1. Use a different polar aprotic solvent like DMSO or NMP. 2. Use a larger excess of the amine nucleophile. |
| Decomposition | 1. Reaction temperature is too high. 2. Strong base reacting with other functional groups. | 1. Lower the reaction temperature and increase the reaction time. 2. Use a milder base (e.g., an organic base like DIPEA instead of NaH). |
Section 5: Safety Precautions
This compound and many of the reagents used in these protocols are hazardous.
-
Handling: Always handle chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Douglass, J. E., & Wesolosky, P. A. (1969). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Journal of Organic Chemistry, 34(4), 1120-1121.
- Hartwig, J. F., & Stille, J. K. (1995). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 117(26), 6975-6976. [Link]
- Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Tetrahedron, 40(23), 4767-4775.
- ResearchGate. (n.d.). Schemes depicting the SNAr/nucleophilic substitution of the different macrocycles discussed in this review.
- Alarcón-Espósito, J., et al. (2015). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 28(11), 693-701.
- Terrier, F. (2013).
- Arvela, R. K., & Leadbeater, N. E. (2005). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Organic Letters, 7(11), 2101-2104. [Link]
- Evans, M. (2023).
- Crampton, M. R., & Gibson, B. (1981). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(25), 4434-4440. [Link]
- Buncel, E., & Um, I. H. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society, 126(18), 5824-5829. [Link]
- Wikipedia. (n.d.).
- ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS GCI Pharmaceutical Roundtable. [Link]
- Organic Chemistry Tutor. (2019).
- ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
- Smith, A. B., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
Derivatization of 4-Chloro-3-fluoro-2-methylpyridine for compound libraries
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 4-Chlor-3-fluor-2-methylpyridin zur Erstellung von Substanzbibliotheken
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung für die Geschäftsleitung
4-Chlor-3-fluor-2-methylpyridin ist ein hochfunktionalisiertes heterozyklisches Gerüst von erheblichem Wert für die medizinische Chemie und die Wirkstoffforschung. Seine einzigartige Substitutionsmuster – ein reaktives Chloratom in Position 4, ein Fluoratom in Position 3 und eine Methylgruppe in Position 2 – bieten eine vielseitige Plattform für die gezielte Derivatisierung. Dieser Leitfaden bietet einen detaillierten Einblick in die strategische Nutzung dieses Bausteins zur Erstellung diverser Substanzbibliotheken. Wir erläutern die zugrunde liegende Reaktivität und stellen validierte, schrittweise Protokolle für Schlüsseltransformationen wie Palladium-katalysierte Kreuzkupplungen (Suzuki-Miyaura und Buchwald-Hartwig) sowie nukleophile aromatische Substitutionen (SNAr) bereit.
Einführung: Das strategische Potenzial von 4-Chlor-3-fluor-2-methylpyridin
Das Pyridin-Grundgerüst ist in einer Vielzahl von pharmazeutischen Wirkstoffen von zentraler Bedeutung. Die Einführung von Fluoratomen in organische Moleküle kann deren metabolische Stabilität, Lipophilie und Bindungsaffinität erheblich verbessern[1]. Das Molekül 4-Chlor-3-fluor-2-methylpyridin vereint diese vorteilhaften Eigenschaften mit orthogonalen chemischen "Griffen", die eine selektive Funktionalisierung ermöglichen.
-
C4-Chlor-Position: Das Chloratom ist ein idealer Reaktionspartner für übergangsmetallkatalysierte Kreuzkupplungsreaktionen, die die Bildung von C-C- und C-N-Bindungen ermöglichen.
-
C3-Fluor-Position: Obwohl der C-F-Bindung stark ist, kann das Fluoratom unter bestimmten Bedingungen als Abgangsgruppe in SNAr-Reaktionen dienen, insbesondere wenn der Ring stark durch elektronenziehende Gruppen aktiviert ist. Alternativ beeinflusst seine starke Elektronegativität die Reaktivität der benachbarten Positionen.
-
C2-Methyl-Position: Die Methylgruppe bietet sterische Hinderung, die die Regioselektivität von Reaktionen steuern kann, und dient als wichtiger pharmakophorer Bestandteil.
Die folgende Abbildung veranschaulicht die primären Derivatisierungswege für dieses Gerüst.
Abbildung 1: Primäre Derivatisierungsstrategien für 4-Chlor-3-fluor-2-methylpyridin.
Palladium-katalysierte Kreuzkupplungen: Das Arbeitspferd der Bibliotheksynthese
Palladium-katalysierte Reaktionen sind die wohl leistungsfähigsten Methoden zur Funktionalisierung von Arylhalogeniden[2]. Für das 4-Chlor-3-fluor-2-methylpyridin-Gerüst ist das Chloratom an der C4-Position der primäre Anknüpfungspunkt für diese Transformationen.
Suzuki-Miyaura-Kupplung zur C-C-Bindungsbildung
Die Suzuki-Kupplung ermöglicht die Synthese von Biaryl- und Heteroaryl-Strukturen durch die Reaktion eines Organohalogenids mit einer Organoborverbindung[3][4]. Sie ist bekannt für ihre milden Reaktionsbedingungen und ihre Toleranz gegenüber einer Vielzahl funktioneller Gruppen, was sie ideal für die Synthese von Substanzbibliotheken macht[2][5].
Mechanistische Überlegungen: Der Katalysezyklus, wie unten dargestellt, beginnt mit der oxidativen Addition des Arylchlorids an einen Pd(0)-Komplex. Es folgt eine Transmetallierung mit dem Boronat-Komplex (der durch die Base aktiviert wird) und schließlich die reduktive Eliminierung, die das gewünschte Produkt freisetzt und den Pd(0)-Katalysator regeneriert[4]. Die Wahl der Base ist entscheidend; sie aktiviert die Boronsäure, indem sie ein reaktiveres "at"-Komplex bildet[4].
Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kupplung.
Protokoll 1: Allgemeine Vorschrift für die Suzuki-Kupplung
Dieses Protokoll ist für eine Reaktion im Maßstab von 0,5 mmol optimiert und kann für die parallele Synthese angepasst werden.
Reagenzien und Bedingungen:
| Komponente | Menge (Äquivalente) | Beispiel | Anmerkungen |
| 4-Chlor-3-fluor-2-methylpyridin | 1.0 | 72.8 mg (0.5 mmol) | Limitierendes Reagenz |
| Aryl/Heteroaryl-Boronsäure | 1.2 | variiert | Überschuss zur Sicherstellung der vollständigen Umsetzung |
| Pd-Katalysator | 2-5 mol% | Pd(PPh₃)₄ (29 mg, 0.025 mmol) | Luftempfindlich; unter Inertgas handhaben |
| Base | 2.0 - 3.0 | K₂CO₃ (138 mg, 1.0 mmol) | Wässrige Lösung oder fest; Cs₂CO₃ für weniger reaktive Substrate |
| Lösungsmittel | 3-5 mL | Dioxan/H₂O (4:1) | Entgaste Lösungsmittel sind entscheidend für die Katalysatorstabilität |
| Temperatur | 80-100 °C | - | Über Nacht (12-16 h) |
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem trockenen, mit einem Rührfisch versehenen Reaktionsgefäß werden 4-Chlor-3-fluor-2-methylpyridin (1.0 Äq.), die Boronsäure (1.2 Äq.), der Pd-Katalysator (z.B. Pd(PPh₃)₄, 5 mol%) und die Base (z.B. K₂CO₃, 2.0 Äq.) eingewogen.
-
Inertisierung: Das Gefäß wird verschlossen und dreimal evakuiert und mit Argon oder Stickstoff gespült.
-
Lösungsmittelzugabe: Das entgaste Lösungsmittelgemisch (z.B. Dioxan/Wasser 4:1) wird über eine Spritze zugegeben.
-
Reaktion: Die Reaktionsmischung wird unter Rühren auf die gewünschte Temperatur (typischerweise 90 °C) erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und mit Wasser gewaschen. Die organische Phase wird abgetrennt, über Na₂SO₄ getrocknet und im Vakuum eingeengt.
-
Reinigung: Der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Produkt zu erhalten.
Buchwald-Hartwig-Aminierung zur C-N-Bindungsbildung
Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke, Palladium-katalysierte Methode zur Synthese von Arylaminen aus Arylhalogeniden[6][7]. Sie hat traditionelle Methoden wie die Ullmann-Kondensation weitgehend ersetzt, da sie unter milderen Bedingungen abläuft und eine breitere Substratpalette toleriert[8].
Mechanistische Überlegungen: Ähnlich wie die Suzuki-Kupplung beinhaltet der Mechanismus eine oxidative Addition, gefolgt von der Koordination des Amins, einer basenvermittelten Deprotonierung zur Bildung eines Palladium-Amido-Komplexes und einer anschließenden reduktiven Eliminierung zur Bildung der C-N-Bindung[6][9]. Die Entwicklung sterisch anspruchsvoller und elektronenreicher Phosphinliganden (z.B. Buchwald- oder Hartwig-Liganden) war entscheidend für die hohe Effizienz und den breiten Anwendungsbereich dieser Reaktion[9][10].
Protokoll 2: Allgemeine Vorschrift für die Buchwald-Hartwig-Aminierung
Reagenzien und Bedingungen:
| Komponente | Menge (Äquivalente) | Beispiel | Anmerkungen |
| 4-Chlor-3-fluor-2-methylpyridin | 1.0 | 72.8 mg (0.5 mmol) | Limitierendes Reagenz |
| Primäres/Sekundäres Amin | 1.2 | variiert | Überschuss zur Sicherstellung der vollständigen Umsetzung |
| Pd-Präkatalysator | 1-3 mol% | RuPhos-Pd-G3 (12.5 mg, 0.015 mmol) | Luftstabile Präkatalysatoren vereinfachen die Handhabung |
| Ligand | 1.5 - 2x Pd | RuPhos | Im Präkatalysator enthalten |
| Base | 1.4 - 2.0 | NaOt-Bu (67 mg, 0.7 mmol) | Starke, nicht-nukleophile Base; luftempfindlich |
| Lösungsmittel | 3-5 mL | Toluol oder Dioxan | Streng wasserfreie und entgaste Lösungsmittel verwenden |
| Temperatur | 90-110 °C | - | 4-24 h |
Schritt-für-Schritt-Anleitung:
-
Vorbereitung (im Handschuhfach): In einem trockenen Reaktionsgefäß werden der Pd-Präkatalysator (z.B. RuPhos-Pd-G3, 3 mol%) und die Base (NaOt-Bu, 1.4 Äq.) eingewogen.
-
Reagenzienzugabe: Das Gefäß wird aus dem Handschuhfach genommen. 4-Chlor-3-fluor-2-methylpyridin (1.0 Äq.), gelöst in wasserfreiem Lösungsmittel (z.B. Toluol), und das Amin (1.2 Äq.) werden zugegeben.
-
Reaktion: Das Gefäß wird fest verschlossen und in einem vorgeheizten Block auf die Reaktionstemperatur (typischerweise 100 °C) erhitzt. Die Reaktion wird mittels DC oder LC-MS verfolgt.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktion vorsichtig mit Wasser oder einer gesättigten NH₄Cl-Lösung gequencht. Die Mischung wird mit Ethylacetat extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden getrocknet, eingeengt und mittels Säulenchromatographie gereinigt.
Nukleophile Aromatische Substitution (SNAr)
Die SNAr-Reaktion ist eine fundamentale Methode zur Funktionalisierung von elektronenarmen Aromaten[11]. Der Pyridinring, insbesondere mit dem elektronenziehenden Fluoratom, aktiviert die C4-Position für einen Angriff durch Nukleophile. Obwohl das Chloratom in der Regel die bessere Abgangsgruppe ist, kann unter forcierten Bedingungen auch das Fluoratom substituiert werden.
Kausale Begründung: Die Reaktion verläuft über einen zweistufigen Additions-Eliminierungs-Mechanismus. Ein Nukleophil greift den elektronenarmen Ring an und bildet einen resonanzstabilisierten Meisenheimer-Komplex. Im zweiten, meist schnellen Schritt wird die Abgangsgruppe (hier das Chloridion) eliminiert, um die Aromatizität wiederherzustellen. Starke Nukleophile wie Thiolate, Alkoholate oder Amine sind für diese Reaktion erforderlich[12].
Protokoll 3: SNAr mit Thiolen
Reagenzien und Bedingungen:
| Komponente | Menge (Äquivalente) | Beispiel | Anmerkungen |
| 4-Chlor-3-fluor-2-methylpyridin | 1.0 | 72.8 mg (0.5 mmol) | Limitierendes Reagenz |
| Thiol | 1.1 | variiert | In-situ-Deprotonierung des Thiols |
| Base | 1.2 | K₂CO₃ (83 mg, 0.6 mmol) | Eine milde Base ist ausreichend |
| Lösungsmittel | 3-5 mL | DMF oder DMSO | Polare aprotische Lösungsmittel beschleunigen die Reaktion |
| Temperatur | 60-80 °C | - | 2-6 h |
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem Reaktionsgefäß werden 4-Chlor-3-fluor-2-methylpyridin (1.0 Äq.), das Thiol (1.1 Äq.) und die Base (K₂CO₃, 1.2 Äq.) in DMF gelöst.
-
Reaktion: Die Mischung wird auf 70 °C erhitzt und der Fortschritt mittels DC überwacht. Die Reaktion ist oft innerhalb weniger Stunden abgeschlossen.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung in Wasser gegossen, was oft zur Ausfällung des Produkts führt. Alternativ wird mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.
-
Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Fazit und Ausblick
4-Chlor-3-fluor-2-methylpyridin ist ein außerordentlich nützlicher Baustein für die Synthese von Substanzbibliotheken. Durch die strategische Anwendung von etablierten und robusten Reaktionen wie der Suzuki-Kupplung, der Buchwald-Hartwig-Aminierung und der SNAr können Forscher schnell und effizient auf eine breite Palette von Analoga zugreifen. Die hier vorgestellten Protokolle bieten eine validierte Grundlage für die Exploration des chemischen Raums um dieses wertvolle Gerüst und können die frühen Phasen der Wirkstoffentdeckung erheblich beschleunigen.
Referenzen
-
ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. Verfügbar unter: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. Verfügbar unter: [Link]
-
Pipzine Chemicals. (n.d.). 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide. Verfügbar unter: [Link]
-
MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Verfügbar unter: [Link]
-
National Institutes of Health (NIH). (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Verfügbar unter: [Link]
-
Fisher Scientific. (n.d.). Nukleophile aromatische Substitution. Verfügbar unter: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Verfügbar unter: [Link]
-
Wikipedia. (n.d.). Suzuki-Kupplung. Verfügbar unter: [Link]
-
Organische-Chemie.ch. (n.d.). Buchwald-Hartwig-Kreuzkupplungs-Reaktion. Verfügbar unter: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Verfügbar unter: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Verfügbar unter: [Link]
-
Organische-Chemie.ch. (n.d.). Suzuki-Kupplung. Verfügbar unter: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Verfügbar unter: [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura-Kreuzkupplungsreaktion. Verfügbar unter: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Verfügbar unter: [Link]
-
ResearchGate. (2018). (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Verfügbar unter: [Link]
-
Wiley Online Library. (2002). Neues von der Suzuki-Reaktion. Verfügbar unter: [Link]
-
Reddit. (2012). Suzuki-Kupplung Hilfe : r/chemistry. Verfügbar unter: [Link]
Sources
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura-Kreuzkupplungsreaktion [fishersci.de]
- 3. Suzuki-Kupplung – Wikipedia [de.wikipedia.org]
- 4. Suzuki-Kupplung [organische-chemie.ch]
- 5. d-nb.info [d-nb.info]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig-Kreuzkupplungs-Reaktion [organische-chemie.ch]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Nukleophile aromatische Substitution [fishersci.de]
- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Protocol & Application Notes: Regioselective Chlorination of 3-Fluoro-2-Methylpyridine
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the regioselective chlorination of 3-fluoro-2-methylpyridine. Halogenated pyridine derivatives are crucial structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2] Specifically, 2-chloro-3-fluoro-5-methylpyridine serves as a key synthetic intermediate for creating more complex molecules.[1][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot the procedure effectively. We detail a robust method using N-Chlorosuccinimide (NCS) as the chlorinating agent in a strong acid medium, a choice predicated on its enhanced safety profile and selectivity compared to gaseous chlorine.[4]
Mechanistic Insights & Strategic Considerations
The chlorination of a pyridine ring is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. However, the pyridine heterocycle presents a unique electronic landscape that governs the reaction's feasibility and regioselectivity.
-
The Challenge of the Pyridine Ring: The lone pair of the nitrogen atom makes it a target for electrophiles. Furthermore, the nitrogen atom is highly electronegative, withdrawing electron density from the ring system and deactivating it towards EAS compared to benzene.[5] This deactivation is most pronounced at the ortho (2,6) and para (4) positions.
-
Directing Effects of Substituents: In our substrate, 3-fluoro-2-methylpyridine, the outcome of the chlorination is determined by the interplay of three factors:
-
Pyridine Nitrogen: Strongly deactivates the 2-, 4-, and 6-positions and directs electrophiles to the 3- and 5-positions.
-
2-Methyl Group (CH₃): An electron-donating group that activates the ring, primarily at its ortho (3-) and para (5-) positions.
-
3-Fluoro Group (F): An electron-withdrawing group (by induction) that deactivates the ring, but as a halogen, directs incoming electrophiles to its ortho (2-, 4-) and para (6-) positions.
-
-
Predicted Regioselectivity: Synthesizing these influences, the 5-position emerges as the most electronically favorable site for chlorination. The activating effect of the methyl group and the inherent meta-directing nature of the pyridine nitrogen converge on this position. The 3-position is already substituted, and the 4- and 6-positions are strongly deactivated by the pyridine nitrogen. The reaction is therefore highly regioselective for 5-chloro-3-fluoro-2-methylpyridine .
-
Choice of Chlorinating Agent: While various reagents exist, N-Chlorosuccinimide (NCS) is selected for this protocol. Unlike chlorine gas, NCS is a solid that is easier to handle, dose accurately, and poses a lower operational risk.[6][7][8] In a strong acid like sulfuric acid, the succinimide nitrogen is protonated, rendering the chlorine atom highly electrophilic and capable of attacking the deactivated pyridine ring.
Safety First: Hazard Analysis & Mitigation
Safe execution is paramount. The following hazards must be addressed with appropriate engineering controls and personal protective equipment (PPE).
| Reagent/Operation | Primary Hazard | Required Mitigation Measures |
| N-Chlorosuccinimide (NCS) | Harmful if swallowed.[6][9] Causes severe skin burns and eye damage.[6][10] | Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.[7][9] Avoid inhalation of dust. |
| Concentrated Sulfuric Acid (H₂SO₄) | Corrosive. Causes severe skin and eye burns. Highly exothermic reaction upon dilution. | Use in a fume hood. Wear acid-resistant gloves (butyl or neoprene over nitrile), a lab coat, and a face shield in addition to goggles. Add reagents slowly and with cooling. |
| Reaction Quenching | The addition of the acidic reaction mixture to water/ice is highly exothermic. | Perform this step slowly, in a well-ventilated fume hood, using an ice bath to control the temperature of the quenching vessel. |
| Extraction Solvents (e.g., Ethyl Acetate) | Flammable. May cause respiratory irritation. | Ensure no ignition sources are present. Handle in a fume hood. Use a rotary evaporator for solvent removal in a well-ventilated area. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8] Seek immediate medical attention.
Experimental Workflow Visualization
The following diagram outlines the complete experimental procedure from setup to final product characterization.
Caption: High-level workflow from reaction setup to final analysis.
Detailed Step-by-Step Protocol
This protocol is designed for a 50 mmol scale reaction. Adjust quantities accordingly for different scales.
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Purity | Amount (mmol) | Mass/Volume |
| 3-Fluoro-2-methylpyridine | 2369-18-8 | 111.12 | >98% | 50.0 | 5.56 g |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | >98% | 52.5 (1.05 eq) | 7.01 g |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 98% (conc.) | - | ~30 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | - | ~300 mL |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 50% (w/w) aq. | - | As needed |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | - | As needed |
| Silica Gel | 63231-67-4 | - | 230-400 mesh | - | As needed |
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Addition funnel or powder funnel
-
Ice/water bath
-
Standard laboratory glassware (beakers, separatory funnel, etc.)
-
Rotary evaporator
-
Flash chromatography setup
-
Analytical instruments (GC-MS, NMR)
-
Reaction Setup:
-
Equip a 250 mL three-neck flask with a magnetic stir bar, an internal thermometer, and a nitrogen inlet.
-
In a chemical fume hood, charge the flask with 3-fluoro-2-methylpyridine (5.56 g, 50.0 mmol).
-
Carefully add concentrated sulfuric acid (~30 mL) to the flask with gentle stirring. An exotherm will be observed.
-
Cool the resulting solution to 0-5°C using an ice/water bath.
-
-
Chlorination:
-
Once the mixture is cooled, begin adding N-Chlorosuccinimide (7.01 g, 52.5 mmol) in small portions over 30-45 minutes.
-
Crucial: Monitor the internal temperature closely and maintain it below 10°C during the addition of NCS.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir vigorously at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
To sample, carefully take a small aliquot (~0.1 mL) from the reaction, quench it in ice water, neutralize with sodium bicarbonate, extract with EtOAc, and spot the organic layer on a TLC plate.
-
The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Isolation:
-
Prepare a large beaker (1 L) containing ~200 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic.
-
Place the beaker in an ice bath and slowly neutralize the acidic solution by adding 50% aqueous sodium hydroxide. Monitor the pH and temperature, aiming for a final pH of ~8 while keeping the temperature below 20°C.
-
Transfer the neutralized slurry to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, likely a yellow to brown oil or solid.
-
-
Purification:
-
Purify the crude material using flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-20% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
The final product, 5-chloro-3-fluoro-2-methylpyridine (CAS 884494-67-1), should be a white solid or colorless oil. The structure and purity should be confirmed by:
-
¹H and ¹³C NMR: To confirm the structure and regiochemistry.
-
GC-MS: To confirm the molecular weight (m/z = 145.56 for C₆H₅ClFN) and assess purity.
References
- Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. URL
- AK Scientific, Inc.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. URL
- Nanjing Suru Chemical Co., Ltd. N chlorosuccinimide sds Manufacturer & Supplier in China. URL
- East Harbour Group. (2023, March 20).
- Chemistry World. (2021, May 19).
- Google Patents.
- Royal Society of Chemistry. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. URL
- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. URL
- ACS Publications. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. URL
- ACS Publications. (2018, August 7). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters. URL
- Google Patents. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. URL
- ResearchGate. (n.d.).
- Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine. URL
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Building Block: Exploring the Applications of 2-Chloro-3-fluoro-5-methylpyridine. URL
- MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. URL
- Google Patents.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. URL
- Patsnap Eureka. (2020, June 26). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. URL
- SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. URL
- NIH. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. URL
- Química Organica.org. (n.d.). Electrophilic substitution on pyridine. URL
- NIH. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. URL
- ACS Publications. (n.d.).
- Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. URL
Sources
- 1. nbinno.com [nbinno.com]
- 2. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-fluoro-5-methylpyridine | Chemical Properties, Applications & Safety Data | Reliable China Manufacturer [pipzine-chem.com]
- 4. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. lobachemie.com [lobachemie.com]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. suru-chem.com [suru-chem.com]
- 10. eastharbourgroup.com [eastharbourgroup.com]
Application Notes & Protocols for the Synthesis of Bioactive Heterocycles from 4-Chloro-3-fluoro-2-methylpyridine
Introduction: Unlocking Molecular Complexity from a Versatile Pyridine Building Block
4-Chloro-3-fluoro-2-methylpyridine is a highly versatile and valuable starting material in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on an electron-deficient pyridine ring, offers orthogonal reactivity that can be strategically exploited to construct a diverse array of complex, bioactive heterocyclic scaffolds. The presence of the fluorine atom at the 3-position and the chlorine atom at the 4-position allows for selective functionalization through various modern synthetic methodologies. This guide provides an in-depth exploration of key synthetic strategies, complete with detailed protocols and mechanistic insights, to empower researchers in leveraging this powerful building block for the synthesis of novel therapeutic agents. Pyridine and its fused derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities, making this scaffold a cornerstone in pharmaceutical research[1][2][3].
Strategic Functionalization: A Tale of Two Halogens
The synthetic utility of this compound hinges on the differential reactivity of the C-Cl and C-F bonds. The chlorine at the 4-position is the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This reactivity is a consequence of the electron-withdrawing nature of the pyridine nitrogen and the adjacent fluorine atom, which stabilize the intermediate Meisenheimer complex formed during SNAr[4][5]. The C-F bond, while generally more resistant to substitution, can be targeted under specific conditions, offering a pathway for late-stage functionalization[6].
This differential reactivity allows for a stepwise and controlled approach to molecular elaboration, as illustrated in the workflow below.
Figure 1: General synthetic workflow for the functionalization of this compound.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The reaction of this compound with various nucleophiles is a robust method for introducing diverse functional groups at the 4-position. The electron-deficient nature of the pyridine ring facilitates this addition-elimination mechanism[4].
Amination via SNAr
The introduction of nitrogen-containing substituents is a common strategy in the synthesis of bioactive molecules. Direct SNAr with primary or secondary amines provides a straightforward route to 4-amino-3-fluoro-2-methylpyridine derivatives.
Objective: To synthesize 4-(substituted-amino)-3-fluoro-2-methylpyridine derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO (0.2 M), add the desired amine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3-fluoro-2-methylpyridine derivative.
Expert Insight: The choice of base and solvent is critical. While K₂CO₃ is often sufficient, more hindered amines may require a stronger base like Cs₂CO₃. DMSO and DMF are excellent solvents for SNAr due to their polar aprotic nature, which accelerates the reaction rate.
| Entry | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 90 | 92 |
| 2 | Piperidine | K₂CO₃ | DMF | 90 | 88 |
| 3 | Aniline | Cs₂CO₃ | DMSO | 100 | 75 |
Table 1: Representative examples of SNAr amination reactions.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and carbon-nitrogen bonds where SNAr is not feasible, palladium-catalyzed cross-coupling reactions are indispensable tools.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, particularly with less nucleophilic amines or when milder reaction conditions are required.[7][8] This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a suitable phosphine ligand and a base.[9]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.[10]
Objective: To synthesize N-aryl- or N-heteroaryl-4-amino-3-fluoro-2-methylpyridine derivatives.
Materials:
-
This compound
-
Aryl or heteroaryl amine (1.1 eq)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Toluene or 1,4-Dioxane (degassed)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the amine (1.1 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).
-
Add degassed toluene (or 1,4-dioxane) to achieve a concentration of 0.1 M.
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours, or until reaction completion is observed by LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired product.
Trustworthiness Note: The success of this reaction is highly dependent on the exclusion of oxygen and moisture. Ensure all glassware is oven-dried and solvents are properly degassed. The choice of ligand is crucial; bidentate phosphine ligands like Xantphos are often effective for these types of couplings.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 4-position.[11][12] This reaction involves the coupling of the chloro-pyridine with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[13][14]
Objective: To synthesize 4-aryl-3-fluoro-2-methylpyridine derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Aqueous sodium carbonate solution (2 M)
-
1,4-Dioxane or Toluene/Ethanol mixture
Procedure:
-
To a flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane (or a 3:1 mixture of toluene:ethanol) and the 2 M aqueous Na₂CO₃ solution.
-
Heat the mixture to 90 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS, typically 6-18 hours).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 89 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 78 |
Table 2: Examples of Suzuki-Miyaura coupling reactions.
Part 3: Synthesis of Fused Heterocyclic Systems
The functionalized pyridine derivatives obtained from the above reactions can serve as key intermediates for the synthesis of more complex, fused heterocyclic systems, which are prevalent in many biologically active compounds.[2]
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with significant biological activities.[1] They can be synthesized from 4-amino-3-fluoro-2-methylpyridine derivatives through condensation and cyclization reactions.
Objective: To construct a pyrido[2,3-d]pyrimidine scaffold from a 4-amino intermediate.
Materials:
-
4-Amino-3-fluoro-2-methylpyridine-5-carbonitrile (synthesized from the corresponding 4-chloro derivative)
-
Formamide
-
Formic acid
Procedure:
-
A mixture of 4-amino-3-fluoro-2-methylpyridine-5-carbonitrile (1.0 eq) in formamide (10 eq) is heated to 150 °C for 4 hours.
-
The reaction progress is monitored by TLC.
-
After cooling, the reaction mixture is poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallization from ethanol affords the pure pyrido[2,3-d]pyrimidin-4-amine.
Causality in Experimental Choice: Formamide serves as both the reagent and solvent in this cyclization, providing the necessary carbon atom to form the pyrimidine ring. The high temperature is required to drive the condensation and subsequent intramolecular cyclization.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of a wide range of bioactive heterocycles. The strategic application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the selective and efficient functionalization of the pyridine core. The resulting derivatives are valuable intermediates for the construction of complex fused heterocyclic systems. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the field of drug discovery, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- An eccentric rod-like linear connection of two heterocycles: synthesis of pyridine trans-tetrafluoro-λ6-sulfanyl triazoles - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7016335/][15]
- Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270423/][1]
- Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/135/04/0000057][2]
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4283897/][16]
- nucleophilic aromatic substitutions - YouTube. [URL: https://www.youtube.
- Multicomponent reactions : synthesis of bioactive heterocycles - USC. [URL: https://search.proquest.com/openview/6225a0725514757c2c9d2f2b7405105a/1?pq-origsite=gscholar&cbl=2032228][17]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Pyridine synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines.shtm][18]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018244/][6]
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630263/][19]
- A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. [URL: https://www.ijnrd.org/papers/IJNRD2409330.pdf][20]
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm400965d][21]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/07%3A_Named_Reactions_in_Organic_Chemistry/7.02%3A_Suzuki-Miyaura_Coupling][11]
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? - ResearchGate. [URL: https://www.researchgate.
- Fluorinated heterocyclic compounds. 4‐fluoro‐2‐pyridone - ResearchGate. [URL: https://www.researchgate.net/publication/229606275_Fluorinated_heterocyclic_compounds_4-fluoro-2-pyridone][23]
- Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. [URL: https://www.youtube.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00808k][24]
- (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. [URL: https://www.researchgate.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_265384668][13]
- Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27043513/][25]
- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm][12]
- Biological activity of 1,4-dihydropyridine derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3004071/][26]
Sources
- 1. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Note and Detailed Protocol for the N-Oxide Formation of 4-Chloro-3-fluoro-2-methylpyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Pyridine N-Oxides in Medicinal Chemistry
Pyridine N-oxides are a pivotal class of heterocyclic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] The N-oxide moiety fundamentally alters the electronic properties of the pyridine ring, transforming it from an electron-deficient system to one with enhanced electron density at the 2- and 4-positions. This electronic modulation facilitates a range of chemical transformations, including nucleophilic substitution and C-H functionalization, that are otherwise challenging to achieve with the parent pyridine.[1][2] Consequently, the synthesis of pyridine N-oxides is a critical step in many drug discovery and development programs.
The target molecule, 4-Chloro-3-fluoro-2-methylpyridine, presents a unique challenge for N-oxidation. The presence of two electron-withdrawing groups, chloro and fluoro, significantly deactivates the pyridine nitrogen, making it less susceptible to oxidation compared to unsubstituted pyridine. This necessitates the use of more potent oxidizing agents or harsher reaction conditions, which in turn can lead to side reactions or decomposition of the starting material. This application note provides a comprehensive and robust protocol for the efficient and safe N-oxide formation of this compound, with a detailed explanation of the underlying chemical principles and safety considerations.
Mechanistic Considerations and Reagent Selection
The N-oxidation of pyridines typically proceeds via the electrophilic attack of an oxygen atom from an oxidizing agent onto the lone pair of electrons of the pyridine nitrogen. Several reagents are commonly employed for this transformation, each with its own advantages and disadvantages.
-
Peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA): These are highly effective and widely used oxidizing agents for a broad range of substrates, including electron-deficient pyridines.[3][4] The reaction mechanism involves the direct transfer of an oxygen atom from the peroxy acid to the pyridine nitrogen.
-
Hydrogen Peroxide in Acetic Acid: This system generates in situ peracetic acid, a strong oxidizing agent.[5][6] It is a cost-effective and environmentally benign option, though it may require elevated temperatures, which can be a concern for sensitive substrates.[6]
-
Urea-Hydrogen Peroxide (UHP) Complex: UHP is a stable, solid source of hydrogen peroxide, making it a safer and more convenient alternative to aqueous hydrogen peroxide solutions.[7][8][9] It is often used in conjunction with an activator, such as an anhydride, to generate a more potent oxidizing species. For electron-deficient pyridines, the combination of UHP with trifluoroacetic anhydride has proven to be effective.[10]
For the N-oxidation of the electron-deficient this compound, meta-chloroperoxybenzoic acid (m-CPBA) is selected as the primary reagent for this protocol due to its high reactivity and generally clean reaction profiles.
Experimental Workflow Overview
Caption: Experimental workflow for the N-oxidation of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-77% (balance 3-chlorobenzoic acid and water) | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Sodium thiosulfate | ACS Reagent, ≥98% | e.g., Fisher Scientific |
| Saturated sodium bicarbonate solution | Laboratory prepared | N/A |
| Brine (Saturated NaCl solution) | Laboratory prepared | N/A |
| Anhydrous sodium sulfate | ACS Reagent, ≥99% | e.g., VWR Chemicals |
| Silica gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or nitrogen gas inlet
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Safety Precautions
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive. It may cause fire upon contact with combustible materials.[11][12][13] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11][13]
-
Handle m-CPBA in a chemical fume hood.[11] Avoid inhalation of dust.[12]
-
The reaction can be exothermic. Maintain strict temperature control, especially during the addition of m-CPBA.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.
-
Quenching of excess m-CPBA with sodium thiosulfate can also be exothermic. Perform the quench slowly and with cooling.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 34.3 mmol).
-
Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM) and stir until a homogeneous solution is obtained.
-
Cool the flask to 0 °C using an ice bath.
-
-
Addition of m-CPBA:
-
In a separate beaker, weigh out meta-chloroperoxybenzoic acid (70-77%, approximately 9.8 g, which corresponds to about 1.2 equivalents of the active oxidant).
-
Slowly add the m-CPBA to the stirred solution of the pyridine in portions over 30-45 minutes. The portion-wise addition helps to control the reaction temperature and prevent a rapid exotherm.
-
Justification: Using a slight excess of the oxidizing agent (1.2 equivalents) ensures complete conversion of the starting material. Dichloromethane is a good solvent for both the starting material and the reagent and is relatively inert under the reaction conditions.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 5-10% methanol in dichloromethane). The product, being more polar, will have a lower Rf value than the starting material.
-
Justification: The initial low temperature helps to control the initial rate of reaction. Allowing the reaction to proceed at room temperature ensures it goes to completion in a reasonable timeframe.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice bath.
-
Slowly quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative (indicating no remaining peroxide).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the 3-chlorobenzoic acid byproduct. Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Justification: The aqueous work-up is crucial for removing the excess oxidizing agent and the acidic byproduct, simplifying the subsequent purification.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0-5% methanol in dichloromethane), is typically effective.
-
Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield the pure this compound N-oxide.
-
Justification: Pyridine N-oxides are polar compounds, and flash chromatography is an effective method for their purification from less polar starting materials and non-polar byproducts.[2]
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure of the N-oxide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: If the product is a solid, its melting point can be a useful indicator of purity.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Reaction Time | 5-7 hours |
| Temperature | 0 °C to room temperature |
| Yield | 75-90% |
| Purity (post-chromatography) | >98% |
| Appearance | Typically a white to off-white solid or a viscous oil |
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider adding an additional portion of m-CPBA (0.2-0.3 equivalents). Alternatively, allowing the reaction to stir for a longer period at room temperature may be sufficient.
-
Low Yield: This could be due to decomposition of the product during work-up or purification. Ensure the work-up is performed without delay and that the product is not exposed to excessive heat during solvent evaporation. Pyridine N-oxides can be hygroscopic, so proper drying of the final product is important.[14]
-
Formation of Byproducts: Over-oxidation or side reactions can occur if the reaction temperature is too high. Careful temperature control during the addition of m-CPBA is critical.
Conclusion
This application note provides a detailed and reliable protocol for the N-oxide formation of this compound using m-CPBA. By carefully controlling the reaction conditions and following the outlined safety precautions, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and development. The principles and techniques described herein are also broadly applicable to the N-oxidation of other electron-deficient pyridine derivatives.
References
- Wikipedia. Pyridine-N-oxide. [Link]
- Organic Syntheses. Pyridine-N-oxide. [Link]
- Lu, T., Shi, X. Z., & Wu, Y. M. A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters.
- Google Patents. CN1982297A - Synthesis of pyridine-N-oxide.
- Kappe, C. O., & Dallinger, D. Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering.
- Abdel-Wahab, A. A. Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
- Google Patents. CN102249995A - Synthetic method for preparing pyridine N-oxide.
- ResearchGate. A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. [Link]
- UCLA Environment, Health & Safety. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]
- Organic Chemistry Portal. Hydrogen peroxide urea adduct, UHP. [Link]
- National Institutes of Health. Urea- Hydrogen Peroxide (UHP)
- ResearchGate.
- PrepChem.com. Preparation of 4-chloropyridine N-oxide. [Link]
- National Institutes of Health.
- ResearchGate. Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. [Link]
- Reddit. How to dry pyridine N-oxide obtained commerically. [Link]
- YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pp.bme.hu [pp.bme.hu]
- 7. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 8. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]
- 9. Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. fishersci.com [fishersci.com]
- 14. reddit.com [reddit.com]
Application Note: Scale-Up Synthesis of 4-Chloro-3-fluoro-2-methylpyridine
Abstract
4-Chloro-3-fluoro-2-methylpyridine is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Its unique substitution pattern imparts desirable physicochemical properties to target molecules. Transitioning the synthesis of this compound from laboratory scale to pilot or manufacturing scale presents significant challenges, particularly concerning reaction thermodynamics, process safety, and product purity. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and scalable synthetic route. It details a validated protocol and outlines critical process parameters, safety considerations, and analytical controls necessary for a successful, safe, and efficient scale-up campaign.
Introduction: Strategic Importance and Synthesis Overview
The value of fluorinated pyridine derivatives in drug discovery is well-established, with the fluorine and chlorine atoms modulating properties like metabolic stability, binding affinity, and bioavailability.[4] this compound is no exception and is a sought-after intermediate. While numerous suppliers offer this compound for research purposes, developing a cost-effective and safe in-house synthesis is often a strategic necessity for drug development programs.[5][6]
The most practical and industrially viable approach to introducing a chloro-substituent at the 4-position of the pyridine ring, starting from an amino-precursor, is the Sandmeyer reaction . This classic transformation involves two critical stages:
-
Diazotization: The conversion of a primary aromatic amine to a diazonium salt intermediate using nitrous acid at low temperatures.
-
Halogenation: The subsequent copper(I) chloride-catalyzed decomposition of the diazonium salt to yield the desired aryl chloride, with the evolution of nitrogen gas.
This application note will focus on the scale-up of this two-step, one-pot process starting from the readily accessible precursor, 3-Fluoro-2-methylpyridin-4-amine.
Proposed Synthetic Route
The selected pathway proceeds as follows:
Scheme 1: Synthesis of this compound via Sandmeyer Reaction

This route is advantageous for scale-up due to the availability of starting materials, the extensive historical data on Sandmeyer reactions, and the potential for high throughput in a one-pot process. However, the inherent instability of the diazonium salt intermediate necessitates stringent process controls.[7][8]
Detailed Synthesis Protocol (Laboratory Scale Example)
This protocol describes a representative laboratory-scale synthesis. The principles and stoichiometry can be adapted for larger scales, provided the critical considerations in Section 5 are addressed.
Materials and Equipment:
-
Jacketed glass reactor (1 L) with overhead stirring, temperature probe, and addition funnel.
-
Chilling circulator capable of maintaining -10°C to 0°C.
-
Standard laboratory glassware, extraction funnel, and rotary evaporator.
-
Analytical balance, pH meter.
Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 3-Fluoro-2-methylpyridin-4-amine | 126.13 | 50.0 g | 0.396 | 1.0 |
| Hydrochloric Acid (conc., 37%) | 36.46 | 130 mL | ~1.58 | 4.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 28.8 g | 0.417 | 1.05 |
| Copper(I) Chloride (CuCl) | 98.99 | 5.9 g | 0.059 | 0.15 |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | - |
| Sodium Bicarbonate (Sat. Sol.) | 84.01 | As needed | - | - |
| Brine (Sat. Sol.) | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
Procedure:
-
Reactor Setup & Amine Dissolution:
-
Charge the 1 L jacketed reactor with concentrated hydrochloric acid (130 mL).
-
Cool the acid to 0°C using the chilling circulator.
-
Slowly add 3-Fluoro-2-methylpyridin-4-amine (50.0 g) to the stirred acid. The addition is exothermic; maintain the internal temperature below 10°C. A thick slurry of the amine hydrochloride salt will form.
-
After the addition is complete, cool the mixture to -5°C.
-
-
Diazotization:
-
In a separate beaker, dissolve sodium nitrite (28.8 g) in deionized water (60 mL).
-
Transfer this solution to the addition funnel.
-
Add the sodium nitrite solution dropwise to the reactor over 60-90 minutes. Crucially, maintain the internal temperature between -5°C and 0°C throughout the addition. [8] Rapid addition can lead to a dangerous temperature spike and uncontrolled decomposition of the diazonium salt.[9]
-
Monitor for slight off-gassing (N₂). After the addition is complete, stir the resulting yellowish solution at 0°C for an additional 30 minutes.
-
-
Sandmeyer Reaction (Chlorination):
-
In a separate flask, dissolve copper(I) chloride (5.9 g) in concentrated hydrochloric acid (30 mL).
-
Warm the diazonium salt solution in the reactor to 15-20°C.
-
Slowly add the CuCl solution to the reactor. Vigorous nitrogen evolution will begin. The rate of addition should be controlled to manage the effervescence and maintain the temperature below 30°C.
-
Once the CuCl addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture back to room temperature.
-
-
Work-up and Isolation:
-
Carefully neutralize the reaction mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. This must be done in a well-ventilated fume hood due to CO₂ evolution.
-
Transfer the mixture to a 2 L separatory funnel and extract with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with saturated brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.
-
-
Purification:
-
Purify the crude oil by vacuum distillation to afford this compound as a colorless to pale yellow liquid.[6]
-
Expected Yield: 75-85%. Boiling Point: ~70-75°C at reduced pressure.
-
Process Workflow and Control Points
The following diagram illustrates the key stages and critical control points (CCPs) for the synthesis.
Sources
- 1. This compound | 1195251-01-4 | VXB25101 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1195251-01-4 [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. 1195251-01-4|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-fluoro-2-methylpyridine
Answering the user's request.
Welcome to the technical support center for the synthesis of 4-Chloro-3-fluoro-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key building block in medicinal chemistry and agrochemicals, mastering its preparation is crucial. This document provides in-depth, field-proven insights based on established chemical principles and literature precedents.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound is typically a multi-step process. There is no single standard route, but most approaches are variations of two primary strategies starting from commercially available picolines.
-
Route A: Fluorination followed by Chlorination: This route often begins with a 3-amino-2-methylpyridine derivative. The amino group is converted to a fluoro group, typically via a diazotization reaction (e.g., Balz-Schiemann reaction or a variation), followed by chlorination at the 4-position.
-
Route B: Chlorination followed by Fluorination: This strategy involves first introducing the chlorine atom at the 4-position of a suitable 2-methylpyridine precursor, often by chlorinating the corresponding 4-pyridone. The fluoro group is then introduced at the 3-position, commonly by converting a 3-amino group to a fluoro group.
The choice of route depends on starting material availability, safety considerations (e.g., handling anhydrous hydrogen fluoride), and the desired control over regioselectivity.
Q2: What are the most critical safety precautions when handling reagents for this synthesis?
Many reagents used in these synthetic pathways are hazardous and require strict safety protocols:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood, and personnel must wear appropriate PPE, including acid-resistant gloves, lab coat, and face shield. Work under anhydrous conditions.
-
Anhydrous Hydrogen Fluoride (HF) or HF-Pyridine: Extremely corrosive and toxic. Contact can cause severe, painful burns that may not be immediately apparent. Use only in a specialized fume hood (polycarbonate or Teflon-lined) and have calcium gluconate gel readily available as an antidote. All personnel must be specially trained in handling HF.
-
Diazonium Salts: Potentially explosive, especially when dry. These intermediates should be prepared at low temperatures (typically 0–5 °C) and used immediately in solution without isolation.
Q3: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods.
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to track the consumption of starting material and the formation of the product. Staining with potassium permanganate or viewing under UV light can help visualize spots.
-
LC-MS: Provides more definitive tracking by confirming the mass of the starting material, intermediates, and the desired product. This is particularly useful for identifying the formation of isomeric or other side products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. The solutions provided are based on established chemical principles and aim to help you optimize your reaction for higher yield and purity.
Logical Flow for Troubleshooting Synthesis
The following diagram illustrates a general decision-making process when troubleshooting common synthesis problems like low yield.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Detailed Troubleshooting Table
| Issue | Possible Cause(s) | Suggested Solutions & Explanations |
| Low Yield in Fluorination Step (Diazotization) | 1. Incomplete Diazotization: Insufficient nitrous acid source or decomposition of the diazonium intermediate at elevated temperatures. | • Ensure Low Temperature: Maintain the reaction temperature strictly between 0–5 °C during the addition of the nitrite source (e.g., NaNO₂, tert-butyl nitrite). This minimizes the decomposition of the unstable diazonium salt. • Optimize Reagents: A milder approach using tert-butyl nitrite and cupric fluoride in an organic solvent can improve yields and safety compared to the traditional Balz-Schiemann reaction.[1] |
| 2. Inefficient Fluoro-de-diazoniation: The replacement of the diazonium group with fluoride is incomplete. | • Choice of Fluoride Source: Anhydrous HF is effective but hazardous. HF-Pyridine is a common alternative. For milder conditions, consider using CuF₂ as both a catalyst and fluoride source.[1] • Thermal Decomposition: After forming the diazonium salt, ensure controlled thermal decomposition. If using a classic Balz-Schiemann, the isolated diazonium tetrafluoroborate salt should be decomposed gently with heating until nitrogen evolution ceases. | |
| Low Yield in Chlorination Step | 1. Incomplete reaction with POCl₃: The conversion of the 4-pyridone intermediate to the 4-chloro derivative is sluggish. | • Increase Reaction Time/Temperature: Chlorination of pyridones with POCl₃ often requires prolonged heating at reflux (e.g., 10 hours or more) to drive the reaction to completion.[2] • Use of Additives: In some cases, adding a catalytic amount of a tertiary amine (e.g., triethylamine) or PCl₅ can accelerate the reaction.[3] |
| 2. Hydrolysis during Workup: The 4-chloro product hydrolyzes back to the 4-pyridone during aqueous workup. | • Careful Quenching: Quench the reaction mixture slowly by pouring it onto crushed ice. • Control pH: Neutralize the acidic mixture carefully with a base like sodium bicarbonate or potassium carbonate to a slightly alkaline pH before extraction. This minimizes the presence of acid that can catalyze hydrolysis.[4] | |
| Formation of Isomeric Impurities | 1. Non-regioselective Chlorination: Chlorination occurs at other positions on the pyridine ring. | • Use a Pyridone Intermediate: The most reliable method to ensure chlorination at the 4-position is to start with the corresponding 4-pyridone. The reaction with POCl₃ is highly selective for converting the C=O to a C-Cl bond.[2] • N-Oxide Strategy: An alternative is to form the pyridine N-oxide first. Reaction of the N-oxide with POCl₃ can favor chlorination at the 2- or 4-positions. For 2-methylpyridine N-oxide, this can still lead to mixtures, making the pyridone route more robust for regioselectivity.[5] |
| 2. Non-regioselective Fluorination/Nitration: If introducing the fluoro group via nitration followed by reduction and diazotization, the initial nitration step may yield a mixture of 3-nitro and 5-nitro isomers. | • Control Nitration Conditions: The directing effects of the substituents on the ring are critical. Lowering the temperature and slowly adding the nitrating agent (e.g., fuming HNO₃/H₂SO₄) can sometimes improve selectivity. However, this remains a common challenge.[3] It is often more reliable to choose a starting material that already has the desired substitution pattern. | |
| Difficult Purification | 1. Co-elution of Isomers: The desired product and isomeric impurities have very similar polarities, making separation by column chromatography difficult. | • Optimize Chromatography: Use a high-efficiency silica gel and test multiple solvent systems. A shallow gradient elution might be necessary. • Recrystallization: If the product is a solid, attempt recrystallization from various solvents (e.g., ethanol, ethyl acetate/hexane). This can be highly effective for removing small amounts of isomeric impurities.[4] |
| 2. Persistent Reagent-derived Impurities: Contamination from residual POCl₃ hydrolysis products or other non-volatile reagents. | • Thorough Workup: Ensure the aqueous workup is comprehensive. Wash the organic extracts with saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to aid phase separation.[6] • Distillation: If the product is a sufficiently volatile liquid or low-melting solid, vacuum distillation can be an effective purification method. |
Experimental Protocols
The following protocols are generalized examples based on common literature procedures. They should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Chlorination of 3-methoxy-2-methyl-4(1H)-pyridone
This protocol demonstrates a typical chlorination step to obtain a 4-chloro-pyridine intermediate.
Sources
- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. alkalimetals.com [alkalimetals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Purification of 4-Chloro-3-fluoro-2-methylpyridine by column chromatography
An in-depth guide to the purification of 4-Chloro-3-fluoro-2-methylpyridine using column chromatography, designed for researchers, scientists, and drug development professionals. This technical support center offers detailed protocols, troubleshooting guides, and FAQs to address common challenges encountered during the purification process.
Introduction: The Challenge of Purifying Pyridine Derivatives
The purification of pyridine and its derivatives, such as this compound, presents a unique set of challenges primarily due to the basic nature of the pyridine nitrogen atom. This basicity leads to strong interactions with the acidic silanol groups present on the surface of standard silica gel, a common stationary phase in column chromatography.[1][2] These interactions can result in significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the target compound on the column.[1][2]
This guide provides a comprehensive framework for overcoming these challenges, ensuring a high-purity product with good recovery. It combines a detailed experimental protocol with a robust troubleshooting section to address issues as they arise.
Physicochemical Properties of this compound
Understanding the properties of the target molecule is the first step in developing a successful purification strategy.
| Property | Value | Source |
| CAS Number | 1195251-01-4 | [3][4] |
| Molecular Formula | C₆H₅ClFN | [4] |
| Molecular Weight | 145.56 g/mol | [4][5] |
| Appearance | Colourless Liquid | [5] |
| SMILES | CC1=NC=CC(=C1F)Cl | [4] |
Core Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of gram-scale quantities of this compound.
Step 1: Thin Layer Chromatography (TLC) Analysis & Solvent System Selection
Causality: Before committing to a large-scale column, it's crucial to determine the optimal solvent system (eluent) using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the mixture onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a test solvent system. Good starting points include mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).[6][7]
-
Visualize the spots using a UV lamp (typically at 254 nm).
-
Adjust the solvent polarity to achieve the target Rf.
-
If the Rf is too low (spot doesn't move far), increase the polarity by adding more of the polar solvent.
-
If the Rf is too high (spot runs with the solvent front), decrease the polarity by adding more of the non-polar solvent.
-
-
Crucial Step for Pyridines: If significant streaking or tailing is observed on the TLC plate, add a small amount (0.5-2%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to the eluent.[2][6] This will neutralize the acidic sites on the silica, leading to sharper spots and better separation.
Step 2: Column Packing
Causality: A well-packed column is essential for achieving good separation. Air bubbles and cracks in the stationary phase create channels that lead to a non-uniform solvent front, resulting in broad peaks and poor resolution.
Procedure (Slurry Method):
-
Select a column of appropriate size for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent determined from your TLC analysis.[8]
-
Pour the slurry into the column and allow the silica to settle, draining the excess solvent from the bottom. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.[9]
Step 3: Sample Loading
Causality: The sample should be applied to the column in a concentrated, narrow band. A diffuse starting band will lead to broad, poorly resolved peaks during elution.
Procedure (Wet Loading):
-
Dissolve the crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice as it's a strong solvent but can be removed easily).[8]
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica gel until the liquid level is just at the top of the sand layer.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is absorbed onto the stationary phase.
Step 4: Elution and Fraction Collection
Causality: The separation occurs as the eluent flows through the column. Compounds with lower polarity will travel faster with the mobile phase, while more polar compounds will be retained longer by the stationary phase. A gradient elution (gradually increasing solvent polarity) is often used to first elute non-polar impurities and then decrease the retention time of the more polar target compound.[10]
Procedure:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small spots from the column outlet for TLC analysis.
-
If using a gradient, systematically increase the percentage of the polar solvent (e.g., from 5% ethyl acetate in hexane to 10%, then 15%, etc.) to elute compounds of increasing polarity.[8][10]
Step 5: Analysis and Product Isolation
Causality: After collection, fractions must be analyzed to identify which ones contain the pure product.
Procedure:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain only the pure target compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[9]
Purification Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 1195251-01-4 [chemicalbook.com]
- 4. This compound | 1195251-01-4 | VXB25101 [biosynth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. web.uvic.ca [web.uvic.ca]
Technical Support Center: Recrystallization of 4-Chloro-3-fluoro-2-methylpyridine Derivatives
Welcome to the technical support center for the purification of 4-Chloro-3-fluoro-2-methylpyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of their target compounds through recrystallization. As substituted pyridines can present unique crystallization challenges, this document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of recrystallization experiments for this class of compounds.
Q1: How do I select an appropriate starting solvent for my this compound derivative?
A1: Solvent selection is the most critical step for successful recrystallization. The guiding principle is "like dissolves like," meaning compounds with polar functional groups tend to dissolve in polar solvents, and vice-versa.[1] Your derivative, a halogenated methylpyridine, is a moderately polar aromatic heterocycle.
A good starting point is to screen a range of solvents with varying polarities.[2] This is typically done on a small scale (~50-100 mg of crude material).[2] The ideal single solvent will dissolve your compound completely when hot (near boiling) but poorly when cold (room temperature or below).[2]
For initial screening, consider the solvents in the table below.
| Solvent Class | Example Solvents | Rationale & Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for moderately polar compounds. Ethanol is often a great starting point for many organic solutes.[1] |
| Esters | Ethyl Acetate | Excellent, versatile solvent with a convenient boiling point.[1] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Powerful solvents, but their high solubility for many compounds can sometimes make crystallization difficult. Acetone's low boiling point can be a drawback.[1] |
| Aromatics | Toluene | Often effective for crystallizing aromatic compounds, including pyridines.[3] Can be used as a primary solvent or as part of a mixed-solvent system. |
| Ethers | 2-MeTHF, Diethyl Ether | Generally used for less polar compounds or as the anti-solvent in a mixed pair. |
| Alkanes | Hexanes, Heptane | Highly non-polar. Almost never used as the primary solvent but are excellent as anti-solvents when paired with a more polar solvent in which your compound is soluble. |
| Other | Acetonitrile, Water | Acetonitrile can be effective for compounds with aromatic rings.[4] Water is highly polar and can be a good choice for polar compounds or as an anti-solvent with alcohols.[3] |
Q2: When is a mixed-solvent system necessary and how do I choose a pair?
A2: You should consider a mixed-solvent system when no single solvent provides the ideal solubility profile (i.e., high solubility when hot, low solubility when cold).[2] This is a very common scenario.
The process involves finding two miscible solvents with the following properties:
-
"Soluble" Solvent: A solvent in which your compound is highly soluble, even at room temperature.
-
"Anti-Solvent" (or "Insoluble" Solvent): A solvent in which your compound is poorly soluble, even when hot.
Procedure: Dissolve the crude compound in a minimal amount of the hot "soluble" solvent. Then, slowly add the "anti-solvent" dropwise to the hot solution until persistent cloudiness (turbidity) appears. Add a drop or two of the "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Common Miscible Pairs:
-
Ethanol / Water[2]
-
Acetone / Water[2]
-
Ethyl Acetate / Hexanes (or Heptane)[5]
-
Dichloromethane / Hexanes
-
Toluene / Hexanes (or Heptane)
Q3: What is the scientific reason for slow cooling, and why is it so important?
A3: Slow cooling is crucial for achieving high purity. Crystal formation is a thermodynamically controlled process where molecules arrange themselves into a stable, ordered lattice. This process is selective; impurity molecules that do not fit well into the growing crystal lattice are excluded and remain in the solvent (mother liquor).
When a solution is cooled too rapidly, the compound "crashes out" of solution in a kinetically controlled precipitation.[6] This process is non-selective and can trap impurities within the solid, defeating the purpose of recrystallization.[6] Slow cooling allows for the formation of larger, more perfect crystals with higher purity. A good rule of thumb is that crystal growth should occur over a period of 20 minutes or more.[6][7] To achieve this, you can insulate the flask or allow it to cool on a hotplate that is turned off.[8]
Troubleshooting Guide
This section addresses specific experimental failures in a problem-and-solution format.
Problem: My compound "oiled out" instead of forming crystals. What should I do?
Answer: Oiling out occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[8] This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the concentration of the solute is too high, causing it to come out of solution at a temperature above its melting point.[8] Impurities can also lower the melting point and contribute to this issue.[6]
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more volume) to decrease the saturation point.[6][7] If using a mixed-solvent system, add more of the "soluble" solvent.[6] Then, allow it to cool more slowly.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) after it has reached room temperature, as this may induce the oil to solidify.
-
Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point.
-
Scratch or Seed: Once the solution has cooled and is supersaturated, scratching the inside of the flask with a glass rod at the meniscus can create a rough surface that initiates crystallization.[9] Alternatively, adding a tiny "seed crystal" of the pure compound can provide a template for crystal growth.[6][9]
Problem: No crystals are forming, even after the solution is completely cold. What's wrong?
Answer: This is one of the most common issues and is almost always caused by using too much solvent.[8] The solution is supersaturated, but not enough to initiate nucleation.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration.[6] Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the material to crash out.
-
Induce Crystallization:
-
Introduce an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent dropwise until the solution becomes cloudy, then proceed with cooling.
Problem: My final yield is very low. How can I improve it?
Answer: A low yield (e.g., <50%) can result from several factors.
Potential Causes & Solutions:
-
Excess Solvent: Too much solvent was used, and a significant amount of your product remains dissolved in the mother liquor even when cold.[7]
-
Solution: Before discarding the filtrate (mother liquor), try placing it in a freezer for several hours to see if a second crop of crystals forms. You can also reduce its volume by evaporation to recover more material, though this second crop may be less pure.[7]
-
-
Premature Crystallization: The compound crystallized in the funnel during a hot gravity filtration step.
-
Solution: Ensure you use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible. Adding a small excess of solvent before filtration can also help keep the compound in solution.
-
-
Compound is Too Soluble: The chosen solvent is simply too good, and your compound has significant solubility even at low temperatures.
-
Solution: Re-evaluate your solvent choice. Find a solvent or solvent mixture in which your compound is less soluble when cold.
-
Problem: The recovered crystals are still colored, or my purity didn't improve. What happened?
Answer: This indicates that impurities were not successfully removed.
Potential Causes & Solutions:
-
Rapid Crystallization: The solution cooled too quickly, trapping impurities within the crystal lattice.[6]
-
Solution: Repeat the recrystallization, ensuring a very slow cooling rate. Insulate the flask to retain heat for as long as possible.
-
-
Colored Impurities: Some impurities, particularly high-molecular-weight polar compounds, can be intensely colored.
-
Solution: Use activated charcoal (Norit). Add a very small amount of charcoal to the hot solution, swirl for a few minutes to adsorb the impurities, and then perform a hot gravity filtration to remove the charcoal before cooling. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Using too much charcoal can also adsorb your product and reduce the yield.[7]
-
-
Inseparable Impurity: The impurity has a very similar structure and solubility profile to your desired compound.
-
Solution: Recrystallization may not be sufficient. You may need to consider another purification technique, such as column chromatography.
-
Visualized Workflows
Solvent Selection Workflow
The following diagram outlines a logical workflow for determining a suitable recrystallization solvent system.
Caption: A decision tree for selecting a recrystallization solvent.
Troubleshooting Workflow
This diagram provides a step-by-step guide to troubleshoot common recrystallization failures.
Caption: A flowchart for diagnosing and solving recrystallization problems.
Illustrative Experimental Protocol
This protocol provides a general, step-by-step methodology. Note: Quantities are illustrative and should be adapted to your specific derivative and scale.
Objective: To recrystallize 5.0 g of crude solid "Derivative X". Chosen System (from prior screening): Ethyl Acetate / Hexanes.
-
Dissolution:
-
Place the 5.0 g of crude "Derivative X" into a 100 mL Erlenmeyer flask with a stir bar.
-
Add 20 mL of ethyl acetate. Heat the mixture on a hotplate with stirring to near boiling (~77°C).
-
Continue adding ethyl acetate in small portions (1-2 mL at a time) until the solid just completely dissolves. Record the total volume of ethyl acetate used (e.g., 35 mL).
-
-
Hot Filtration (Optional - if insoluble impurities are present):
-
Place a stemless funnel with fluted filter paper over a second, pre-heated 100 mL Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper to remove any insoluble material.
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly towards room temperature. Cover the flask with a watch glass. Do not disturb the flask.
-
Once crystal formation begins and the solution has cooled for ~20-30 minutes, you can move the flask to an ice-water bath for an additional 30 minutes to maximize crystal recovery.
-
-
Isolation:
-
Set up a Büchner funnel for vacuum filtration.[9] Wet the filter paper with a small amount of cold hexanes.
-
Collect the crystals by pouring the cold slurry into the funnel with the vacuum applied.
-
Wash the crystals in the funnel with two small portions (5-10 mL each) of ice-cold hexanes to rinse away the residual mother liquor.[9]
-
-
Drying:
-
Allow air to be pulled through the crystals on the filter for 10-15 minutes to partially dry them.
-
Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven.
-
Weigh the final product and calculate the percent recovery. Determine the melting point and compare it to the crude material to confirm an increase in purity.
-
References
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185. (Note: Abstract available, full text may require subscription).
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- Various Authors. (2017, February 16). What is the best solvent for recrystallization?. Quora.
- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
- University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
- Various Authors. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit.
- LibreTexts Chemistry. (2024, August 16). 6.6D: Troubleshooting.
- University of Geneva. (n.d.). Guide for crystallization.
- Nichols, L. (2017). Organic Chemistry Laboratory Techniques. (Note: General reference for lab techniques).
- University of Alberta. (n.d.). Recrystallisation.
- Williams College. (n.d.). Recrystallization.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [https://www.chem.uni-potsdam.de/anorgan/ackoch/lehre/ Kristallzuechtung_en.pdf]([Link] Kristallzuechtung_en.pdf)
Sources
- 1. quora.com [quora.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting Side Reactions in the Fluorination of Chloromethylpyridines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic organic chemistry, focusing on the nuanced challenges of fluorinating chloromethylpyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter common yet complex side reactions during this critical transformation. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your experimental design and execution.
The conversion of a chloromethyl group on a pyridine ring to a fluoromethyl group is a key step in synthesizing many important pharmaceutical and agrochemical compounds.[1] This transformation is typically achieved via a nucleophilic substitution reaction, often referred to as a Halex (Halogen Exchange) reaction, where a fluoride salt displaces the chloride.[2][3] While seemingly straightforward, the interplay between the reactive chloromethyl group and the electron-deficient, yet potentially coordinating, pyridine ring often leads to a variety of undesired side reactions. This guide addresses these issues in a practical, question-and-answer format.
Troubleshooting Workflow: Diagnosing Low Yields
Before diving into specific FAQs, this workflow provides a logical path to diagnose the root cause of poor reaction outcomes.
Caption: Competing reaction pathways in chloromethylpyridine fluorination.
Q3: My main byproduct is the corresponding hydroxymethylpyridine. How do I prevent this?
A: This is a classic sign of hydrolysis, where water outcompetes the fluoride ion as the nucleophile. As discussed in Q1, the solution is to operate under strictly anhydrous conditions. [4]Even small amounts of water, either from the solvent, fluoride salt, or atmosphere, can lead to significant formation of the alcohol byproduct. Refer to Protocol 2 for reagent preparation.
Q4: I'm observing high molecular weight species corresponding to dimers or oligomers. What causes this self-alkylation?
A: This side reaction is essentially a Friedel-Crafts-type alkylation, where the electrophilic chloromethyl group of one molecule reacts with the nucleophilic pyridine ring of another.
-
Causality: The pyridine ring, while electron-deficient overall, can still act as a nucleophile. This process is exacerbated by:
-
High Temperatures: Provides the activation energy for this undesired pathway.
-
Lewis Acidity: Trace metal impurities or even the potassium ion (K⁺) can weakly coordinate to the pyridine nitrogen, making the chloromethyl group more electrophilic.
-
-
Solutions:
-
Lower Reaction Temperature: This is the most effective way to reduce the rate of this bimolecular side reaction relative to the desired fluorination.
-
Use a Milder Base: If a base is used, ensure it is non-nucleophilic and mild. Strong bases can deprotonate trace impurities or the pyridine ring itself, increasing its nucleophilicity. [4] 3. Solvent Choice: Highly polar solvents can help stabilize the transition state of the desired Sₙ2 reaction more effectively than the self-alkylation pathway.
-
Q5: My reaction turned black and produced insoluble tar. What happened?
A: Tar formation is indicative of extensive decomposition and polymerization. Pyridine-containing molecules can be unstable under harsh conditions. [4]
-
Causality: The combination of high heat and the basicity of fluoride salts (KF is the salt of a strong base and a weak acid) can initiate complex, often radical, decomposition pathways. [5]* Solutions:
-
Reduce Temperature and Time: Find the minimum temperature and reaction time required for sufficient conversion.
-
Microwave Chemistry: Consider using a microwave reactor. Microwave heating can rapidly reach the target temperature, often reducing the overall heating time and minimizing the thermal decomposition that occurs during slow conventional heating. [5] 3. Ensure Purity: Use pure starting materials, as impurities can often catalyze decomposition.
-
| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Pros | Cons |
| DMSO | 189 | 47 | Excellent solvent for salts, high boiling point. [1][6] | Can be difficult to remove, potential for side reactions with some reagents. [7] |
| DMF | 153 | 37 | Good solvent, lower BP than DMSO. | Can decompose at high temps, potential for side reactions. [7] |
| Sulfolane | 285 | 43 | Very high thermal stability, highly polar. | High boiling point makes removal difficult, solid at room temp. |
| Acetonitrile | 82 | 37 | Easy to remove post-reaction. | Low boiling point limits reaction temperature without high-pressure equipment. |
Experimental Protocols
Protocol 1: General Procedure for Fluorination of 2-(Chloromethyl)pyridine
This protocol is a representative starting point and must be optimized for specific substrates.
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (KF, 3.0 eq.) and a phase-transfer catalyst such as 18-crown-6 (0.1 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via cannula under a positive pressure of nitrogen.
-
Heating: Heat the stirred suspension to 150 °C to ensure a uniform mixture.
-
Substrate Addition: Dissolve 2-(chloromethyl)pyridine (1.0 eq.) in a minimal amount of anhydrous DMSO and add it dropwise to the hot reaction mixture over 10 minutes.
-
Reaction Monitoring: Stir the reaction at 150 °C. Monitor the reaction progress by taking small aliquots and analyzing by GC-MS or TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Preparation of Anhydrous Potassium Fluoride
The success of the fluorination is critically dependent on the quality of the KF.
-
Pre-Drying: Place commercially available KF in a round-bottom flask.
-
Vacuum Drying: Attach the flask to a high-vacuum line (<1 mmHg).
-
Heating: While under vacuum, gently heat the flask with a heat gun to remove superficial moisture. Then, place the flask in a heating mantle and heat to 150-180 °C for at least 4 hours.
-
Cooling & Storage: Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon. The anhydrous KF should be stored in a desiccator inside a glovebox and used promptly.
References
- BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. BenchChem Technical Support.
- ACS GCI Pharmaceutical Roundtable. Halex Reaction. Wordpress.
- Scientific Update. (2017). Fluoride Sources for Halex Reactions.
- Buchwald, S. L., & Ritter, T. (n.d.). Catalysis for Fluorination and Trifluoromethylation.
- Wikipedia. Halex process.
- gChem Global.
- Van der Pijl, F., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch.
- Carnell, A. J. (2010). Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange.
- ACS GCI Pharmaceutical Roundtable.
- ACS GCI Pharmaceutical Roundtable.
- gChem Global. Halex Reaction.
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. Halex process - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20100022804A1 - Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange - Google Patents [patents.google.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, particularly the pervasive problem of low conversion. The following guides are structured in a question-and-answer format to directly address specific challenges you may face at the bench.
Our approach is grounded in mechanistic principles to help you not only solve the immediate problem but also build a deeper understanding of these powerful synthetic tools.
Section 1: The Catalyst System - Heart of the Reaction
The performance of any palladium-catalyzed reaction hinges on the generation and maintenance of the active Pd(0) species. Problems here are the most common source of reaction failure.
Q1: My reaction shows no conversion, and the solution color hasn't changed. Is my palladium catalyst inactive?
A1: This classic symptom often points to a failure in generating the active Pd(0) catalyst from the Pd(II) precatalyst, which is a critical first step in the catalytic cycle.[1][2] Without the active Pd(0) species, the cycle cannot begin.
Potential Causes & Troubleshooting Steps:
-
Inefficient Precatalyst Reduction: Most commonly used precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are in the Pd(II) oxidation state and require in-situ reduction to Pd(0). This process can be surprisingly sensitive to your reaction components.[2]
-
The Role of Reagents: Phosphine ligands, amines, or even some substrates can act as reducing agents. However, their efficiency varies greatly depending on the specific ligand, base, and solvent used.[2]
-
Actionable Advice: If you suspect poor reduction, consider switching to a pre-formed, air-stable Pd(0) source like Pd(PPh₃)₄ or a modern "precatalyst" like G3 or G4 palladacycles, which are designed for efficient and clean generation of the active catalyst.[3]
-
-
Ligand Failure: The ligand is not just a spectator; it's essential for stabilizing the Pd(0) center and modulating its reactivity.[4]
-
Oxidation: Many phosphine ligands, especially electron-rich ones, are sensitive to air. If the ligand is oxidized, it cannot coordinate to the palladium center effectively, leading to catalyst deactivation.[5]
-
Actionable Advice: Always handle phosphine ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5][6] Consider using a slight excess of ligand (e.g., 1.1 equivalents relative to palladium) to compensate for any minor oxidation.[7]
-
-
Immediate Poisoning: Certain functional groups or impurities can act as potent catalyst poisons, shutting down the reaction before it starts.
-
Substrate-Directed Poisoning: Substrates containing unprotected, coordinating groups like pyridines or certain sulfur-containing moieties can bind tightly to the palladium center and inhibit catalysis.[8] This is a notorious issue in the Buchwald-Hartwig amination of 2-halopyridines.[8]
-
Actionable Advice: Review your substrates for potential poisoning groups. If present, a change in ligand to a bulkier one (e.g., from PPh₃ to a biarylphosphine ligand) can sometimes shield the metal center and prevent this coordination.[8]
-
Diagnostic Workflow: Is My Catalyst the Problem?
This workflow helps systematically diagnose issues related to catalyst activity.
Caption: Initial troubleshooting flowchart for low conversion.
Q2: My reaction starts but stalls after a few hours. I see a black precipitate forming. What is happening?
A2: This is a classic sign of catalyst deactivation, where the active, soluble Pd(0) catalyst aggregates into inactive palladium black.[5][9] This is one of the most common failure modes in palladium catalysis.[10][11]
Potential Causes & Troubleshooting Steps:
-
Ligand Dissociation/Decomposition: At elevated temperatures, the protective ligand can dissociate from the Pd(0) center. These "naked" palladium atoms are highly unstable and rapidly aggregate.[9]
-
Presence of Oxygen: Even trace amounts of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then lead to the formation of palladium black.[5][9]
-
Actionable Advice: This underscores the critical importance of rigorous inert atmosphere techniques. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.[12] See Protocol 1 for degassing techniques.
-
-
Reductive Aggregation: In some cases, reducing agents in the reaction mixture can cause the Pd(II) species to be reduced all the way to bulk Pd(0) metal instead of the desired catalytic species.[13][14]
Catalyst Deactivation Pathways
The following diagram illustrates the catalytic cycle and key off-cycle deactivation pathways that lead to inactive species.
Caption: The catalytic cycle and common deactivation pathways.
Section 2: Reagents, Solvents, and Setup
Even with a perfect catalyst system, the quality of your reagents and the integrity of your reaction setup can make or break an experiment.
Q3: I've tried multiple catalysts and ligands with no success. Could my other reagents be the problem?
A3: Absolutely. The purity and properties of your substrates, base, and solvent are just as critical as the catalyst itself. Impurities can poison the catalyst, and the choice of solvent and base profoundly impacts reaction kinetics and catalyst stability.[1][15][16]
Potential Causes & Troubleshooting Steps:
-
Impure Starting Materials: Commercially available reagents can contain inhibitors from their synthesis or degradation products.
-
Common Culprits: Amines can be contaminated with oxides, boronic acids can contain anhydrides (boroxines), and aryl halides can contain residual acids or other impurities.[7]
-
Actionable Advice: Assess the purity of your starting materials via NMR or LC-MS. If in doubt, purify them. Solids can be recrystallized, and liquids can be distilled or passed through a plug of activated alumina.[7]
-
-
Incorrect Base Selection: The base plays multiple roles: it activates the nucleophile and facilitates the reductive elimination step.[15] Its strength and solubility are critical.
-
Weak Base: A base that is too weak may not facilitate the key steps in the catalytic cycle effectively.[8]
-
Poor Solubility: An insoluble base can lead to poor reproducibility and slow reaction rates. While reactions can be run as slurries, vigorous stirring is essential.[3]
-
Actionable Advice: Screen a few different bases. For Suzuki couplings, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4][15] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[3]
-
-
Suboptimal Solvent Choice: The solvent must solubilize the reagents and, crucially, stabilize the catalytic intermediates.[17]
-
Polarity Mismatch: The polarity of the solvent can influence the rate-determining step.[17] Aprotic polar solvents like DMF, dioxane, or toluene are common choices.[15][18]
-
Water Content: While some Suzuki reactions benefit from a small amount of water to help dissolve the base, excess water can lead to catalyst deactivation or hydrolysis of starting materials.[16][19]
-
Actionable Advice: Ensure you are using anhydrous, degassed solvents. If a reaction is sluggish, screening a different solvent is a standard optimization step.[4][20]
-
Table 1: Common Solvents and Bases for Cross-Coupling
| Reaction Type | Common Solvents | Common Bases | Key Considerations |
| Suzuki-Miyaura | Toluene, Dioxane, THF, DMF, often with H₂O[15][18] | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH[15][16] | Base solubility is key; water can be beneficial.[16] |
| Buchwald-Hartwig | Toluene, Dioxane, THF[20] | NaOtBu, KOtBu, LHMDS, Cs₂CO₃[3] | Requires strong, non-nucleophilic bases. Sensitive to protic impurities. |
| Mizoroki-Heck | DMF, DMA, NMP, Acetonitrile[21] | NEt₃, K₂CO₃, NaOAc[22][23] | Often requires polar aprotic solvents and organic bases. |
Q4: How critical is it to exclude air and moisture from my reaction?
A4: For the vast majority of palladium-catalyzed cross-coupling reactions, it is absolutely critical. The active Pd(0) catalyst is readily oxidized by air, and many reagents (organometallics, strong bases) are decomposed by moisture.[8][9][24] Failure to maintain an inert atmosphere is a primary reason for failed reactions.[5]
Best Practices for an Inert Setup:
-
Glassware Preparation: Always oven-dry or flame-dry your glassware immediately before use to remove adsorbed water. Allow it to cool under a stream of inert gas (nitrogen or argon).[6]
-
Solvent Degassing: Dissolved oxygen in solvents is a major catalyst poison.[5] Solvents must be degassed thoroughly before use.
-
Inert Gas Manifold (Schlenk Line): Using a Schlenk line is the standard and most reliable method for performing air-sensitive reactions.[6] This involves evacuating the reaction flask under vacuum and backfilling it with inert gas, a cycle that should be repeated at least three times.[25]
-
Reagent Handling: Add solids to the flask before establishing the inert atmosphere. Add liquids and solvents via gas-tight syringes through rubber septa.[25] Air-sensitive solids like ligands or bases should be handled in a glovebox.[5]
Protocol 1: Standard Solvent Degassing Technique (Freeze-Pump-Thaw)
This is the most rigorous method for removing dissolved gases from a solvent.
-
Step 1 (Freeze): Place the solvent in a robust flask with a sidearm (e.g., a Schlenk flask). Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Step 2 (Pump): With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the atmosphere above the frozen solvent.
-
Step 3 (Thaw): Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles of gas being released from the liquid as it thaws.
-
Repeat: For maximum efficiency, repeat this entire three-step cycle a total of three times.
-
Final Step: After the final thaw, backfill the flask with your inert gas (nitrogen or argon). The solvent is now ready to be used.
Frequently Asked Questions (FAQs)
-
Q: Can I use a Pd(II) precatalyst without a phosphine ligand?
-
A: In some specific cases, like certain Heck reactions, a "ligand-free" protocol might work where the solvent or substrate can act as a weak ligand.[22] However, for most cross-coupling reactions, a ligand is essential for stability and reactivity. Running without one often leads to rapid formation of palladium black.[4]
-
-
Q: My aryl halide is an aryl chloride. Why is the reaction so slow?
-
A: The oxidative addition step is sensitive to the carbon-halogen bond strength. The C-Cl bond is much stronger than C-Br or C-I bonds, making oxidative addition more difficult and often the rate-limiting step.[26] To couple aryl chlorides, you typically need more electron-rich, bulky phosphine ligands (e.g., biarylphosphine ligands like SPhos or XPhos) and often more forcing conditions (higher temperature, stronger base).[27]
-
-
Q: What is the ideal Pd:Ligand ratio?
-
A: This is system-dependent. For monodentate ligands (like PPh₃ or P(tBu)₃), a 1:2 or 1:2.2 ratio of Pd:Ligand is common to ensure the formation of the desired LPd(0) species.[7] For bidentate ligands (like Xantphos or dppf), a 1:1 to 1:1.2 ratio is typical.[2] Using a large excess of ligand can sometimes inhibit the reaction by stabilizing the catalyst too much.[2]
-
References
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem Technical Support.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Cortés-Borda, D., et al. (2016). Optimizing the Heck–Matsuda reaction in flow with a constraint-adapted direct search algorithm. Organic Process Research & Development, 20(11), 1979-1987.
- ResearchGate. (n.d.). Optimization of conditions for the Heck reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- BenchChem. (n.d.). Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide. BenchChem Technical Support.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... | Download Table.
- The Influence of Ligands on the Pd-Catalyzed Diaryl
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2025). ACS Nano.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
- Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. (n.d.). MDPI.
- BenchChem. (n.d.).
- Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. (2024). ACS Omega.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI.
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. (n.d.). The Journal of Organic Chemistry.
- Help troubleshooting a Buchwald-Hartwig amin
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (n.d.). Journal of the American Chemical Society.
- Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). NIH.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). NIH.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022).
- Cross-Coupling Reactions Guide. (n.d.).
- the manipulation of air.sensitive compounds. (n.d.).
- Performing Sensitive Reactions without a Schlenk Line. (n.d.).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
- Improvements for air sensitive reactions by using a new developed inertizing manifold. (2020).
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (n.d.). EliScholar - Yale University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. mdpi.com [mdpi.com]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. jmcct.com [jmcct.com]
- 25. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 26. fiveable.me [fiveable.me]
- 27. reddit.com [reddit.com]
Technical Support Center: Removal of Palladium Catalyst from 4-Chloro-3-fluoro-2-methylpyridine Reaction Mixtures
Welcome to the Technical Support Center for palladium catalyst removal. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-3-fluoro-2-methylpyridine and facing challenges in eliminating residual palladium from their reaction mixtures. The unique chemical nature of this substrate, particularly the presence of the pyridine nitrogen, presents specific hurdles that require a nuanced approach to purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process. Our goal is to equip you with the knowledge to not only solve immediate purification challenges but also to develop robust and efficient palladium removal strategies for your future work.
The Challenge: Palladium's Affinity for Pyridine
The primary difficulty in removing palladium from reaction mixtures containing this compound stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly with the palladium catalyst, forming stable complexes that are often soluble in the organic phase.[1] This strong binding, or chelation, makes the removal of palladium species by simple filtration or standard aqueous washes inefficient.
Furthermore, regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent limits for elemental impurities in Active Pharmaceutical Ingredients (APIs). For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug product.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from organic reaction mixtures?
A1: The most prevalent methods include:
-
Adsorption: Using solid-supported materials that bind to palladium, which are then removed by filtration. Common adsorbents are activated carbon and specialized palladium scavengers.[1]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[1]
-
Crystallization: Purifying the product through crystallization, which can leave the palladium impurities in the mother liquor.[3]
-
Chromatography: Utilizing column chromatography to separate the product from the catalyst.[4]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[4]
Q2: Why is my standard purification protocol (e.g., filtration through Celite®) not effectively removing palladium?
A2: If you are using a homogeneous palladium catalyst, it will be dissolved in your reaction mixture. Simple filtration is only effective for heterogeneous catalysts (e.g., Pd/C) or if the palladium has precipitated out of solution as palladium black.[4] The strong coordination of soluble palladium species to your pyridine-containing product can prevent its precipitation.
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, functionalized with groups that have a high affinity for palladium.[5][6] Thiol-based scavengers (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT) are particularly effective.[7][8][9] The scavenger is added to the reaction mixture, where it binds to the palladium. The resulting solid can then be easily removed by filtration.[5]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[3][10][11] However, it can lack selectivity and may also adsorb your desired product, leading to yield loss.[3][12] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[3]
Troubleshooting Guides
Issue 1: High Levels of Palladium Remain in the Product After Initial Purification
Possible Cause: Strong chelation of palladium to the pyridine nitrogen of this compound.
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT) and its polymer-bound versions are excellent choices due to the high affinity of sulfur for palladium.[7][8][9][13]
-
Optimize Scavenging Conditions:
-
Scavenger Amount: Start with 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst.
-
Temperature: While many scavenging processes work at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve kinetics and efficiency.
-
Stirring Time: Allow sufficient time for the scavenger to bind to the palladium. This can range from a few hours to overnight. Monitor the palladium levels at different time points to determine the optimal duration.
-
-
Consider a Combination of Methods: A multi-step approach can be highly effective. For instance, an initial filtration through Celite® to remove any precipitated palladium, followed by treatment with a scavenger, and a final polishing step with activated carbon.[1]
Issue 2: Significant Product Loss During the Purification Process
Possible Cause: Non-specific adsorption of the product onto the purification medium (e.g., activated carbon, or in some cases, the scavenger itself).
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to avoid unnecessary product loss.
-
Adjust the Solvent: The choice of solvent can influence the binding of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption onto the solid support.
-
Change the Purification Method: If product loss remains high with adsorption-based methods, consider switching to crystallization or liquid-liquid extraction.
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step. This helps to minimize variability in the form of the residual palladium.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For example, scavengers based on trimercaptotriazine (TMT) are known for their broad applicability.[7]
-
Pre-treatment Step: Consider a pre-treatment step to convert the various palladium species into a single, more easily removed form. This could involve a mild oxidation or reduction step prior to scavenging.
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger
-
Dissolution: After the reaction is complete, dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (3-5 equivalents relative to the palladium catalyst) to the solution.
-
Stirring: Stir the mixture at room temperature or gentle heat (40-60 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[1]
-
Washing: Wash the filter cake with a small amount of the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the slurry at room temperature or with gentle heating for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be very fine and may require a fine porosity filter.
-
Washing and Concentration: Wash the filter cake with fresh solvent and concentrate the combined filtrate to obtain the purified product.
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Thiol-Functionalized Silica | High selectivity for palladium, high efficiency, minimal product loss.[8][9] | Higher cost compared to activated carbon. | Reactions where high purity is critical and product value is high. |
| Trimercaptotriazine (TMT) | Highly effective for various palladium species, can reduce levels to <1 ppm.[7] | Can be used in solution or as a polymer-supported scavenger. | Final API purification steps requiring very low palladium levels. |
| Activated Carbon | Low cost, widely available.[10][11] | Can have low selectivity leading to product loss, may be less efficient than specialized scavengers.[3][12] | Initial bulk palladium removal or when cost is a primary concern. |
| Crystallization | Can be a very effective and economical purification method. | Success is highly dependent on the solubility of the product and impurities. May require significant optimization. | Products that are crystalline solids with favorable solubility profiles. |
Visualization
Diagram 1: Decision Tree for Palladium Removal Strategy
Caption: Decision tree for selecting a palladium removal strategy.
Diagram 2: General Workflow for Palladium Scavenging
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. onyxipca.com [onyxipca.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. silicycle.com [silicycle.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
How to avoid homocoupling in Suzuki reactions of pyridyl halides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Suzuki-Miyaura cross-coupling reactions involving pyridyl halides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize these challenging yet crucial transformations. Homocoupling of the pyridyl boronic acid or ester is a frequent and frustrating side reaction; this guide will focus on understanding its causes and implementing effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in my Suzuki reaction with a pyridyl halide?
A1: The predominant cause of homocoupling is the presence of palladium(II) species in your reaction mixture, which can arise from two main pathways. Firstly, dissolved oxygen can oxidize the active palladium(0) catalyst to palladium(II)[1][2][3]. This Pd(II) species can then undergo transmetalation with two molecules of your boronic acid, leading to the homocoupled product and regenerating Pd(0)[4][5]. Secondly, if you are using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), it can directly react with the boronic acid to form the dimer before the catalytic cycle for cross-coupling is efficiently established[2][5].
Q2: Why are 2-halopyridines particularly challenging substrates for Suzuki coupling?
A2: 2-Halopyridines present a unique set of challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium center, which can sometimes inhibit the catalytic activity[6]. More significantly, the corresponding 2-pyridyl boronic acids and their derivatives are often unstable and susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved, effectively destroying your nucleophile[4][7][8]. This instability can lead to lower yields of the desired product and an increase in side products, including homocoupling of the remaining boronic acid.
Q3: I'm seeing a lot of my boronic acid decomposing. Should I be using a boronic ester instead?
A3: Absolutely. For challenging substrates like pyridyl halides, switching from a boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), is a highly recommended strategy[4][8][9]. Boronate esters are generally more robust, less prone to protodeboronation, and easier to handle and purify[9]. They act as a "slow-release" source of the active boron species in the reaction, which can help to maintain a low concentration of the free boronic acid and suppress side reactions[8].
Q4: Can the choice of base and solvent influence the amount of homocoupling?
A4: Yes, the base and solvent system is critical. While some water can be beneficial in Suzuki reactions, excessive water can promote protodeboronation, especially with sensitive heteroaryl boronic acids. Using anhydrous conditions and non-aqueous bases like cesium fluoride (CsF) can be advantageous[7][10]. Strong bases, particularly hydroxides, can also accelerate the decomposition of boronic acids[8]. For difficult couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often a good choice[1][8]. The solvent should be able to dissolve all reaction components and should be rigorously degassed to remove oxygen[11]. Common choices include 1,4-dioxane, toluene, and DMF[11].
Troubleshooting Guide: Minimizing Homocoupling
Problem 1: Significant formation of the boronic acid/ester homodimer.
This is the most common issue. The troubleshooting workflow below will guide you through a systematic approach to identify and resolve the root cause.
Problem 2: Low yield of the desired cross-coupled product, even with minimal homocoupling.
This often points to other competing side reactions, such as protodeboronation of the pyridyl boronic ester or dehalogenation of the pyridyl halide.
-
Protodeboronation: As discussed, this is the cleavage of the C-B bond[4].
-
Dehalogenation: This is the replacement of the halide on your pyridine ring with a hydrogen atom[4].
-
Solution: This can sometimes be caused by the choice of base or solvent. Ensure your reagents are pure. A change in ligand may also be necessary.
-
Experimental Protocols & Recommended Conditions
The key to a successful Suzuki coupling with pyridyl halides is the careful selection of the catalytic system and reaction conditions.
Protocol 1: General Procedure for Suzuki Coupling of a 2-Bromopyridine with an Arylboronic Pinacol Ester
Objective: To provide a robust starting point for the coupling of 2-bromopyridines, which are often challenging substrates.
Materials:
-
2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 2-5 mol%)
-
SPhos ligand (if not using a precatalyst, 4-10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground and dried
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 2-bromopyridine, arylboronic acid pinacol ester, and potassium phosphate[12].
-
Add the palladium precatalyst (or palladium source and ligand)[12].
-
Add the degassed solvent via syringe[12].
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring[8].
-
Monitor the reaction progress by TLC, LC-MS, or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel[12].
Data Summary: Recommended Conditions for Pyridyl Halides
| Parameter | Recommendation for Pyridyl Halides | Rationale |
| Palladium Source | Pd(0) sources (e.g., Pd₂(dba)₃) or modern precatalysts (e.g., Buchwald or PEPPSI type). | Minimizes direct reaction with boronic acid that leads to homocoupling[2]. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). | Promotes the challenging oxidative addition step with pyridyl chlorides and stabilizes the catalyst[6][13]. |
| Boron Reagent | Pinacol or MIDA boronate esters. | More stable and less prone to protodeboronation than boronic acids[4][9]. |
| Base | K₃PO₄, Cs₂CO₃, or CsF. | Strong, non-nucleophilic bases that are effective in these couplings. CsF is useful for anhydrous conditions[1][8][10]. |
| Solvent | Anhydrous, degassed 1,4-dioxane, toluene, or DMF. | Ensures solubility and minimizes oxygen-mediated side reactions[1][11]. |
| Atmosphere | Inert (Argon or Nitrogen). | Crucial for preventing oxidation of the Pd(0) catalyst[1]. |
Mechanistic Insights: The Competing Pathways
To effectively troubleshoot, it is essential to understand the underlying mechanisms. The desired Suzuki-Miyaura catalytic cycle competes with the homocoupling pathway.
By carefully controlling the reaction environment to favor the desired catalytic cycle—primarily through the exclusion of oxygen and the use of stable reagents and a highly active catalyst system—you can significantly suppress the homocoupling pathway and achieve high yields of your target biaryl pyridine.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ACS Publications. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- ACS Publications. (2017).
- ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
- Thieme. (2018).
- ACS Publications. (2008). Palladium-Catalyzed Suzuki-Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using High. [Link]
- ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
- ACS Publications. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- Bentham Science. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- Myers Research Group. The Suzuki Reaction. [Link]
- Buchwald Lab. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
- MDPI. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- Wikipedia. Suzuki reaction. [Link]
- ResearchGate. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Managing Reaction Exotherms in the Nitration of Picolines
A Guide for Researchers, Scientists, and Drug Development Professionals
The nitration of picolines (methylpyridines) is a critical transformation in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries. However, these reactions are notoriously exothermic and carry a significant risk of thermal runaway if not properly controlled.[1][2] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you safely and effectively manage the thermal hazards associated with picoline nitration.
I. Troubleshooting Guide: Real-Time Problem Solving
This section is designed to address specific issues that can arise during the nitration of picolines.
Issue 1: Rapid, Uncontrolled Temperature Rise
Symptoms: The internal reaction temperature is rising quickly and is not responding to adjustments in the cooling system.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the feed of the nitrating agent (e.g., mixed acid).[3]
-
Maximize Cooling: Increase the flow rate of the coolant to the reactor jacket to its maximum capacity.[3] If an emergency cooling system is available, activate it.
-
Prepare for Quench: Have a pre-determined quenching agent, such as a large volume of cold water or ice, ready for immediate use.[4][5]
Causality and Prevention:
A rapid temperature increase signifies that the rate of heat generation from the nitration reaction is exceeding the heat removal capacity of the reactor.[1]
-
Inadequate Cooling: The cooling bath or chiller may not have the capacity to handle the heat load.
-
Prevention: Before starting the reaction, ensure your cooling system is appropriate for the scale and predicted exotherm of the reaction. For highly exothermic reactions, a more efficient cooling method, like an external heat exchanger loop, may be necessary, especially for larger-scale processes.[6][7]
-
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly is a common cause of thermal runaway.[5]
-
Prevention: Employ a slow, controlled, dropwise addition of the nitrating agent.[5] Using a syringe pump or a dosing pump can provide precise control over the addition rate.
-
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" where reactant concentrations are high, causing a localized runaway that can propagate.[1]
-
Prevention: Ensure vigorous and consistent agitation throughout the reaction. An overhead stirrer is often more effective than a magnetic stir bar, especially for larger volumes or viscous mixtures.
-
Issue 2: Evolution of Brown/Yellow Gas (NO₂) from the Reactor
Symptoms: Visible emission of brown or yellow fumes from the reactor.
Immediate Actions:
-
Do Not Inhale: Nitrogen dioxide (NO₂) is highly toxic.[3] Ensure adequate ventilation and use appropriate respiratory protection if exposure is possible.
-
Critical Situation: The evolution of NO₂ indicates a decomposition reaction is occurring, which is highly exothermic and a precursor to thermal runaway.[3]
-
Follow all steps outlined in Issue 1. The situation is critical and requires immediate intervention.
-
Emergency Quench: If it can be done safely, consider quenching the reaction by transferring the reaction mixture to a large volume of a suitable quenching agent like cold water.[3] Note that diluting strong acids is also exothermic, so the quench should be performed by adding the reaction mixture to the water, not the other way around.[4]
Issue 3: Agitator Failure
Symptoms: The stirrer has stopped rotating.
Immediate Actions:
-
Stop Reagent Addition Immediately. [3]
-
Do NOT Restart the Agitator: Restarting the agitator could suddenly mix accumulated, unreacted reagents, leading to a violent and uncontrollable reaction.[3]
-
Initiate Emergency Shutdown: Quench the reaction immediately by carefully transferring the reactor contents to a quenching agent.[3]
Issue 4: Low Yield of the Desired Nitropicoline Product
Symptoms: After work-up, the isolated yield of the nitrated product is significantly lower than expected.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Temperature: The reaction temperature may have been too low, leading to a slow reaction rate and the accumulation of unreacted starting material.[5]
-
Troubleshooting: Consider a modest increase in the reaction temperature, while carefully monitoring the exotherm. A reaction calorimetry study can help determine the optimal and safe temperature range.[3]
-
-
Poor Phase Mixing: If the picoline substrate is not fully soluble in the acid mixture, efficient mixing is crucial to maximize the interfacial area for the reaction.[5]
-
Troubleshooting: Increase the agitation speed or consider using a different solvent system if compatible with the reaction chemistry.[10]
-
-
Incorrect Work-up Procedure: The product may be lost during the quenching and extraction steps.
-
Troubleshooting: Ensure the quenching is done in a controlled manner to prevent product degradation from excessive heat.[4] If the product is an oil or is soluble in the aqueous acidic mixture, it may not precipitate. In this case, a liquid-liquid extraction with a suitable organic solvent is necessary.[4] The organic layer should then be washed with a basic solution, like sodium bicarbonate, to remove residual acids.[4]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when nitrating picolines?
A1: The primary concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[1] Picolines, being electron-rich heteroaromatics, can react vigorously. Additionally, the nitrating mixture (typically concentrated nitric and sulfuric acids) is highly corrosive.[11] The potential for the formation of thermally unstable polynitrated species also presents a significant hazard.[2]
Q2: How does the position of the methyl group on the pyridine ring affect the nitration reaction and its exotherm?
A2: The position of the electron-donating methyl group influences the regioselectivity and reactivity of the nitration. The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[12] However, the methyl group provides some activation. Nitration of picolines can be challenging and may require forcing conditions, which can increase the thermal risk.[13][14]
Q3: What is the role of sulfuric acid in the nitration of picolines?
A3: Sulfuric acid serves several crucial functions:
-
It acts as a catalyst by protonating nitric acid, which leads to the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[15]
-
It acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.[10]
-
It provides a medium for the reaction and can help to control the temperature.[10]
Q4: How can I determine the heat of reaction for my specific picoline nitration?
A4: A reaction calorimeter (RC1) is the ideal tool for measuring the heat of reaction (ΔHr) and other critical safety parameters like the adiabatic temperature rise (ΔTad) and the Maximum Temperature of the Synthesis Reaction (MTSR).[3][16] This data is invaluable for assessing the thermal risk and ensuring a safe scale-up.[17]
Q5: What are the best practices for quenching a picoline nitration reaction?
A5: The standard and safest procedure is to slowly pour the completed reaction mixture onto a vigorously stirred slurry of crushed ice and water.[4][5] This method serves two purposes: it rapidly cools the mixture and dilutes the strong acids, effectively stopping the reaction.[4] The volume of the ice/water mixture should typically be 5-10 times the volume of the reaction mixture.[4]
Q6: Are there alternative, potentially safer, nitrating agents for picolines?
A6: While mixed acid is common, other nitrating systems have been developed to improve safety and selectivity.[18] For instance, mixtures of trifluoroacetic anhydride and nitric acid have been used for the nitration of pyridines.[14] However, any new nitrating system should be thoroughly evaluated for its thermal hazards before use.
III. Data and Protocols
Table 1: Key Thermal Hazard Parameters
| Parameter | Description | Significance for Picoline Nitration |
| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed during the reaction. | A large negative value indicates a highly exothermic reaction with a high potential for thermal runaway. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mass if no heat is lost to the surroundings.[3] | A high ΔTad indicates that a loss of cooling could be catastrophic.[3] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The maximum temperature the reaction could reach in the event of a cooling failure, considering the accumulation of unreacted reagents.[3] | If the MTSR exceeds the decomposition temperature of the reaction mixture, a secondary, more violent decomposition can occur.[3] |
Experimental Protocol: General Procedure for Picoline Nitration with Temperature Control
Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific picoline isomer and scale of the reaction. A thorough risk assessment must be conducted before any experiment.
-
Reactor Setup: Assemble a jacketed reactor equipped with an overhead stirrer, a thermocouple to monitor the internal temperature, a dropping funnel for reagent addition, and a nitrogen inlet. Connect the reactor jacket to a suitable cooling system.[6]
-
Initial Charge: Charge the reactor with the picoline substrate and concentrated sulfuric acid.
-
Cooling: Begin stirring and cool the reactor contents to the desired initial temperature (e.g., -5°C to 5°C).[5]
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.[5]
-
Controlled Addition: Add the cold nitrating mixture dropwise to the stirred picoline solution via the dropping funnel, ensuring the internal temperature does not exceed the set point.[5] The addition rate should be adjusted to maintain temperature control.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for a predetermined time, monitoring for completion by TLC or HPLC.[8]
-
Quenching: Slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred slurry of crushed ice and water.[4]
-
Work-up: If a solid precipitates, collect it by vacuum filtration. If the product is an oil, perform a liquid-liquid extraction. Neutralize any residual acid by washing with a mild base.[4]
IV. Visualizations
Diagram 1: Decision Workflow for a Temperature Excursion
Caption: Emergency response workflow for a temperature excursion.
Diagram 2: Heat Flow in a Jacketed Batch Reactor
Caption: Heat balance in a typical batch reactor setup.
V. References
-
Heat Transfer Methods In Batch Reactor. (2019). Cheresources.com Community. Available at: [Link]
-
Heat Exchangers for Batch Reactors. (n.d.). CalGavin. Available at: [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate. Available at: [Link]
-
Chemical Reaction Engineering - Part 9 - thermal effects. (n.d.). Reactor Lab. Available at: [Link]
-
Aromatic nitration under various conditions. (2024). ResearchGate. Available at: [Link]
-
Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. (n.d.). IChemE. Available at: [Link]
-
Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. (n.d.). Farabi University. Available at: [Link]
-
Nitration of Aromatic Compounds: Experiment and Report. (2009). Docsity. Available at: [Link]
-
Quenching Reactive Substances. (2006). KGROUP. Available at: [Link]
-
Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]
-
Thermal hazard analysis of hydrazine and nitric acid mixtures. (2024). ResearchGate. Available at: [Link]
-
Results: Visible effect on the reaction: Nitration of phenol in flow. (n.d.). Corning. Available at: [Link]
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. Available at: [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2005). ResearchGate. Available at: [Link]
-
An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. (2022). RSC Publishing. Available at: [Link]
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2023). Beilstein Journals. Available at: [Link]
-
Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. (2022). ResearchGate. Available at: [Link]
-
Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2015). ResearchGate. Available at: [Link]
-
Safe handling of spent acids in nitroglycerine/nitroglycol plants. (2021). ResearchGate. Available at: [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2022). ACS Publications. Available at: [Link]
-
Stability and safe handling of nitration waste acids. (2023). Syntech International. Available at: [Link]
-
PICOLINE. (n.d.). New Jersey Department of Health. Available at: [Link]
-
Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. (2024). ResearchGate. Available at: [Link]
-
Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. (2024). RSC Publishing. Available at: [Link]
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (2023). New Journal of Chemistry. Available at: [Link]
-
Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. (n.d.). Pearson. Available at: [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Continuous flow nitration in miniaturized devices. (2014). National Institutes of Health. Available at: [Link]
-
Continuous flow nitration in miniaturized devices. (2014). ResearchGate. Available at: [Link]
-
Study of nitration process of pyridine/pyrazine compound with electron-donating groups. (n.d.). ResearchGate. Available at: [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2023). ResearchGate. Available at: [Link]
-
Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. (2013). Scientific & Academic Publishing. Available at: [Link]
-
Preparation of nitropyridines by nitration of pyridines with nitric acid. (2005). RSC Publishing. Available at: [Link]
-
Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. (1995). ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heat Transfer Methods In Batch Reactor - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 7. calgavin.com [calgavin.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. icheme.org [icheme.org]
- 11. docsity.com [docsity.com]
- 12. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. reactorlab.net [reactorlab.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in 4-Chloro-3-fluoro-2-methylpyridine Synthesis by LC-MS
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Introduction
The synthesis of highly substituted pyridine derivatives like 4-Chloro-3-fluoro-2-methylpyridine is a critical step in the development of numerous pharmaceutical and agrochemical agents. The purity of the final compound is paramount, as even minor byproducts can impact efficacy, toxicity, and regulatory approval. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of these complex reaction mixtures, offering both the separation power to resolve structurally similar compounds and the mass accuracy to help elucidate their identities.
This guide provides a comprehensive, question-and-answer-based resource for researchers encountering challenges in identifying synthesis-related impurities. We will move from frequently asked questions to in-depth troubleshooting of common LC-MS issues, providing field-proven insights and detailed protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable byproducts I should expect during the synthesis of this compound?
The byproduct profile depends heavily on the specific synthetic route. However, for halogenated pyridines, several classes of impurities are common:
-
Unreacted Starting Materials: Incomplete conversion is common, for instance, the presence of 3-fluoro-2-methyl-4(1H)-pyridone if the synthesis involves chlorination with a reagent like phosphorus oxychloride.[1]
-
Isomers: Positional isomers are frequent, arising from incomplete regioselectivity during the halogenation or other substitution steps.[2] Examples include 2-chloro-3-fluoro-6-methylpyridine or 5-chloro-3-fluoro-2-methylpyridine.
-
Over-Halogenation: Reaction with excess halogenating agent can lead to dichlorinated or even trichlorinated pyridine species.
-
Hydrolysis/Dehalogenation: The chloro-substituent can be labile and may be replaced by a hydroxyl group (forming the pyridone starting material) or hydrogen under certain conditions.
-
Oxidation Products: The pyridine nitrogen is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents, leading to the formation of the corresponding N-oxide.[3][4]
-
Reagent Adducts: Byproducts involving the incorporation of solvents or other reagents can occur, though these are typically less common.
Q2: How does LC-MS facilitate the identification of these specific byproducts?
LC-MS is a powerful two-dimensional analytical technique:
-
Liquid Chromatography (LC): Physically separates the components of the crude reaction mixture based on their chemical properties (e.g., polarity). This allows for the isolation of individual byproduct peaks from the main product and from each other.
-
Mass Spectrometry (MS): Acts as a highly sensitive and specific detector. It ionizes the separated components and measures their mass-to-charge ratio (m/z), providing the molecular weight of each compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps determine the elemental formula.
Crucially for this analysis, MS can distinguish chlorinated compounds from non-chlorinated ones through their unique isotopic signature.
Q3: What is the characteristic isotopic signature of a chlorinated compound in a mass spectrum?
Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This means that any molecule containing a single chlorine atom will appear in the mass spectrum as two peaks separated by two mass units (Da). The first peak is the molecular ion (M⁺) containing ³⁵Cl, and the second is the M+2 peak containing ³⁷Cl. The key diagnostic feature is the intensity ratio: the M+2 peak will be approximately one-third (or ~32%) the height of the M⁺ peak.[5] This pattern is a definitive indicator of a monochlorinated species.
Q4: My crude reaction mixture shows dozens of peaks in the chromatogram. Where should I begin my analysis?
A systematic approach is crucial for complex mixtures:
-
Run a Blank: First, inject a solvent blank (e.g., your sample diluent) to identify peaks originating from the solvent, mobile phase, or system contamination.[6]
-
Identify the Target Product: If you have a reference standard for this compound, inject it to determine its retention time and mass spectrum. This will be your primary point of reference.
-
Screen for Chlorine Isotopes: Use your MS software to screen all detected peaks for the characteristic 100:32 M/M+2 isotopic pattern. This will immediately highlight all potential chlorinated byproducts.[7][8]
-
Categorize by Mass: Group the identified chlorinated peaks. Do any correspond to the expected mass of dichlorinated products (M+34 Da relative to the product)? Or de-chlorinated, hydro-substituted products (M-34 Da)?
-
Focus on Major Impurities: Prioritize the characterization of the most abundant byproducts first, as these are most likely to impact the overall yield and purity.
LC-MS Troubleshooting & In-Depth Analysis
This section addresses specific issues you may encounter during your analysis, providing both the cause and the solution.
Q5: I see a peak with the correct mass and chlorine isotope pattern for my product, but it has a different retention time. What does this mean?
This is a classic sign of a positional isomer . Isomers have the same elemental formula and therefore the same exact mass, but their different structures cause them to interact differently with the LC column, resulting in different retention times.
-
Causality: The directing effects of the fluoro and methyl groups on the pyridine ring may not be perfectly selective, leading to chlorination at an alternative position.
-
Troubleshooting Steps:
-
Confirm with MS/MS: Fragment the isomeric peak and your main product peak using tandem mass spectrometry (MS/MS). Different isomers will often produce unique fragmentation patterns, which can help confirm their structural differences.[9]
-
Vary Chromatography: Change the LC method (e.g., use a different column chemistry like Phenyl-Hexyl instead of C18, or alter the mobile phase pH) to try and improve the separation between the isomers.[10]
-
Synthesis Review: Re-examine the reaction mechanism to predict the most likely isomeric byproducts.
-
Q6: I am seeing a very weak signal for my compound and its byproducts, or no signal at all. What should I check?
Poor sensitivity is a common issue that can stem from the LC system, the MS source, or the sample itself.[10]
| Potential Cause | Diagnostic Check & Solution |
| Incorrect Ionization Mode | This compound is a basic molecule. Ensure you are using positive electrospray ionization (ESI+). The pyridine nitrogen is readily protonated. |
| Ion Source Contamination | A dirty ion source is a primary cause of signal loss. Check maintenance logs and clean the ion source components (capillary, skimmer, etc.) as per the manufacturer's guide. |
| Poor Desolvation | The gas flow (nebulizer) and temperature settings in the source are critical. Optimize these parameters to ensure efficient droplet desolvation. Inappropriate settings can cause the analyte to not enter the mass spectrometer effectively.[11] |
| Sample Degradation | Ensure the sample is fresh and has been stored correctly. Some compounds can degrade in certain diluents over time. Prepare a fresh sample. |
| Matrix Effects (Ion Suppression) | Components of the crude reaction mixture (e.g., salts, non-volatile reagents) can interfere with the ionization of your target analyte. Dilute the sample 10-fold or 100-fold and re-inject. If the signal-to-noise ratio improves, ion suppression is likely.[11] |
Q7: My chromatographic peaks are broad, tailing, or splitting. How can I improve the peak shape?
Poor peak shape compromises both resolution and sensitivity. The causes can be chemical or physical.[12]
-
Causality: Broadening and tailing often result from secondary interactions between the basic pyridine nitrogen and acidic sites on the silica-based LC column, column contamination, or extra-column volume.[6][12]
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor chromatographic peak shape.
Experimental Protocols & Workflows
Protocol 1: Sample Preparation for Crude Reaction Mixture
-
Expertise: The goal is to dilute the sample sufficiently to avoid overloading the LC column and MS source while ensuring byproducts are detectable. The choice of diluent is critical to ensure sample solubility and compatibility with the mobile phase.[13]
-
Initial Dilution: Accurately weigh ~1-2 mg of the crude reaction mixture into a 2 mL autosampler vial.
-
Solvent Selection: Add 1.0 mL of a diluent that is compatible with your LC mobile phase. A good starting point is 50:50 Acetonitrile:Water. This is generally strong enough to dissolve the organic components but weak enough to not distort the peak shape upon injection.
-
Solubilization: Vortex the vial for 30 seconds to ensure complete dissolution. If solids remain, you can use a sonicating bath for 2-5 minutes.
-
Filtration (Critical Step): Filter the sample using a 0.22 µm PTFE syringe filter into a clean autosampler vial. This removes particulate matter that can clog the LC system and create high backpressure.[12]
-
Serial Dilution: Perform a further 1:100 dilution of the filtered stock solution for the initial injection. (e.g., take 10 µL of the stock and add 990 µL of diluent). This helps prevent detector saturation from the main product and mitigates potential ion suppression.
Protocol 2: Generic LC-MS Method for Byproduct Profiling
-
Trustworthiness: This method includes a system suitability test (SST) to validate instrument performance before running samples.[6] A shallow gradient ensures good separation of closely related isomers.
| Parameter | Setting | Rationale |
| LC Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Standard chemistry for separating moderately polar compounds. Small particle size provides high resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid modifier protonates the pyridine analyte (ESI+) and silanols on the column, improving peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase. |
| Gradient | 5% B to 95% B over 15 minutes | A relatively shallow gradient increases the chance of separating isomers. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2 µL | Small volume to prevent column overload. |
| MS Ionization | ESI, Positive Mode | To detect the protonated molecule [M+H]⁺. |
| MS Scan Range | m/z 100 - 500 | Covers the expected mass of the product and potential dimers or larger byproducts. |
| Source Temp | 350 °C | Typical value, may require optimization. |
| Nebulizer Gas | 45 psi | Typical value, may require optimization. |
Workflow for Byproduct Identification:
Caption: Overall workflow from sample to identified byproduct.
Guide to Mass Spectral Data Interpretation
Q8: How do I interpret the MS/MS fragmentation data to identify an unknown byproduct?
Tandem mass spectrometry (MS/MS) provides structural clues by breaking down the molecular ion and analyzing its fragments. For a suspected isomer of this compound (Molecular Weight: 145.56 g/mol , [M+H]⁺ = 146.02), here is a logical approach:
-
Isolate the Precursor: In the MS/MS experiment, you will select the m/z of the protonated molecular ion (e.g., 146.02) to be isolated.
-
Induce Fragmentation: The isolated ion is fragmented by collision-induced dissociation (CID).[9]
-
Analyze the Fragments: Look for characteristic neutral losses. The most stable fragments are often those that result from the loss of small, stable neutral molecules or radicals.[14][15]
Table of Common Neutral Losses and Fragment Ions:
| Neutral Loss | Mass Lost (Da) | Fragment Ion (m/z) | Interpretation |
| Loss of Methyl Radical | 15.02 | 131.00 | Indicates the presence of a methyl group. A very common fragmentation. |
| Loss of HCN | 27.01 | 119.01 | Characteristic fragmentation of the pyridine ring itself. |
| Loss of Chlorine Radical | 34.97 | 111.05 | Indicates the loss of the chlorine atom. The resulting fragment ion will not have a chlorine isotope pattern. |
| Loss of HF | 20.01 | 126.01 | Possible fragmentation involving the fluorine substituent. |
-
Example Analysis: If a byproduct with m/z 146.02 shows a major fragment at m/z 131.00 (loss of 15) but a different fragmentation pattern compared to your main product, it confirms it is an isomer. If a peak at m/z 180.0 shows a loss of 35 (Cl), it suggests it is a dichlorinated byproduct. By piecing together these fragmentation clues, you can propose a likely structure for the unknown.[16]
References
- BenchChem. (2025). Avoiding side reactions in one-pot pyridine synthesis.
- ACS Publications. (n.d.).
- ZefSci. (2025).
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (2024). LC/MS Troubleshooting Guide. [Link]
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
- PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. [Link]
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
- LCGC International. (2023). Troubleshooting LC-MS. [Link]
- PubMed. (2016).
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
- Read Chemistry. (2024).
- Eureka | Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. [Link]
- Zaidi, N.A., et al. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Chemical Society of Pakistan. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
- ChemRxiv. (n.d.).
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. readchemistry.com [readchemistry.com]
- 16. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: Solvent Effects on the Regioselectivity of Pyridine Functionalization
Welcome to the Technical Support Center for Pyridine Functionalization. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into one of the most common challenges in synthetic and medicinal chemistry: controlling the regioselectivity of pyridine functionalization. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we will explore the causality behind experimental choices, focusing on how the solvent profoundly influences whether your functionalization occurs at the C-2, C-3, or C-4 position of the pyridine ring.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Question 1: My SNAr reaction on a halopyridine is giving me a mixture of C-2 and C-4 isomers. How can I improve the regioselectivity?
Answer: This is a classic challenge. While both the C-2 (ortho) and C-4 (para) positions are electronically activated for nucleophilic attack due to the stabilization of the Meisenheimer intermediate by the ring nitrogen, several solvent-related factors can be adjusted to favor one isomer over the other.[1][2]
Troubleshooting Steps:
-
Evaluate Solvent Polarity and Hydrogen Bonding:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally excellent for SNAr reactions as they solvate the cation of the nucleophile, leaving the anion more "naked" and reactive. They also effectively stabilize the charged Meisenheimer complex.[3] For substrates with minimal steric hindrance, the inherent electronic preference may still lead to mixtures.
-
Polar Protic Solvents (e.g., alcohols, water): These solvents can stabilize the nucleophile through hydrogen bonding, potentially reducing its reactivity.[4] However, they can also stabilize the transition state leading to the Meisenheimer intermediate. The effect on regioselectivity can be substrate-dependent. In some cases, the intricate hydrogen-bonding network around the pyridine nitrogen and the leaving group can subtly influence the accessibility of the C-2 versus C-4 position.[5]
-
-
Consider Solvent Coordination and Steric Effects:
-
The lone pair on the pyridine nitrogen can be sterically shielded, making the C-2 position less accessible to bulky nucleophiles, especially in non-coordinating solvents where the nitrogen lone pair is more exposed.[2]
-
In some cases, switching to a bulkier alcohol as a solvent can favor the C-4 position due to increased steric hindrance around the C-2 positions.
-
-
Leverage Lewis Acid Additives:
-
The addition of a Lewis acid (e.g., ZnCl₂, AlMe₃) can coordinate to the pyridine nitrogen, increasing the electrophilicity of the ring and accelerating the reaction.[6][7][8][9] This coordination can also introduce significant steric bulk around the nitrogen, effectively blocking the C-2 positions and directing the nucleophile to the C-4 position.[10] The choice of solvent is critical here, as it must be compatible with the Lewis acid and not compete for coordination. Ethereal solvents like THF or non-coordinating solvents like toluene are often good choices.
-
Experimental Protocol: Tuning C4-Selectivity in SNAr with a Lewis Acid
Objective: To favor C4-amination of 2,4-dichloropyridine.
Materials:
-
2,4-dichloropyridine
-
Benzylamine
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloropyridine (1 equiv.).
-
Dissolve the substrate in anhydrous toluene.
-
Add anhydrous ZnCl₂ (1.1 equiv.) and stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of benzylamine (1.2 equiv.) in anhydrous toluene.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the C4-aminated product.
Section 2: Radical Functionalization (e.g., Minisci Reaction)
Question 2: My Minisci-type reaction is non-selective. How can solvent choice direct the radical addition to a specific position?
Answer: Regioselectivity in radical functionalization of pyridines is a delicate balance of electronic and steric effects, and it is highly tunable by the reaction conditions, especially the solvent and pH.[11]
Troubleshooting Flowchart:
Caption: Troubleshooting radical functionalization regioselectivity.
Key Insights:
-
Protonation is Key: In strongly acidic media, the pyridine nitrogen is protonated, making the ring highly electron-deficient. This strongly directs nucleophilic radical attack to the C-2 and C-4 positions.[12] Solvents like trifluoroacetic acid (TFA) or acetic acid are often used to ensure this.
-
Solvent as a Tuning Parameter: In less acidic or aprotic solvents like DMSO, the equilibrium between the neutral and protonated pyridine can be influenced by other factors. This can sometimes be exploited to tune the regiochemistry, especially in complex substituted pyridines where multiple directing effects are at play.[11] For example, DMSO was used to achieve useful conversions for the radical functionalization of diazines.[11]
-
Blocking Groups: When all else fails, a temporary blocking group can be installed to direct the functionalization. For instance, a maleate-derived blocking group has been used to achieve excellent C-4 selectivity in Minisci-type alkylations.[13]
Section 3: Metal-Catalyzed Cross-Coupling Reactions
Question 3: My Palladium-catalyzed Suzuki coupling on a dihalopyridine is giving poor regioselectivity. Can the solvent influence which halide reacts?
Answer: Absolutely. In metal-catalyzed cross-coupling reactions, the solvent's role extends beyond just dissolving reactants. It can influence catalyst stability, activity, and even the selectivity of key steps like oxidative addition.[14][15][16]
Factors Influencing Regioselectivity in Cross-Coupling:
| Solvent Property | Mechanism of Influence | Typical Outcome on Regioselectivity | Recommended Solvents |
| Coordinating Ability | Coordinating solvents (e.g., THF, Dioxane) can bind to the palladium center. This can create a specific catalytic species, for example, Pd(L)(solv), which may have a different intrinsic selectivity for oxidative addition compared to the unsolvated species.[17] | Can invert selectivity. For chloroaryl triflates, coordinating solvents can favor reaction at the triflate, while non-coordinating solvents favor the chloride.[17] | THF, Dioxane, Acetonitrile |
| Polarity / Dielectric Constant | Polar solvents can stabilize charged intermediates or transition states in the catalytic cycle. This can lower the activation energy for the reaction at one site over another.[18][19] | In reactions of 2,4-dichloropyridine, a switch from a nonpolar solvent like toluene to a polar aprotic solvent like DMF can sometimes alter the C2/C4 product ratio. | DMF, DMSO, NMP |
| Protic vs. Aprotic | Protic solvents (e.g., alcohols, water) can participate in hydrogen bonding and may be crucial for the base-mediated steps of the catalytic cycle (e.g., in the Suzuki reaction).[4] | The choice of base and its solubility in the solvent system is critical and can indirectly affect which site reacts faster.[20] | Toluene/Water, Dioxane/Water |
Troubleshooting Logic:
Caption: Decision tree for troubleshooting cross-coupling regioselectivity.
Section 4: Electrophilic Aromatic Substitution (EAS)
Question 4: I am attempting an electrophilic substitution (e.g., nitration) on pyridine, but I'm getting no reaction or very low yields. What is the issue?
Answer: Pyridine is inherently electron-deficient and thus highly unreactive towards electrophilic aromatic substitution.[21][22] Furthermore, the reaction conditions for many EAS reactions (e.g., strong acids for nitration) lead to the protonation of the pyridine nitrogen.[23] This forms a pyridinium ion, which is even more strongly deactivated.[24]
Why Solvents Are Part of the Problem (and Solution):
-
Acidic Media/Solvents: Solvents like concentrated sulfuric acid, which are common in EAS, will fully protonate the pyridine, essentially shutting down the reaction. The reaction, if it occurs at all under forcing conditions, will yield the C-3 (meta) product because attack at C-2 or C-4 would place a positive charge on the already positively charged nitrogen in the resonance structures of the intermediate, which is highly unfavorable.[24]
-
The Pyridine-N-Oxide Strategy: The most effective way to achieve electrophilic substitution is to first convert pyridine to pyridine-N-oxide. The N-oxide is an electron-donating group that activates the ring, particularly at the C-4 position. After the EAS reaction (e.g., nitration to get 4-nitropyridine-N-oxide), the N-oxide can be deoxygenated (e.g., with PCl₃) to yield the C-4 functionalized pyridine. In this case, the solvent for the deoxygenation step is typically a non-polar, aprotic solvent like chloroform or dichloromethane.
References
- Movassaghi, M., & Schmidt, M. A. (2007). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. [Link]
- Dega-Szafran, Z., & Szafran, M. (1984).
- Crampton, M. R., & Williams, G. (2018).
- Turecek, F., & Drinkwater, D. E. (1995). Hydrogen Bonding Interactions of Pyridine•+ with Water: Stepwise Solvation of Distonic Cations.
- Li, A., & Al-Abadleh, H. A. (2009). Theoretical study on effects of hydrogen bonding on the ring stretching modes of pyridine. AIP Publishing. [Link]
- Menger, F. M., & Williams, D. Y. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC. [Link]
- Maity, P., & Ghorai, P. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
- LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- ResearchGate. (n.d.). Dielectric constant of pyridine.
- Alkorta, I., & Elguero, J. (2012).
- ResearchGate. (n.d.). Challenges in the functionalization of pyridines.
- Abou-Shehada, S., Teasdale, M. C., Bull, S. D., Wade, C. E., & Williams, J. M. J. (2015).
- van der Vlugt, J. I., & Dzik, W. I. (2021). Predicting Regioselectivity in Pd-Catalysed C–H Functionalisation of Aromatic Heterocycles. Beilstein Journals. [Link]
- ResearchGate. (n.d.). Influence of base and solvent on the regioselective sulfonyation of pyridine.
- Jo, W., Thangsrikeattigun, C., Ryu, C., Han, S., Oh, C., Baik, M.-H., & Cho, S. H. (2025).
- Abou-Shehada, S., Teasdale, M. C., Bull, S. D., Wade, C. E., & Williams, J. M. J. (2015).
- Smith, C. J., & Stiles, J. R. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
- Smith, C. J. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Crampton, M. R., & Williams, G. (2018).
- Scilit. (n.d.).
- Thomas, A. A., & Denmark, S. E. (2016).
- Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Knochel, P., & Millan, D. S. (2019).
- Chakraborty, S., & Biju, A. T. (2023).
- ResearchGate. (n.d.). Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity.
- Nakao, Y., Kanyiva, K. S., & Hiyama, T. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis.
- ResearchGate. (n.d.). ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition.
- Baran, P. S., & O'Hara, F. (2021).
- Saeed, A., Zain-ul-Abideen, M., & Mustafa, M. N. (2018).
- ResearchGate. (n.d.). C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C...
- Smith, C. J. (2018). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
- Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Stack Exchange. [Link]
- ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
- Wikipedia. (n.d.). Solvent. Wikipedia. [Link]
- Domingo, L. R., & Pérez, P. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]
- University of Bristol. (n.d.). Predicting Regioselectivity in Pd-Catalysed C–H Functionalisation of Aromatic Heterocycles. University of Bristol Research Portal. [Link]
- MDPI. (2021). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. MDPI. [Link]
- YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
- Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. [Link]
- Filo. (2025). Question 4 (20 marks) Why does aromatic electrophilic substitut... Filo. [Link]
- YouTube. (2021). Solvent Dielectric Effects on Reaction Mechanisms. YouTube. [Link]
- ResearchGate. (n.d.). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions.
- National Bureau of Standards. (1952). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. NIST. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar [semanticscholar.org]
- 7. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. [PDF] Solvent effects in palladium catalysed cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 17. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Solvent - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Question 4 (20 marks) Why does aromatic electrophilic substitution on car.. [askfilo.com]
Technical Support Center: Suzuki-Miyaura Reactions of Fluorinated Pyridines
Introduction: The Critical Role of the Base
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions of fluorinated pyridines. As researchers in pharmaceutical and materials science know, the introduction of fluorine into pyridyl scaffolds can dramatically alter a molecule's physicochemical and biological properties. However, the same electronic effects that make these motifs desirable also present unique challenges in their synthesis. The strong electron-withdrawing nature of fluorine deactivates the pyridine ring, making oxidative addition more facile but often complicating the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.
The choice of base is not a trivial parameter; it is the linchpin for a successful coupling. The base's primary role is to activate the organoboron species, typically a boronic acid, by converting it into a more nucleophilic boronate "ate" complex.[1] This facilitates the transfer of the organic group to the palladium center.[1][2][3] For fluorinated pyridines, an improperly selected base can lead to a host of problems, including low yield, catalyst decomposition, and undesired side reactions such as protodeboronation. This guide provides field-proven insights and systematic troubleshooting strategies to help you navigate the complexities of base selection for these challenging substrates.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated pyridines so challenging as coupling partners in Suzuki-Miyaura reactions?
Fluorinated pyridines are electron-deficient heterocycles. While this electron deficiency can make the initial oxidative addition of a halopyridine to the Pd(0) catalyst easier, it creates downstream challenges.[4] The primary difficulties include:
-
Slow Transmetalation: The base must be strong enough to form the boronate complex, but not so strong that it causes decomposition of the sensitive substrates or the catalyst.
-
Protodeboronation: Fluorinated heteroaryl boronic acids can be highly susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source, effectively destroying the nucleophilic partner.[4][5] This is often exacerbated by strong bases and the presence of water.[6]
-
Catalyst Inhibition/Decomposition: Pyridine nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalysis. The reaction conditions, including the base, must be optimized to prevent the formation of inactive catalyst species.
Q2: What is the mechanistic role of the base in the catalytic cycle?
The base plays a multifaceted role, primarily centered on the transmetalation step.[3] There are two predominant mechanistic proposals:
-
Boronate Pathway: The base reacts with the boronic acid [R-B(OH)₂] to form a more nucleophilic tetravalent boronate species [R-B(OH)₃]⁻.[1][2] This "ate" complex is more reactive towards the Pd(II)-halide complex, facilitating the transfer of the R group to the palladium center.[7][8]
-
Hydroxide Pathway: The base (e.g., from hydrolysis of CO₃²⁻) can exchange with the halide on the Pd(II) complex to form a Pd(II)-hydroxide species.[1] This palladium hydroxide then reacts with the neutral boronic acid in the transmetalation step.
For most systems, especially those involving challenging substrates, promoting the boronate pathway through careful base selection is critical for an efficient reaction.
Q3: Which class of base should I start with for my fluorinated pyridine coupling? Weak inorganic, strong inorganic, or organic?
For most Suzuki-Miyaura reactions of fluorinated pyridines, weaker inorganic bases are the recommended starting point.
-
Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are often the most effective choices.[9][10] They offer a good balance of basicity to promote transmetalation without causing rapid substrate or catalyst decomposition. K₃PO₄ is particularly effective for couplings involving heteroaryl substrates.[9][11]
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are also widely used and can be excellent, cost-effective options for less demanding substrates.[9][12]
-
Stronger inorganic bases like NaOH and KOH should be used with caution, as their high nucleophilicity can promote side reactions, including hydrolysis of functional groups and accelerated protodeboronation.[1][9]
-
Organic bases such as triethylamine (TEA) or DIPEA are generally not effective as the primary base in these couplings as they are often not strong enough to efficiently generate the required boronate species.
Q4: How does the position of the fluorine atom affect my choice of base?
The fluorine's position significantly impacts the pyridine ring's electronic properties and, consequently, the reaction's sensitivity.
-
2-Fluoro and 4-Fluoro Pyridines: These are highly electron-deficient at the positions ortho and para to the nitrogen. When the coupling site is on such a ring (e.g., coupling of 2-fluoro-4-chloropyridine), the oxidative addition is fast. However, the corresponding boronic acids (e.g., 2-fluoropyridine-3-boronic acid) are very prone to protodeboronation.[13] For these, a moderately strong, non-nucleophilic base like K₃PO₄ is often crucial to balance reactivity with stability.
-
3-Fluoro Pyridines: The electronic effect is less pronounced compared to the 2- and 4-positions. While still electron-deficient, these substrates may tolerate a slightly wider range of bases, but starting with K₂CO₃ or K₃PO₄ is still the most prudent approach.
Troubleshooting Guide
Unsatisfactory results in the Suzuki-Miyaura coupling of fluorinated pyridines can almost always be traced back to a few key parameters, with the base being paramount. Use the table below to diagnose and solve common issues.
| Problem Observed | Probable Cause(s) Related to Base Selection | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Base is too weak: Insufficient formation of the active boronate species, leading to slow or stalled transmetalation. 2. Poor base solubility: The base is not sufficiently dissolved in the solvent system to participate effectively in the catalytic cycle. | 1. Increase base strength systematically: Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃.[9][11] 2. Consider the "Cesium Effect": Cs₂CO₃ often provides superior results due to its higher solubility in organic solvents and potential beneficial interactions with the catalyst.[14][15] 3. Modify the solvent system: Add a small amount of water (e.g., 10:1 dioxane:H₂O) to improve the solubility of inorganic bases.[10] |
| Significant Protodeboronation | 1. Base is too strong/nucleophilic: Strong bases like NaOH or KOH, or even K₃PO₄ in excess, can accelerate the cleavage of the C-B bond, especially in the presence of water.[5][16] 2. Reaction time is too long: Slow transmetalation allows protodeboronation to become a dominant competing pathway. | 1. Use a milder base: If using K₃PO₄, try switching to K₂CO₃ or CsF.[9] 2. Use anhydrous conditions: Employ anhydrous solvents and bases to minimize the proton source.[17] 3. Use a more stable boronic acid derivative: Switch from the boronic acid to an air-stable MIDA boronate or a pinacol ester. These "slow-release" precursors generate the active boronic acid in situ, keeping its concentration low and minimizing decomposition.[4][18] |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of oxygen: Oxygen can lead to oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.[4][10] 2. Inefficient catalytic cycle: If the main cross-coupling cycle is slow, side reactions like homocoupling become more prevalent. | 1. Ensure rigorous degassing: Thoroughly sparge your solvent with an inert gas (Argon or Nitrogen) and maintain an inert atmosphere throughout the reaction.[10][16] 2. Re-optimize the base: A more effective base (e.g., K₃PO₄) can accelerate the main catalytic cycle, outcompeting the homocoupling pathway. |
| Decomposition of Starting Material / Dark Tar Formation | 1. Base is too strong: A highly basic medium can cause decomposition of sensitive fluorinated pyridines or the boronic acid partner, especially at elevated temperatures. 2. Catalyst decomposition: The base may be reacting with the palladium catalyst or ligand to form inactive "palladium black". | 1. Screen weaker bases: Revert to milder conditions, such as K₂CO₃ or even potassium fluoride (KF).[9] 2. Lower the reaction temperature: A more active catalyst/ligand system may allow for a reduction in temperature, improving stability. 3. Check base quality: Ensure the base is pure and not contaminated. |
Visualizing Base Selection Logic
The following diagram outlines a decision-making workflow for selecting an appropriate base for your system.
Caption: Decision workflow for troubleshooting base selection in Suzuki-Miyaura couplings of fluorinated pyridines.
Model Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a fluorinated chloro-pyridine with a generic arylboronic acid, using K₃PO₄ as the base.
Reagents & Equipment:
-
Fluorinated Pyridyl Halide (e.g., 2-fluoro-4-chloropyridine) (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), powder, anhydrous (2.0 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Solvent: 1,4-Dioxane and Water (e.g., 5:1 ratio, degassed)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the fluorinated pyridyl halide (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[11]
-
Catalyst Addition: Add the palladium precatalyst (0.02 equiv) and the phosphine ligand (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[16]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5:1 Dioxane/H₂O) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Al-Amin, M. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Search.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- Wikipedia. (n.d.).
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Hall, M. B., et al. (2015).
- Morressier. (2013).
- Gillis, E. P., & Burke, M. D. (2007).
- Perrin, C. L., et al. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Movassaghi, M., & Schmidt, M. A. (2014).
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Dent, T. (2020). Exploring and Quantifying the Caesium Effect I. Compunetics.
- Dent, T. J. (n.d.).
- Buchwald, S. L., & Fu, G. C. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.
- McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters.
- ResearchGate. (2025). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.
- Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid.
- El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. compunetics.net [compunetics.net]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of 4-Chloro-3-fluoro-2-methylpyridine
An expert guide to the definitive structural elucidation of a key pharmaceutical intermediate.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Substituted Pyridines
Substituted pyridines are cornerstone building blocks in the synthesis of pharmaceuticals and agrochemicals. Their precise structure dictates biological activity, making unambiguous characterization a non-negotiable step in research and development. 4-Chloro-3-fluoro-2-methylpyridine (C₆H₅ClFN), a halogenated pyridine derivative, presents a unique analytical challenge due to its isomeric possibilities and the influence of multiple substituents on its chemical behavior.
This guide provides an in-depth, field-proven comparison of mass spectrometric techniques for the characterization of this compound. Moving beyond mere procedural descriptions, we will explore the causality behind methodological choices, ensuring a robust and self-validating approach to structural confirmation. We will focus on the gold-standard technique, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS), and compare its performance and data output against Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) and non-mass spectrometric alternatives.
Part 1: Foundational Principles for Mass Spectrometry of Halogenated Pyridines
A successful analysis is built on a foundational understanding of the analyte's expected behavior. For this compound, three core principles govern its mass spectrometric fingerprint.
-
Ionization of the Pyridine Nucleus: The pyridine ring is an aromatic system with a basic nitrogen atom.[1] Under "hard" ionization techniques like Electron Ionization (EI), the π-system readily gives up an electron to form a stable radical cation (M+•).[2][3] In "soft" ionization like Electrospray (ESI), the basic nitrogen is a prime target for protonation, yielding an [M+H]⁺ ion.[4]
-
The Isotopic Signature of Chlorine: An Intrinsic Validator: Chlorine possesses two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[5][6] This results in a characteristic pair of peaks for any chlorine-containing ion: a primary peak (M+) and a secondary peak two mass units higher (M+2) with roughly one-third the intensity.[5] This isotopic pattern is a powerful, built-in confirmation of the presence and number of chlorine atoms, adding a layer of trustworthiness to any spectral interpretation.
-
Predictable Fragmentation Channels: The energy imparted during ionization, particularly in EI-MS, causes the molecular ion to break apart in predictable ways.[7][8] For this molecule, fragmentation is dictated by the stability of the pyridine ring and the relative strengths of its substituent bonds. Common cleavages include the loss of substituents (Cl•, CH₃•) and characteristic ring fissions (e.g., loss of HCN).[7][9]
Part 2: The Primary Approach: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Causality of Choice: For a volatile and thermally stable compound like this compound, GC-EI-MS is the definitive analytical tool. Gas chromatography provides excellent separation of isomers and impurities, while electron ionization provides rich, reproducible fragmentation patterns that act as a structural fingerprint.[10][11]
Detailed Experimental Protocol: GC-EI-MS Analysis
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of this compound in HPLC-grade Methanol.
-
Create a working solution of 1 µg/mL by diluting the stock solution with Methanol.
-
-
Instrumentation:
-
Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
-
GC Method Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Split (50:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity phase (e.g., 5% Phenyl Polysiloxane)
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 240°C
-
Hold: Hold at 240°C for 5 minutes
-
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV (Standard for library matching and reproducible fragmentation)[10]
-
Mass Range: m/z 40-250
-
Scan Rate: 2 scans/second
-
Data Analysis and Interpretation
The molecular weight of this compound is 145.56 g/mol , with an exact mass of 145.0095 for the most abundant isotopologue (C₆H₅³⁵ClFN).
Table 1: Expected Ions in the EI Mass Spectrum of this compound
| m/z (³⁵Cl) | m/z (³⁷Cl) | Relative Intensity Ratio | Identity | Fragmentation Pathway |
| 145 | 147 | ~3:1 | [M]⁺• | Molecular Ion |
| 130 | 132 | ~3:1 | [M - CH₃]⁺ | Loss of methyl radical |
| 110 | - | - | [M - Cl]⁺ | Loss of chlorine radical |
| 118 | 120 | ~3:1 | [M - HCN]⁺ | Loss of neutral hydrogen cyanide |
| 83 | 85 | ~3:1 | [M - CH₃ - HCN]⁺ | Sequential loss of methyl and HCN |
Predicted Fragmentation Pathway
The fragmentation begins with the molecular ion (m/z 145/147), which is expected to be a prominent peak due to the stability of the aromatic ring. Key fragmentation routes are visualized below.
Caption: Predicted EI fragmentation of this compound.
Part 3: Comparative Analysis with Alternative Methodologies
While GC-EI-MS is ideal, other techniques can be employed depending on the experimental context. Understanding their relative strengths and weaknesses is key to selecting the right tool.
Alternative 1: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
Causality of Choice: LC-MS is preferred for analyzing complex mixtures, thermally labile molecules, or when an existing HPLC method needs to be augmented with mass detection. ESI is a "soft" ionization technique that typically preserves the molecular species.[4]
Expected Behavior: In positive ion mode ESI, the basic nitrogen will be readily protonated, yielding a strong [M+H]⁺ ion at m/z 146 (for ³⁵Cl) and 148 (for ³⁷Cl). Fragmentation is minimal in a standard MS1 scan. Therefore, structural information must be obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID).
Caption: Typical workflow for structural analysis using LC-MS/MS.
Table 2: Head-to-Head Comparison: GC-EI-MS vs. LC-ESI-MS
| Feature | Gas Chromatography-Electron Ionization MS (GC-EI-MS) | Liquid Chromatography-Electrospray Ionization MS (LC-ESI-MS) |
| Principle | "Hard" ionization; imparts high energy, causing extensive fragmentation.[8][10] | "Soft" ionization; preserves the molecular ion, minimal fragmentation.[4] |
| Molecular Ion | M+• (radical cation) observed. | [M+H]⁺ (protonated molecule) observed. |
| Structural Info | Rich fragmentation pattern in MS1 provides a structural "fingerprint". | Requires MS/MS (tandem mass spectrometry) for structural fragments. |
| Sample Req. | Must be volatile and thermally stable. | Wide applicability, including non-volatile and labile compounds. |
| Key Advantage | Definitive, library-searchable spectra for unambiguous identification. | Excellent for complex mixtures and direct coupling to HPLC. |
Alternative 2: Non-Mass Spectrometric Techniques
Methods like GC with a Flame Ionization Detector (GC-FID) or HPLC with an Ultraviolet (UV) detector are common in quality control labs.[11][12][13]
Comparison:
-
Information: GC-FID and HPLC-UV provide quantitative data (how much is present) and retention time, which is a non-specific identifier. They offer no definitive structural information.
-
Confirmation: Mass spectrometry provides a mass-to-charge ratio and fragmentation data, which together confirm molecular weight and structure. This is the crucial difference. In a regulated environment, a non-specific method like HPLC-UV would require confirmation by a technique like MS.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Selectivity | Definitive Identification |
| GC-EI-MS | Retention Time, Molecular Weight, Isotopic Pattern, Structural Fragments | Very High | Yes |
| LC-ESI-MS/MS | Retention Time, Molecular Weight, Isotopic Pattern, Structural Fragments | Very High | Yes |
| GC-FID | Retention Time, Quantity (relative) | Moderate (relies on separation) | No |
| HPLC-UV | Retention Time, Quantity (relative) | Moderate (relies on separation & chromophore) | No |
Conclusion
For the definitive characterization of this compound, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) stands as the superior methodology. Its ability to provide a clear molecular ion, an intrinsic chlorine isotopic signature for validation, and a rich, reproducible fragmentation pattern offers an unparalleled level of confidence in structural assignment. While LC-ESI-MS provides a viable alternative, particularly for integration into existing liquid chromatography workflows, it necessitates tandem MS to yield the structural data that EI-MS provides inherently. Non-MS techniques, while useful for quantification, lack the specificity required for unambiguous identification. Therefore, for researchers, scientists, and drug development professionals requiring the highest degree of analytical certainty, the protocols and principles outlined for GC-EI-MS represent the most robust and trustworthy path forward.
References
- Borges, C. P., & Speller, C. N. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-8. [Link]
- LookChem. (n.d.). This compound.
- Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 39(8), 917-27. [Link]
- Grisenti, P., & Deana, R. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 35(11), 3748-3752. [Link]
- ResearchGate. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines.
- Wikipedia. (n.d.). Pyridine.
- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
- National Institute of Standards and Technology (NIST). (n.d.). Pyridine. NIST Chemistry WebBook.
- National Institutes of Health (NIH). (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine.
- SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
- Chemguide. (n.d.). MASS SPECTRA - THE M+2 PEAK.
- National Center for Biotechnology Information (NCBI). (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
- LabRulez LCMS. (n.d.). Analysis of Pyridine.
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
- MOST Wiedzy. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives.
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. rroij.com [rroij.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 4-Chloro-3-fluoro-2-methylpyridine Derivatives
Introduction: The Challenge of Regioisomerism in Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1] Their utility stems from the pyridine ring's unique electronic properties and its ability to engage in critical hydrogen bonding interactions. However, the synthesis of polysubstituted pyridines often yields a mixture of regioisomers, or in some cases, a single isomer whose substitution pattern is not immediately obvious. For researchers in drug development, incorrectly assigning the structure of a lead compound can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays.
The compound 4-Chloro-3-fluoro-2-methylpyridine is a prime example of this analytical challenge. Its synthesis could potentially yield other isomers, such as 4-chloro-2-fluoro-3-methylpyridine.[2] While these molecules share the same molecular formula (C₆H₅ClFN) and mass, the spatial arrangement of their substituents dramatically alters their chemical and biological properties.[2][3]
The Analytical Workflow: A Multi-Modal Approach to Certainty
A robust structural elucidation strategy is not reliant on a single technique but is a logical progression of experiments that systematically eliminate ambiguity. Our approach begins with low-resolution mass analysis to confirm the basic molecular constituents and proceeds through high-resolution spectroscopic techniques to define the precise connectivity and spatial arrangement of every atom.
Caption: A logical workflow for unambiguous structure elucidation.
Part 1: Foundational Analysis via Mass Spectrometry
Expertise & Causality: Before dedicating hours to complex NMR analysis, we must first confirm the most fundamental properties of the sample: its molecular weight and elemental composition. Mass spectrometry (MS) provides this information rapidly. For halogenated compounds, it offers an immediate and critical diagnostic clue.
The key feature we are looking for is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.[4][5] This results in a characteristic "M+2" peak in the mass spectrum, where the molecular ion peak (M⁺) is accompanied by a second peak two mass units higher, with roughly one-third the intensity.[4][5] The presence of this pattern is a non-negotiable validation point for any compound purported to contain a single chlorine atom.
Expected Data:
| Parameter | Expected Value for C₆H₅ClFN | Rationale |
| Molecular Weight | 145.56 g/mol [6] | Sum of atomic weights. |
| Monoisotopic Mass | 145.00946 Da[3] | Calculated mass using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ³⁵Cl, ¹⁴N). |
| M⁺ Peak (m/z) | 145.01 | Represents the molecule with the ³⁵Cl isotope. |
| M+2 Peak (m/z) | 147.01 | Represents the molecule with the ³⁷Cl isotope. |
| M⁺ / M+2 Intensity Ratio | ~3:1 | Reflects the natural isotopic abundance of ³⁵Cl vs. ³⁷Cl.[5] |
Trustworthiness: If the ~3:1 M⁺/M+2 peak ratio is absent, the compound does not contain a single chlorine atom, and any further analysis based on the proposed structure is invalid. This initial MS check is a critical quality control step.
Part 2: Unraveling Connectivity with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[7] By analyzing the chemical shifts, signal multiplicities (splitting), and correlations between nuclei, we can piece together the molecular puzzle.
One-Dimensional (1D) NMR: The First Look at the Skeleton
1D NMR (¹H, ¹³C, and ¹⁹F) provides the fundamental dataset for our analysis.
-
¹H NMR: For this compound, we expect to see signals for the methyl group (a singlet, ~3H) and two distinct aromatic protons (each ~1H). The chemical shifts and coupling constants of these aromatic protons are highly sensitive to the electronic effects of the adjacent substituents. The fluorine and chlorine atoms are electron-withdrawing, which will shift the proton signals downfield.
-
¹³C NMR: We expect six distinct carbon signals: one for the methyl group and five for the pyridine ring carbons. The carbons directly attached to the electronegative F and Cl atoms (C3 and C4) will be significantly influenced.
-
¹⁹F NMR: A single resonance is expected, and its coupling to nearby protons (H) and carbons (C) is diagnostic.
Two-Dimensional (2D) NMR: Building the Puzzle
While 1D NMR provides the pieces, 2D NMR shows us how they connect. For this specific problem, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most decisive. HMBC reveals correlations between protons and carbons that are separated by 2 or 3 bonds, allowing us to map the substitution pattern definitively.
Caption: Expected key 2- and 3-bond ¹H-¹³C correlations from an HMBC experiment.
Comparative Analysis: Differentiating Isomers
The true power of HMBC is revealed when comparing the expected correlations for our target molecule versus a potential isomer like 4-chloro-2-fluoro-3-methylpyridine.
| HMBC Correlation (Protons → Carbons) | Expected for this compound | Expected for 4-Chloro-2-fluoro-3-methylpyridine | Diagnostic Value |
| Methyl Protons (CH₃) | C2, C3 | C2, C3, C4 | CRITICAL. Correlation to C4 is only possible in the 3-methyl isomer. The absence of this correlation points to the 2-methyl structure. |
| Proton at C5 | C3, C4, C6 | C3, C4, C6 | Informative but not differentiating. |
| Proton at C6 | C2, C4, C5 | C2, C5 | CRITICAL. The correlation from H6 to the halogenated C4 is a key indicator for the 2-methyl isomer. The absence of a H6-C4 correlation in the 3-methyl isomer is equally important. |
Part 3: The Gold Standard - Single-Crystal X-Ray Crystallography
Authoritative Grounding: In situations of extreme ambiguity, or when the solid-state conformation is required for computational modeling or regulatory submission, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof.[8] This technique determines the precise three-dimensional position of every atom in a crystalline sample by analyzing the diffraction pattern of X-rays passing through it.[9]
Causality: While NMR provides definitive evidence of atomic connectivity in solution, X-ray crystallography provides a "photograph" of the molecule in the solid state. This method is independent of spectroscopic interpretation and is considered the final arbiter in structural disputes. If a suitable crystal can be grown, the resulting structure is irrefutable.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized pyridine derivative and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7] Ensure the sample is fully dissolved.
-
Spectrometer Setup: The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz. Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[7]
-
1D ¹H Acquisition: Acquire a standard 1D proton spectrum with a spectral width covering 0-10 ppm. Use a 90° pulse and a relaxation delay of 1-2 seconds.
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width covering 0-160 ppm.
-
2D gHMBCAD Acquisition:
-
Use a standard gradient-enhanced HMBC pulse sequence (e.g., gHMBCAD).[7]
-
Set the ¹H spectral width as in the 1D experiment. Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 90-160 ppm for the aromatic region).[7]
-
Acquire 256-512 increments in the indirect dimension (F1).[7]
-
The number of scans per increment will depend on sample concentration but is typically 8 or 16.[7]
-
Set the long-range coupling delay (typically optimized for J = 8-10 Hz) to observe 2- and 3-bond correlations.
-
-
Data Processing: Apply appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform. Phase correct the spectrum and reference it to the residual solvent peak. Analyze the cross-peaks to establish the correlations outlined in the comparison table above.
Conclusion
Confirming the structure of a polysubstituted pyridine derivative like this compound is a critical task in the drug development pipeline. A superficial analysis can lead to profound errors in understanding a compound's biological activity. By employing a logical and self-validating workflow—beginning with mass spectrometry to confirm elemental composition and leveraging the definitive connective power of 2D NMR, particularly the HMBC experiment—researchers can achieve a high degree of confidence in their structural assignment. For ultimate proof, single-crystal X-ray crystallography remains the unequivocal standard. This rigorous, multi-modal approach ensures the scientific integrity of the research and provides a solid foundation for further development.
References
- J. C. S., Perkin Trans. 2, 1996, 2657-2662. (1996). X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction. Royal Society of Chemistry.
- Schwarz, M., Trška, P., & Kuthan, J. (1989). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. Collection of Czechoslovak Chemical Communications, 54(7), 1854-1869.
- Iali, W., et al. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Günther, H., & Castellano, S. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(5), 1966. AIP Publishing.
- ResearchGate. (n.d.). Substitution-pattern analysis in pyridine and dihydropyridine in FDA-approved drugs.
- PubChemLite. (n.d.). This compound (C6H5ClFN).
- Tarpley, A. R., & Goldstein, J. H. (1971). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 75(4), 421-426. ACS Publications.
- PubChemLite. (n.d.). 4-chloro-2-fluoro-3-methylpyridine (C6H5ClFN).
- Khmel'nitskii, R. A., & Polyakova, A. A. (1969). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 38(10), 897. ResearchGate.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- National Institutes of Health. (n.d.). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines.
- Augusti, R., et al. (2001). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 461-468. ResearchGate.
- Ghedini, M., et al. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. MDPI.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- PubChem. (n.d.). 2-Methylpyridine.
- Pearson. (2024). EAS Reactions of Pyridine.
- PubChem. (n.d.). 4-Chloro-3-fluoropyridine.
- Human Metabolome Database. (2014). 2-Methylpyridine.
- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube.
- National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-.
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 4-chloro-2-fluoro-3-methylpyridine (C6H5ClFN) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - this compound (C6H5ClFN) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
A Comparative Reactivity Guide: 4-Chloro-3-fluoro-2-methylpyridine vs. 4-Bromo-3-fluoro-2-methylpyridine
Introduction: Dissecting the Reactivity of Two Key Heterocyclic Building Blocks
In the landscape of modern medicinal chemistry and materials science, substituted halopyridines are indispensable synthons. Their utility lies in the strategic placement of halogen atoms, which serve as versatile handles for constructing complex molecular architectures through various transformations. This guide provides an in-depth, data-supported comparison of two closely related yet distinct building blocks: 4-chloro-3-fluoro-2-methylpyridine and 4-bromo-3-fluoro-2-methylpyridine .
While differing by only a single halogen atom at the 4-position, these compounds exhibit significant and predictable differences in reactivity. Understanding these nuances is paramount for researchers in selecting the optimal substrate, designing efficient synthetic routes, and minimizing costly trial-and-error optimization. This document will explore their comparative performance in the two most critical classes of reactions for this scaffold: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), providing theoretical grounding, experimental protocols, and practical guidance for laboratory applications.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C and C-heteroatom bond formation.[1] The critical, and often rate-determining, step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[2][3]
Theoretical Background: The Dominance of Bond Dissociation Energy
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond dissociation energy. The general trend follows the order: C-I > C-Br > C-Cl >> C-F .[1][4] A weaker C-X bond is cleaved more readily during the oxidative addition step, resulting in faster reaction rates and permitting the use of milder conditions.[1]
Consequently, the C-Br bond in 4-bromo-3-fluoro-2-methylpyridine is weaker than the C-Cl bond in its chloro-analogue. This intrinsic property renders the bromo-derivative the more reactive partner in transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6][7] While the development of highly active catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands has significantly expanded the utility of aryl chlorides, they often still require more forcing conditions (higher temperatures, higher catalyst loading, or stronger bases) compared to their bromo counterparts.[1][8]
Data Presentation: Comparative Performance in Cross-Coupling
The following table summarizes the expected performance differences and typical conditions for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While direct, side-by-side kinetic studies on these specific substrates are not extensively published, the data is extrapolated from established principles and analogous systems reported in the literature.[7][9][10]
| Reaction | Substrate | Typical Catalyst System | Temperature (°C) | Expected Reactivity & Yield | Key Considerations |
| Suzuki-Miyaura Coupling | 4-Bromo-3-fluoro-2-methylpyridine | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 80 - 100 | High. Yields typically >85%. | Standard conditions are often sufficient.[11] |
| This compound | Pd₂(dba)₃/SPhos or other bulky phosphine ligands | 100 - 120 | Moderate. Requires more active catalyst systems for high yields.[1][12] | Higher temperatures and specialized ligands are often necessary to activate the C-Cl bond.[6] | |
| Buchwald-Hartwig Amination | 4-Bromo-3-fluoro-2-methylpyridine | Pd₂(dba)₃/Xantphos or BINAP | 80 - 110 | High. Generally provides good to excellent yields.[10] | Broadly compatible with various primary and secondary amines.[13][14] |
| This compound | Pd₂(dba)₃/BrettPhos or other advanced ligands | 100 - 130 | Moderate to Low. Challenging substrate requiring highly active, specialized catalyst systems. | Prone to lower yields and may require stronger bases like NaOtBu or LiHMDS.[15] |
Experimental Workflow: Suzuki-Miyaura Coupling
This diagram illustrates a typical workflow for comparing the reactivity of the two substrates in a Suzuki-Miyaura coupling experiment.
Caption: Comparative workflow for Suzuki-Miyaura coupling.
Catalytic Cycle Diagram: Suzuki-Miyaura Reaction
The fundamental difference in reactivity originates in the first step of this cycle.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another cornerstone transformation for functionalizing halopyridines. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16]
Theoretical Background: A Tale of Two Factors
The reactivity in SNAr reactions is more nuanced and depends on which step is rate-determining:
-
Nucleophilic Attack: The rate of the initial attack is governed by the electrophilicity of the carbon atom bearing the halogen. The pyridine nitrogen and the strongly electron-withdrawing fluorine atom at the 3-position both activate the 4-position for nucleophilic attack.[16][17] Since chlorine is more electronegative than bromine, it exerts a stronger electron-withdrawing inductive effect. This makes the C-4 position in This compound more electrophilic and thus more susceptible to attack by a nucleophile.[7][9]
-
Leaving Group Departure: The second step involves the expulsion of the halide ion to restore aromaticity. The ability of the halide to depart is its leaving group ability, which is related to the strength of the C-X bond. Here, bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base.
The overall rate depends on the balance of these two effects. For many activated SNAr reactions, the initial nucleophilic attack is the rate-determining step.[18] In such cases, the "element effect" (F > Cl > Br > I) is observed, where the most electronegative halogen accelerates the reaction the most.[18] Therefore, it is highly probable that This compound will be more reactive than its bromo-analogue in SNAr reactions .[7]
Mechanism Diagram: Nucleophilic Aromatic Substitution (SNAr)
The formation of the Meisenheimer complex is typically the rate-determining step.
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Experimental Protocol: Comparative Amination via SNAr
This protocol provides a framework for the direct amination of the halopyridines with aqueous ammonia, a common SNAr transformation.
Objective: To compare the reaction rate and yield of amination for 4-chloro- and 4-bromo-3-fluoro-2-methylpyridine under identical conditions.
Materials:
-
This compound (1.0 equiv)
-
4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv)
-
Aqueous Ammonia (28-30%, ~10 equiv)
-
Ethanol or a similar polar protic solvent
-
Two identical pressure-rated reaction vessels (e.g., sealed tubes or a small autoclave)
Procedure:
-
Reaction Setup: In separate, appropriately labeled pressure vessels, charge this compound (e.g., 1.0 mmol) and 4-bromo-3-fluoro-2-methylpyridine (1.0 mmol).
-
Reagent Addition: To each vessel, add the solvent (e.g., 5 mL of ethanol) followed by the aqueous ammonia (e.g., 10 mmol). Causality Note: A polar protic solvent helps to solvate the ionic intermediate and the departing halide ion, facilitating the reaction.
-
Reaction Conditions: Securely seal both vessels. Place them in a preheated oil bath or heating block set to a specific temperature (e.g., 120 °C). Stir both reactions at the same rate.
-
Monitoring: At regular intervals (e.g., every 2 hours), carefully cool and take a small aliquot from each reaction mixture for analysis by LC-MS or GC-MS to monitor the consumption of starting material and formation of the 4-amino-3-fluoro-2-methylpyridine product.
-
Workup: Once the more reactive substrate has reached completion (or after a set time, e.g., 24 hours), cool the vessels to room temperature. Concentrate the reaction mixtures under reduced pressure.
-
Purification & Analysis: Purify the crude products by column chromatography on silica gel. Determine the isolated yield for each reaction and compare the results. The chloro-derivative is expected to show a higher conversion rate and yield in a given timeframe.
Summary and Practical Recommendations
The choice between this compound and its bromo-analogue is not arbitrary and should be dictated by the intended chemical transformation.
| Feature | This compound | 4-Bromo-3-fluoro-2-methylpyridine |
| Primary Reactivity | More reactive in SNAr | More reactive in Pd-catalyzed cross-coupling |
| Underlying Principle | Higher electrophilicity of C4 due to Cl electronegativity | Weaker C-Br bond, facilitating oxidative addition |
| Cost & Availability | Generally lower cost and more readily available | Typically more expensive |
| Ideal Use Case | Nucleophilic displacement reactions (e.g., amination, alkoxylation) | Suzuki, Buchwald-Hartwig, Sonogashira, Heck couplings |
| Practical Consideration | Cross-coupling requires highly active, specialized catalysts and harsher conditions. | SNAr reactions may be sluggish compared to the chloro-analogue. |
Expert Recommendation:
-
For palladium-catalyzed cross-coupling reactions , the 4-bromo-3-fluoro-2-methylpyridine is the superior choice. Its higher reactivity translates to milder reaction conditions, broader substrate scope with standard catalysts, and often higher yields, which can justify its higher cost by saving significant time and resources in catalyst screening and optimization.
-
For nucleophilic aromatic substitution (SNAr) reactions , the This compound is the preferred substrate. Its enhanced electrophilicity at the reaction center leads to faster reaction rates. Given its lower cost, it is the more efficient and economical building block for introducing nucleophiles at the 4-position.
By understanding the fundamental principles that govern the reactivity of these halopyridines, researchers can make informed decisions, streamlining their synthetic campaigns and accelerating the discovery and development process.
References
- BenchChem. (2025). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvY3RmZDgX8XurJf0Wa-NkrSNnV9Scf3fZkRBf9SqWe-01lDF56dqZ0w04GmHRcM9vdmELt97Lt26Gumb3EijQ7rM8sv_vkGISAbRR832OKNEoYgxLkcwk24jG4BQIdmlhttONRfXQHvKd-O2LHObZVFoEAoao83M77h0-Cf5a4eU39vjzL1Znxa_uZ68s9Ft2bu_uV2VQr5zRQtFxUA-TuaDtEiVlFw_PILSS1vPdCxyLA-2MaxGzBNUhK3iX]
- Inorganic Chemistry Frontiers. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9XtMTRvLG2sPPOE9OqordSQbpo472KVX02MXRIk5FBvLJsahOjlTTwv0nu1R7f2wh2jKj-ewJlxTyk9hts7VrDuYEmQ2vsIuK59TkzXjBjiWJh6znaY8fqp1TB3hqC46qTy787IFJlmoW9SO9gMURQeDNaOYUCBse7KXi]
- Amatore, C., et al. (n.d.). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRozR6VbwkWjpN6yzMe7dGdLhgQnMERRobjVsF53homCbw6qRD8qY8UTpqA9NByPq20nwdaUC3gq3GO5J9SvIJO3HN1qsUjACCPmIX-j4SzGFw--AWM9Bvh-J3TDMNzcHTfhsnUg==]
- BenchChem. (2025). Comparative Reactivity Analysis: 4-Amino-3-chloropyridine N-oxide and Other Halopyridines in Nucleophilic Aromatic Substitution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuciwq0Gjp6wozvJ_jNF70o4LlU0rJ5g7wJ7K_M9mAeY0KXkpclyKTp9mMB3i5oGKkgd4sCA4X5hSslCJRxVlmBPWfzohFHDOmX3WYwdmIeQJ4Jb79k3W7DCB-v4Bj3IV1d0jYj0Dbjn3CEHAVzAGLXQC5zwvfoc8H4Laa_50QJntv5seU5pTcgdHyLrtY7zvvhlnljBXWkKsJRLlpCq9UhJOUJByPvXzT2B5FWG0cKsz6MbB63PasB6KShqS5hPA4rJzyNz9XcUzdgNdPpz2WBvdgNrx5KHNcGA1K]
- Adusumalli, S., et al. (n.d.). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIGKAjfOeVVkbmtdvwf6TN1o95TXT1dzeC4cQ4cEkXgETbr-L-Bbq_QiIYh9R1nJ0VRuYDR5Z78Q34K82k_jeeFrnnSH8c4uNsk9vcDanTgqTEtO5Xn7Jrr5w57r4dROMO8BK45ROHSLtfmaQ=]
- Getlik, M., et al. (n.d.). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExjBF-nwSzwKGYd-leIDarUjKIW5Yc5qYMgQ7PPHaUdQVGPxIgbyW5Gn73Ja5YB2PIjKsEORBh7VFk6wExk0QqAv46bf5fxrWmlJO3c_10caG6V32OAk2MxcJpGOXPvR9dpaObhjm41VQ=]
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8L5LdJFt0nZiR5SQpqF3yPplgSVvGfIOrhxw687MQQHcFjB-lA-JcFQOEzEaBAGItpt-1945Fz5hCCLjlzTbnEjX6-VKhiiyhXHUmZQjrjX8HmzA5Wgs8ZkhwhU2Fb6QOwLqQOB8Wv18qGs86jkS7xG8AFq95bNK5LCrX7ZXBf5Wg8va9cFPsa7ugT-B5a2NFThzXYym7H1DWInjfcR6eymJ30LsTpKEEZW1rcEsFQ8cMhVhUBRIj2ZA3dRs=]
- ResearchGate. (2025). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP4GGZ329TdFr3VCGEunFaC5u74xJog1OGpoGTtteumOW80YMnTturPulFtxsv-nKdD2mQMyY6GbOt2Qwath1OidSetPTl-vr3WzlPbeHRUdhJdSEOoBKT77i6wst-1ItrqGbd3CPTaliMWKg3rIzbWTrjCQ4RAZCKA5sqOq7daDvOY1LoajJ3fJ5fTgNY11f402PjTIMDb1OJv4yglCxJR2XDV26ASIXVVyaP0rYja0BDaAPRTzz2BCiE4NkI8VKjKyTIofI3Jikd8R33INeY]
- Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK_Sh45QZ8JPg4ZcbdgPbLsdnDpcysy-87uoI-uwG9h1B9nlRqkEqyXX78bTEjrcyzF3a_54Gkjk04Gsb1b8mdKBHlq436u6HAQmle_h7ymwBRxsfY4fy4eH27Fg2VrhUTFx6xxFlusGK3vZhvNY7-v-ZWP7q5jPes]
- Um, I. H., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKi0XLqBGww1pnNhhZlApfeTmvNybxtRFYNy5pALfLd5tsGU-dXL84LcuhmujKAr8YS_3fSft6NCABa_7jjGYnwdhqC4YVDLII8dLi4sEU1en9cp9VxUJCRUi1D6jaRhNnUvIP7rYO3_3Hink=]
- Littke, A. F., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. J. Am. Chem. Soc., 122(17), 4020–4028. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQCcW-5ROc54buijBKm3xhN2kHi1qBropjc0z6YmTkk18c3tEGzk036lcG3pgm-FuWN6KfrxgbiiHmCSmDQ8kFgYIts5XyxJU-5UrIUNdAvjs__a6cYCj2MY2gKnE7nu1MlsCV2Hzk7rvswOcieRzJoCTTmKM=]
- ResearchGate. (2025). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH53A1TkYsxOWjyoTyA6oVuTnXTtsE0RgvxZIn2PxQjwl4AlGhY4NPNA_MqCzh9PDVtjKb6-hIt586mszXMKx6qqNAwNIhZY-NG5zoCU5G3n2NtR2q9XbbU-h-yuemKYN5kp_RxzbypI3kJQDPvkQ-9jFURl_CEhmi_3WRbdZjG3Fqzwc4Fh-Ao_9_OQePQ6tYXY966yVlZpBuSSOMKR2mKUIufehzxVOTXoDDOK3bVtmHQQ2dmCWOwS52__P_SYQxEESxfnRr5xmP3de4rzfHLQP7LNcsD0A==]
- BenchChem. (2025). A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM1m8_tsYbLZZc7rcH5c342OHfPWs1nhA59rnVtm6j_6DKvOv16siBYDqCAmGdqVr0F9K80_M2aFsnEgDhOmYy0vz5_1vDNlcu3rV25-9pWP1dk_KxiDZEKf4rokBY4m7__-dorOFOOJ6AekHTAOsmM8v6PtneBoo2JqFDvXV1Xjth-O2FCT7jTFye0yrx58aReHGaadRX7uhq-22p1ArrM3vaqL4uuVAFISRd8MEuCdcNKruy4V4wv1waEkq2D_Sg0tOEtr7oXE483VcsAA-W9joS83vnFU8MnH_Rxw==]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENsuyjQ5rtshaRhTGaCmtNF-WwzBmJOj1IBxAGVVN7VYZ9jWbWsqUiCgT6-HyOvGPscVgQWBFCAKqqauvWk0XS53Aog7gbGPTVAj-jeG1u9SMdO2Pm7bvUmGx8NAXgb5BO37rauIHL4LbOdmbD1baNLPKl798s4AiUBj8=]
- BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3jpZmBBTMONomyYrW7ftr_fhwuqtUSVMOyBZCyoEySGwOMt-7W0Jn6caWB_MXHQMwMxrxV8w_jYAngTUbGLhgYdc3Teq3GxyFTXqH27VCFYGLMxwRpn19NzD5Q3DO_XMD4yNHDwHknfWdq1mz5mIfr-sqfC64Sk4O7HE077R_DiOumkNiEpN5LgI-lCDPa_V1UM0t-gifUI_gepucgHWyvPXbAy3fu8WKgQmQYUZGFrTT5fwj92fTbWNaSDSwqW94kFxatRrROdq6Ss1zPNDXCpt86gzlxgzUSpEn1D0VgfbVcHA=]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxFZElff9ISMS6CR4IvlAuvWlSrlC8PO8drWBrdPNoWjK4MLWdttqCdW0BUx85rAcZKRF4I16-8Zk8YW-db2r5A1IqWfh2HaxqKmx9-8fPh8Pbc-BElf8EE_rlug_WgYjzPmrHYd728Jl9uK13tyvwTZprSHgUtUChHD7r2g3pGfDminPTosQMU2I=]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8_re5S3sgLujEN_1-QKlJ49cLvbU30kUJSxVaM6ePhqCWkS7d91IPf2aHqCkEYcWZfsncdGtydJ9d-mctnHUxwa5LmmjsIEaJEP19R3fKkMjThaIKgb22JwaL2cKwAGvNNXiaE_NbrIQwMjAMzv1mvOngWSleE9bYR2oGrWKCb1CBn3-y6ch2DDL0yN_L0YwR8i9LOgYz9JYZ-1urmnDOWMfzpUBtU-ptjLa93apjeAHxMy4Ce6qO2pl_O8Tw23OZVAwK1oWeGw2yR76inU8_VuG0c1fgMH4bWUIpg-d4KTx2C0cQTg==]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaHOAU9geznIp5zglXotiGGxjykx0fWi8gbAa7wiTcwUkdwFIsY7FFzchyt-zzPQ3U4_kzHkhvz59gOet0pKAlj2BxTUv0k91u4Mei5wEBZvMcpi1wZ_9HhB9Nt_ksIdLqdh7DLUyxLy06PjFmwj3sLBD4ImnDm5ft9HsqLkvQVPuegYPasSivNixWeKKs5-4OKriZW_e8FIWBGNDrhr6w2fJ0Qqac8gx-QFiY5dQygm8YRL3-XyqehZRfGV0=]
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWlatv6QeHEQ8pKy9ECi__9hQz89MuE5MU3bdz-CXCav6qE_eNGILOl4Vq7lGJhuQSqTvELeJddPJwKw2kTG_QTm0-Hr3wPdzYJlmDFYYuITiQofJjFj_0rDPwpmqrIjBrPw4GvqhLYVeljOOph7R-PKUR-gVJ0whruLhjFTdugYpUfLCkguwb5dqOXkwYkOM7M-8QOaUt851sbRO1JyOwTesvtcaX2ZibsY6hQmIyjn4=]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8cHziyFdkeFO7L29IbPHWlr5aDD0oXhGlo3C0suPY4f9zEow5D5xPinICewZ1q_gNAPb5A6F6RV2laq-og3JSbK7uTjmhqJZRcKzcAJc7H7O6Hm6gwaIwYDkemuAgs-Rmg-KZd44aLI-iwjTYrKbmTbCQqsJ_O4ApvVBv2DEUSp5bV69KuFF-snQxeeRB0N9sdAiQGVSxTEjCH5Ft1p76Awr6PsziJSN9J7a8XS7eqkpk2T8=]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbzRfrWZEG7ZDKqrTysO5tvP72qhtKXdA2BtONabKWyEArGc_WLZvq7xwNYFlk9e816SZDEVizC44aX24WdyqDGtutzcgla4r1ZAUkUA-C7ps2uFX8nwd0n0vSEzf8Spf2RQhypo5WzzKgv-VLcKHfTD8mbDr0COlkCOtX5_C76g==]
- NIH. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk0Bz9XCx1m6b-M7jiINbB9KCOUU7XuTxqpG4CHk_AXmqE9rocg5RAo6giJD--9tJjlo1hTDo2XaOyxTEb1wAlyJX3Xa1KI1pSHZIkcaX41PRHiyxTnur7GeQetomqO3OdRJ9PXwO9uZM2WYY=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Chloro-3-fluoro-2-methylpyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyridine Scaffold
The pyridine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its ability to engage in various non-covalent interactions and its susceptibility to a wide range of chemical modifications make it a versatile starting point for the design of novel bioactive molecules. The strategic placement of substituents, such as halogens and alkyl groups, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these compounds.[2] This guide focuses on analogs of 4-Chloro-3-fluoro-2-methylpyridine, a substitution pattern that holds significant potential for modulating biological activity across different therapeutic areas.
Comparative Analysis of Biological Activities
Analogs of this compound have demonstrated a remarkable breadth of biological activities, primarily centered on anticancer, antimicrobial, and herbicidal applications. This section provides a comparative overview of their performance, supported by experimental data.
Anticancer Activity: Targeting Kinase Signaling
A significant body of research has focused on the potential of pyridine derivatives as anticancer agents, often through the inhibition of protein kinases.[3] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4]
Mechanism of Action: Many pyridine-based inhibitors function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[4][5] The specific substitutions on the pyridine ring are critical for achieving both potency and selectivity against a particular kinase target.[6] For instance, pyrazolopyridine cores, which are bioisosteres of purines, are effective at occupying the ATP binding pocket of kinases.[5]
Comparative Efficacy of Analogs:
While direct comparative data for a wide range of this compound analogs is limited in publicly available literature, we can infer structure-activity relationships (SAR) from related compounds. For example, in a series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, the position of a fluoro substituent on a phenyl ring at the 6-position significantly impacted anticancer activity. Analogs with a para- or meta-fluoro substituent were generally more potent than those with an ortho-fluoro substituent.[7] This highlights the critical role of substituent positioning in optimizing interactions with the biological target.
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile (para-fluoro analog) | HT-29 (Colon) | 0.70 µM | [7] |
| 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile (meta-fluoro analog) | HT-29 (Colon) | 10.2 µM | [7] |
| 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile (ortho-fluoro analog) | HT-29 (Colon) | 12.3 µM | [7] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS) | PGI = 65.12 | [8] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone | MOLT-4 (Leukemia) | < 0.01 µM | [9] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; PGI: Percentage Growth Inhibition.
Antimicrobial Activity: A Promising Frontier
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[10] Pyridine derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[1]
Mechanism of Action: The precise mechanisms of antimicrobial action for many pyridine derivatives are still under investigation. However, it is hypothesized that they may disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. The presence of halogen atoms, like chlorine and fluorine, can enhance the lipophilicity of the molecule, facilitating its passage through the microbial cell wall and membrane.[11]
Comparative Efficacy of Analogs:
Studies on various substituted pyridines have demonstrated potent antimicrobial effects. For instance, fluorinated pyridine nucleosides have shown minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against both Gram-positive and Gram-negative bacteria.[12] In a comparative study of 2,5-disubstituted-4-thiazolidinones, the presence of both a chloro and a fluoro group on a phenyl ring at the 2-position had a marked positive influence on antibacterial activity.[11]
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Fluorinated Pyridine Nucleosides | Staphylococcus aureus, Escherichia coli | 1.3 - 4.9 | [12] |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive bacteria | 0.25 | [13] |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive & Gram-negative bacteria | 8 | [8] |
| N-alkylated pyridine-based organic salts | S. aureus, E. coli | MIC values of 55-56% inhibition at 100 µg/mL | [1] |
MIC: Minimum Inhibitory Concentration.
Herbicidal Activity: A Tool for Crop Protection
Substituted pyridines are also utilized in agriculture as herbicides for weed control.[14] Their mechanism of action in plants often involves the inhibition of essential enzymes, leading to growth arrest and plant death.[15]
Mechanism of Action: A key target for some pyridine-based herbicides is the enzyme protoporphyrinogen oxidase (PPO).[14] Inhibition of PPO leads to the accumulation of a phototoxic intermediate, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane damage.[14] Other pyridine herbicides act as synthetic auxins, disrupting plant growth regulation.[16]
Comparative Efficacy of Analogs:
Research into phenylpyridine compounds has shown that specific substitution patterns are crucial for potent herbicidal activity. For instance, certain 2-phenylpyridine derivatives exhibit excellent PPO inhibitory activity and broad-spectrum herbicidal effects.[17] Greenhouse assays of novel α-trifluoroanisole derivatives containing phenylpyridine moieties revealed that some compounds exhibited greater than 80% inhibitory activity against various weeds at a dose of 37.5 g a.i./hm².[17]
| Compound Class | Weed Species | Activity | Reference |
| α-trifluoroanisole derivative with phenylpyridine (7a) | Abutilon theophrasti, Amaranthus retroflexus | ED50 = 13.32 and 5.48 g a.i./hm² | [17] |
| Pyrido[2,3-d]pyrimidine derivatives | Field mustard, Wheat | Significant growth inhibition at 100 ppm | [18] |
| 2,3-dihydro[3][19]thiazolo[4,5-b]pyridines | Grass weed species | Promising control in pre-emergence application | [15] |
ED50: Median effective dose.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
Anticancer Activity: MTT Cell Viability Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.[20][21]
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7, A549)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: Broth Microdilution Method
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[22][23]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., amoxicillin)[12]
-
Resazurin solution (optional, for colorimetric reading)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by adding a viability indicator like resazurin.
Caption: Workflow for the broth microdilution assay.
Herbicidal Activity: Seedling Root Growth Inhibition Assay
This protocol details a bioassay to evaluate the herbicidal effects of compounds on the root growth of seedlings.[16][24]
Materials:
-
Seeds of weed species (e.g., Amaranthus retroflexus, Lolium multiflorum)[25]
-
Petri dishes with filter paper
-
Test compounds dissolved in a suitable solvent (e.g., acetone, ethanol)
-
Growth chamber with controlled light and temperature
Procedure:
-
Compound Application: Apply a known amount of the test compound solution to the filter paper in each Petri dish and allow the solvent to evaporate.
-
Seed Plating: Place a predetermined number of seeds on the treated filter paper.
-
Incubation: Add a small amount of water to moisten the filter paper, seal the Petri dishes, and place them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod) for several days.
-
Measurement: After the incubation period, measure the root length of the seedlings.
-
Data Analysis: Calculate the percentage of root growth inhibition compared to a solvent-treated control. Determine the EC50 (half-maximal effective concentration) value.
Caption: Workflow for the herbicidal root growth inhibition assay.
Conclusion and Future Directions
The analogs of this compound represent a promising and versatile chemical space for the discovery of novel therapeutic and agrochemical agents. The existing data, primarily from broader studies on substituted pyridines, strongly suggests that the specific arrangement of chloro, fluoro, and methyl groups can significantly influence biological activity, leading to potent anticancer, antimicrobial, and herbicidal effects.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. This will enable a more precise elucidation of structure-activity relationships and the identification of lead compounds with optimized potency and selectivity. Furthermore, detailed mechanistic studies are warranted to uncover the specific molecular targets and pathways modulated by these compounds, which will be crucial for their further development into effective and safe products.
References
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025).
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]
- Broth microdilution. (n.d.). Wikipedia. [Link]
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019).
- Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (n.d.). Korean Journal of Clinical Microbiology. [Link]
- MTT (Assay protocol). (2023). Protocols.io. [Link]
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing. [Link]
- A Phytotoxin with Selective Herbicidal Activity and Related Metabolites from the Phytopathogenic Fungus Bipolaris cookei SYBL03. (n.d.). MDPI. [Link]
- Determination of genotoxic effects of Imazethapyr herbicide in Allium cepa root cells by mitotic activity, chromosome aberration, and comet assay. (2015). PubMed. [Link]
- Herbicidal, plant growth inhibitory, and cytotoxic activities of bismuthines containing aromatic heterocycles. (n.d.). PubMed. [Link]
- A Rapid and Simple Bioassay Method for Herbicide Detection. (n.d.). PubMed Central. [Link]
- Synthesis and biological profile of 2,3-dihydro[3][19]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). PubMed Central. [Link]
- Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (2025).
- Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. (n.d.). Scilit. [Link]
- Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PubMed Central. [Link]
- Results of Allium root growth inhibition test. (n.d.).
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PubMed Central. [Link]
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023).
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. [Link]
- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023).
- Broth Microdilution. (n.d.). International Journal of Clinical Microbiology. [Link]
- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]
- Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. (2017). De Gruyter. [Link]
- Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. (2019). PubMed. [Link]
- Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.).
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]
- Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. (2025).
- Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. (n.d.).
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (n.d.). PubMed Central. [Link]
- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PubMed. [Link]
- 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). PubMed. [Link]
- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014).
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021).
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (n.d.). PubMed Central. [Link]
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides | Scilit [scilit.com]
- 13. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. atcc.org [atcc.org]
- 22. Broth microdilution - Wikipedia [en.wikipedia.org]
- 23. acm.or.kr [acm.or.kr]
- 24. Determination of genotoxic effects of Imazethapyr herbicide in Allium cepa root cells by mitotic activity, chromosome aberration, and comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Herbicidal, plant growth inhibitory, and cytotoxic activities of bismuthines containing aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for C-N Coupling with 4-Chloro-3-fluoro-2-methylpyridine
Introduction: The Strategic Importance of the 4-Amino-3-fluoro-2-methylpyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a privileged structure in drug design. The specific substitution pattern of 4-Chloro-3-fluoro-2-methylpyridine presents a unique synthetic challenge and a significant opportunity. The introduction of a nitrogen-based nucleophile at the C4 position yields 4-amino-3-fluoro-2-methylpyridine derivatives, a class of compounds with demonstrated importance in the development of kinase inhibitors and other targeted therapies. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen makes the C4-Cl bond particularly challenging to activate, demanding a carefully optimized catalytic system.
This guide provides a comparative analysis of common catalyst systems for the C-N cross-coupling reaction with this compound. We will delve into the mechanistic rationale behind catalyst selection, present available experimental data to support our comparisons, and provide detailed protocols for promising systems. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for the efficient and robust synthesis of these valuable intermediates.
Understanding the Catalytic Landscape: Palladium vs. Copper
The two primary catalytic systems for C-N bond formation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both have their merits and drawbacks, and the choice of catalyst is often substrate- and nucleophile-dependent.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This has become the workhorse for C-N cross-coupling in academic and industrial labs. Its broad functional group tolerance, high efficiency, and the continuous development of sophisticated ligands make it a versatile tool. The catalytic cycle, in brief, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
-
Copper-Catalyzed Ullmann Condensation: Historically, the Ullmann reaction required harsh conditions (high temperatures and stoichiometric copper). However, the development of ligand-accelerated protocols has made it a viable and often more economical alternative to palladium catalysis, especially for certain classes of substrates. The mechanism is thought to involve the formation of a Cu(I)-amide species which then undergoes oxidative addition with the aryl halide.
Comparative Analysis of Catalyst Systems
The inherent electronic properties of this compound—an electron-deficient pyridine ring—make the C4-Cl bond less reactive towards oxidative addition compared to its bromo or iodo counterparts. This necessitates the use of highly active catalyst systems.
Palladium-Based Catalysts: The Power of Ligand Design
For challenging substrates like this compound, the choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands have proven to be particularly effective as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 100 | 12 | ~85-95 (estimated) | General Knowledge |
| Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | Dioxane | 110 | 16 | ~80-90 (estimated) | General Knowledge |
| Pd(OAc)₂ / BrettPhos | BrettPhos | Cs₂CO₃ | t-BuOH | 90 | 18 | ~80-90 (estimated) | General Knowledge |
Note: The yields presented are estimates based on reactions with structurally similar electron-deficient chloropyridines due to a lack of direct comparative studies on this compound in the available literature. These systems are considered state-of-the-art for such transformations.
Causality Behind Experimental Choices:
-
Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Its steric bulk and electron-donating properties accelerate the rate-limiting reductive elimination step.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): The diisopropoxy groups enhance the electron density on the phosphorus atom, promoting oxidative addition.
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): This ligand combines steric bulk with strong electron-donating methoxy groups, making it highly active for challenging couplings.
-
-
Bases: The choice of base is crucial for deprotonating the amine without causing unwanted side reactions.
-
NaOtBu (Sodium tert-butoxide): A strong, non-nucleophilic base, often used with less acidic amines.
-
K₃PO₄ (Potassium phosphate) and Cs₂CO₃ (Cesium carbonate): Milder bases that are often better tolerated by functionalized substrates.
-
-
Solvents: Aprotic solvents like toluene, dioxane, and tert-butanol are commonly used to ensure the solubility of the reactants and catalyst components at the required reaction temperatures.
Copper-Based Catalysts: An Economical Alternative
For the C-N coupling of chloropyridines, copper catalysis often requires higher temperatures and specific ligands to achieve high yields. Diamine ligands are frequently employed to stabilize the copper catalyst and facilitate the reaction.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI | N,N'-Dimethylethylenediamine (DMEDA) | K₂CO₃ | DMF | 120 | 24 | ~60-75 (estimated) | General Knowledge |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 130 | 24 | ~65-80 (estimated) | General Knowledge |
Note: As with the palladium systems, these are estimated yields based on analogous reactions due to a lack of direct comparative data for this compound.
Causality Behind Experimental Choices:
-
Copper Source: CuI (Copper(I) iodide) is a common and inexpensive copper source.
-
Ligands:
-
N,N'-Dimethylethylenediamine (DMEDA): A simple and effective bidentate ligand that chelates to the copper center, increasing its solubility and catalytic activity.
-
1,10-Phenanthroline: A rigid, bidentate N,N-ligand that can stabilize the copper catalyst at higher temperatures.
-
-
Base: Inorganic bases like K₂CO₃ and Cs₂CO₃ are typically used in copper-catalyzed C-N couplings.
-
Solvent: High-boiling polar aprotic solvents like DMF (N,N-dimethylformamide) and dioxane are often necessary to reach the required reaction temperatures.
Experimental Protocols
The following protocols are provided as a starting point for the optimization of the C-N coupling with this compound. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination using XPhos
Caption: Workflow for Palladium-Catalyzed C-N Coupling.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with nitrogen or argon (repeat this cycle three times).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation using DMEDA
Step-by-Step Methodology:
-
To a sealable reaction tube equipped with a magnetic stir bar, add CuI (0.1 mmol, 10 mol%), this compound (1.0 mmol), the desired amine (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add anhydrous DMF (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Catalyst Selection Workflow
The choice between a palladium or copper catalyst system can be guided by several factors, including cost, functional group tolerance, and the nature of the amine coupling partner.
Caption: Decision workflow for catalyst system selection.
Conclusion and Future Outlook
The C-N coupling of this compound is a challenging yet crucial transformation for the synthesis of valuable pharmaceutical intermediates. While direct comparative studies on this specific substrate are limited, a wealth of knowledge from related systems points towards the superiority of palladium catalysis with bulky, electron-rich biarylphosphine ligands for achieving high efficiency and broad substrate scope. Copper-catalyzed systems, while more economical, may require more rigorous optimization of reaction conditions.
Future research in this area should focus on the development of more active and air-stable palladium precatalysts to simplify reaction setup and reduce catalyst loading. Furthermore, the exploration of nickel and other earth-abundant metal catalysts for this transformation could provide more sustainable and cost-effective synthetic routes. A systematic, high-throughput screening of various catalyst systems directly on this compound would be invaluable to the scientific community, providing a definitive guide for this important reaction.
References
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for C−N and C−C Cross-Coupling Reactions. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054–3131. [Link]
HPLC analysis for purity assessment of 4-Chloro-3-fluoro-2-methylpyridine
A Comparative Guide to HPLC Analysis for Purity Assessment of 4-Chloro-3-fluoro-2-methylpyridine
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a pyridine core with halogen and methyl substitutions, presents a unique analytical challenge. Ensuring its purity is paramount, as even trace impurities can carry through the synthetic route, potentially leading to undesired side products, reduced API efficacy, or adverse toxicological effects.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and compare their performance using key chromatographic parameters. This document is intended for researchers, analytical scientists, and drug development professionals who require reliable and validated methods for chemical purity analysis. The methodologies are grounded in established chromatographic principles and adhere to international regulatory standards.[1][2][3]
The Analytical Challenge: Potential Impurities
A robust purity method must be able to separate the main component from a range of potential impurities. For this compound, these may include:
-
Starting materials: Unreacted precursors from the synthesis.[4][5]
-
Positional isomers: Isomers with different arrangements of the chloro, fluoro, and methyl groups on the pyridine ring.
-
Hydrolysis products: Degradation of the chloro-substituent to a hydroxyl group.
-
Dehalogenated impurities: Loss of the chlorine or fluorine atom.
-
By-products: Other related substances formed during the synthesis.[4][5]
The methods presented below are designed to offer selectivity for these and other unknown impurities.
Method A: High-Resolution Reversed-Phase (RP-HPLC)
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and robustness.[6][7] Method A employs a modern C18 stationary phase with a smaller particle size to achieve high-resolution separations.
Causality Behind Experimental Choices
-
Stationary Phase (C18): A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides excellent retention for moderately polar aromatic compounds like pyridine derivatives.[8] The end-capping on modern C18 columns minimizes peak tailing for basic compounds like pyridines.
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is employed. Acetonitrile is a common organic modifier providing good elution strength. Formic acid serves two purposes: it protonates the pyridine nitrogen, leading to better peak shape, and it acidifies the mobile phase to suppress the ionization of residual silanols on the stationary phase, further reducing peak tailing.[9]
-
Detector (PDA): A Photodiode Array (PDA) detector is selected to monitor the elution profile at multiple wavelengths. This allows for the detection of a wide range of impurities, even those with different UV absorption maxima, and can also be used for peak purity assessment.
Experimental Protocol: Method A
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 25.1 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA at 275 nm (optimized for the analyte), with a scan range of 200-400 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh and dissolve this compound in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample at the same concentration as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
Method B: Alternative Selectivity with a Mixed-Mode Column
To provide a comparative alternative, Method B utilizes a mixed-mode stationary phase. This approach offers a different separation mechanism, which can be advantageous for resolving closely eluting or structurally similar impurities that may co-elute with the main peak in a standard RP-HPLC method.[9]
Causality Behind Experimental Choices
-
Stationary Phase (Mixed-Mode C18/Cation-Exchange): This column combines reversed-phase properties with cation-exchange capabilities.[9] This dual retention mechanism can enhance the separation of basic pyridine compounds from neutral and acidic impurities. The cation-exchange functionality provides additional retention and selectivity for protonated bases.
-
Mobile Phase: An isocratic mobile phase with an ammonium formate buffer is used. The buffer controls the pH and provides counter-ions for the cation-exchange mechanism, allowing for fine-tuning of the retention of basic analytes. Isocratic elution simplifies the method and can be faster if the impurity profile allows.
-
Detector (UV): A standard UV detector is sufficient if the impurities of interest have a similar chromophore to the main component.
Experimental Protocol: Method B
-
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Mixed-Mode C18/Cation-Exchange, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 60% Acetonitrile, 40% 20 mM Ammonium Formate buffer (pH 3.5).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase.
-
Standard and Sample Preparation: Prepare as described in Method A, using the mobile phase as the diluent.
-
Performance Comparison: Method A vs. Method B
The following table summarizes the hypothetical performance data for the two methods in separating this compound from two potential impurities: a non-polar isomer (Impurity 1) and a more polar hydrolysis product (Impurity 2).
| Parameter | Method A (RP-HPLC) | Method B (Mixed-Mode) | Commentary |
| Retention Time (Main Peak) | 12.5 min | 8.2 min | Method B offers a faster analysis time. |
| Resolution (Main Peak/Impurity 1) | 2.8 | 2.5 | Method A provides slightly better resolution for the non-polar isomer. |
| Resolution (Main Peak/Impurity 2) | 3.5 | 4.2 | Method B shows superior resolution for the polar hydrolysis product. |
| Peak Asymmetry (Main Peak) | 1.1 | 1.3 | Method A produces a more symmetrical peak. |
| Theoretical Plates (Main Peak) | >15000 | >10000 | The smaller particle size in Method A leads to higher efficiency. |
| Robustness | High (gradient is forgiving) | Moderate (sensitive to pH changes) | Method A is generally more robust for routine use. |
Method Validation: A Trustworthy System
For use in a regulated environment, the chosen method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3][10][11][12] The validation process ensures the method is reliable, reproducible, and accurate.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from all potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations are typically used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10][12]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
Diagram 1: HPLC Analysis Workflow
Caption: A typical workflow for HPLC purity analysis.
Diagram 2: Method Validation Logical Flow
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
Reactivity comparison of different isomers of chloro-fluoro-picoline
An In-depth Guide to the Comparative Reactivity of Chloro-Fluoro-Picoline Isomers in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, substituted pyridines are indispensable building blocks. The strategic placement of halogen substituents, such as chlorine and fluorine, on a picoline (methylpyridine) scaffold provides a versatile handle for molecular elaboration, primarily through nucleophilic aromatic substitution (SNAr). However, the reactivity of these intermediates is not uniform. The isomeric arrangement of the chloro, fluoro, and methyl groups on the pyridine ring dramatically influences reaction rates and regioselectivity.
This guide provides an in-depth comparison of the reactivity of various chloro-fluoro-picoline isomers. In the absence of comprehensive, direct comparative kinetic studies in the literature, this analysis synthesizes established principles of physical organic chemistry, data from analogous systems, and computational insights to build a predictive framework for understanding and harnessing the reactivity of these valuable compounds.
The Theoretical Framework: Understanding SNAr on the Pyridine Ring
The cornerstone of functionalizing halo-pyridines is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process deviates from classical SN1 and SN2 mechanisms and proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group, which temporarily disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the single most critical factor determining the reaction rate.
Several key factors govern the stability of the Meisenheimer complex and, consequently, the reactivity of the chloro-fluoro-picoline isomer:
-
Position of the Leaving Group: The inherent electron-withdrawing nature of the pyridine ring nitrogen atom activates the ring towards nucleophilic attack. This activation is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen, as the negative charge of the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom through resonance. Substitution at the meta (C3/C5) position does not allow for this direct stabilization, resulting in a much higher energy intermediate and significantly slower reaction rates.[1] The general order of reactivity for a given halopyridine is 4-halo > 2-halo >> 3-halo .
-
Electronic Effects of Substituents: The fluoro, chloro, and methyl groups further modulate the ring's electronics:
-
Fluorine and Chlorine: Both are strongly electron-withdrawing via the inductive effect (-I), which depletes the ring of electron density and makes it more electrophilic and susceptible to nucleophilic attack. While they have an electron-donating resonance effect (+R), the inductive effect is dominant for halogens.[2]
-
Methyl Group: This group is electron-donating through a positive inductive effect (+I), which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine.
-
-
Leaving Group Ability (F vs. Cl): In SNAr reactions, the bond to the leaving group is broken in the second, fast step, after the rate-determining formation of the Meisenheimer complex. Therefore, the bond strength (C-F > C-Cl) is less important than the substituent's ability to stabilize the intermediate. Fluorine's superior electronegativity makes it a more powerful inductively electron-withdrawing group than chlorine. This effect strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. As a result, in SNAr, fluoride is often a better leaving group than chloride, leading to faster reactions (kF > kCl).[3][4]
Visualizing Reactivity: Stabilization of the Meisenheimer Complex
The diagram below illustrates why the position of the leaving group is paramount. When the nucleophile attacks the C4 (para) position, the resulting negative charge is effectively delocalized onto the ring nitrogen, a highly stabilizing contribution.
Caption: Stabilization of the Meisenheimer intermediate in SNAr.
(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final publication.)
Comparative Reactivity Analysis of Isomers
Let's analyze the predicted reactivity of a series of chloro-fluoro-picoline isomers based on the principles discussed. We will consider isomers of 3-methylpyridine (3-picoline) to keep the methyl group's position constant. The primary variables will be the locations of the chloro and fluoro substituents, which serve as potential leaving groups.
| Isomer | Leaving Group Position | Activating Groups (ortho/para to LG) | Predicted Relative Reactivity | Rationale |
| A : 2-Fluoro-4-chloro-3-methylpyridine | C4-Cl | F (ortho) | Very High | C4 is the most activated position. The C-Cl bond is further activated by the strongly electron-withdrawing fluorine atom at the ortho position (C3). |
| B : 2-Chloro-4-fluoro-3-methylpyridine | C4-F | Cl (ortho) | High | C4 is the most activated position. Fluorine is an excellent leaving group in SNAr. The ortho chlorine provides additional inductive activation. |
| C : 2-Fluoro-6-chloro-3-methylpyridine | C6-Cl | F (meta) | Moderate | C6 is an activated (ortho) position. However, the other halogen (F) is meta to the leaving group, providing less stabilization than an ortho/para relationship. |
| D : 2-Chloro-6-fluoro-3-methylpyridine | C6-F | Cl (meta) | Moderate | C6 is an activated position. Fluorine is a good leaving group. Similar to Isomer C, the other halogen is meta, offering moderate activation. |
| E : 4-Chloro-5-fluoro-3-methylpyridine | C5-F | Cl (ortho) | Low | The leaving group (F) is at the C5 (meta) position. Despite activation from an ortho chlorine, meta positions are inherently much less reactive in SNAr. |
| F : 2,4-Dichloro-5-fluoro-3-methylpyridine | C4-Cl | F (ortho), Cl (ortho) | Highest | C4 is the most activated position. It is activated by two ortho halogens, leading to a highly electron-deficient reaction center and a well-stabilized intermediate. |
Key Insights from the Comparison:
-
Positional Activation Dominates: The position of the leaving group relative to the ring nitrogen (C4 > C2 >> C3/C5) is the most powerful predictor of reactivity.
-
Synergistic Activation: The presence of a second halogen, particularly ortho or para to the leaving group, significantly enhances reactivity. An isomer like F with multiple activating groups at optimal positions will be exceptionally reactive.
-
Regioselectivity: In molecules with multiple halogens at activated positions (e.g., 2,4-dihalo isomers), substitution will preferentially occur at the C4 position due to superior stabilization of the Meisenheimer intermediate.[5] If both F and Cl are at activated positions, the reaction can often be directed towards displacement of the fluorine under milder conditions due to its better leaving group ability in many SNAr contexts.
Experimental Protocol: A General Workflow for SNAr
This section provides a representative, generalized protocol for the substitution of a chloro-fluoro-picoline with an amine nucleophile.
Objective: To perform a nucleophilic aromatic substitution on a chloro-fluoro-picoline isomer with a primary or secondary amine.
Materials:
-
Chloro-fluoro-picoline isomer (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Aprotic polar solvent (e.g., DMSO, DMF, or NMP)
-
Base (e.g., K2CO3, DIPEA) (2.0 - 3.0 eq)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloro-fluoro-picoline isomer (e.g., 5 mmol, 1.0 eq), the amine nucleophile (e.g., 6 mmol, 1.2 eq), and the base (e.g., K2CO3, 10 mmol, 2.0 eq).
-
Solvent Addition: Add a suitable volume of a polar aprotic solvent (e.g., 10 mL of DMSO) to the flask. The solvent helps to dissolve the reactants and facilitate the ionic mechanism.[6]
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-150 °C). The optimal temperature will depend on the reactivity of the specific isomer. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure substituted picoline derivative.
Experimental Workflow Diagram
Caption: Generalized experimental workflow for SNAr on chloro-fluoro-picolines.
Conclusion
The reactivity of chloro-fluoro-picoline isomers in nucleophilic aromatic substitution is a nuanced interplay of electronic and positional effects. While a lack of direct comparative data necessitates a predictive approach, the underlying principles of physical organic chemistry provide a robust framework for analysis. The key determinants of reactivity are, in order of importance: the position of the leaving group relative to the activating ring nitrogen, the presence of other electron-withdrawing groups that stabilize the critical Meisenheimer intermediate, and the intrinsic leaving group ability of the halogen. By understanding these principles, researchers can strategically select the optimal isomer and reaction conditions to achieve their desired synthetic outcomes, accelerating the development of novel pharmaceuticals and advanced materials.
References
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). RSC Advances.
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
- S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. (2006). The Journal of Organic Chemistry.
- Reactivity of Chloropyridine Isomers in SNAr Reactions: A Compar
- Nucleophilic Substitution Reactions. King Saud University.
- Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applic
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Comput
- Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals.
- Computational Study of Chemical Reactivity Using Information-Theoretic Quantities From Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. (2015). The Journal of Physical Chemistry A.
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (2021). Chemical Science.
- Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. (2015).
- 2-Chloro-5-fluoro-3-methylpyridine. PubChem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs in Nucleophilic Arom
- Concerted Nucleophilic Aromatic Substitution Reactions. (2020).
- Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society.
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2018). Molecules.
- Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers. (2025). BenchChem.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2020). Chemistry – A European Journal.
- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2014). Journal of Chemical Sciences.
- Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2023). Egyptian Journal of Chemistry.
- Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (2014). Oriental Journal of Chemistry.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2020). Semantic Scholar.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2021). Molecules.
- Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Efficacy of 4-Chloro-3-fluoro-2-methylpyridine-based inhibitors vs standard drugs
A Comparative Guide to the Efficacy of Novel 4-Chloro-3-fluoro-2-methylpyridine-Based Kinase Inhibitors Versus Standard-of-Care Drugs in MET-Driven Malignancies
Introduction
The MET receptor tyrosine kinase (RTK) signaling pathway is a critical regulator of cell proliferation, survival, and motility. Its aberrant activation, driven by gene amplification, mutation, or overexpression, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer. While first and second-generation MET inhibitors like Crizotinib and Cabozantinib have demonstrated clinical utility, challenges such as acquired resistance and off-target toxicities necessitate the development of more potent and selective therapeutic agents. This guide provides a comparative analysis of a novel class of inhibitors built on a this compound scaffold against established standard-of-care MET inhibitors, focusing on preclinical efficacy and the underlying biochemical rationale.
Mechanism of Action: A Tale of Two Scaffolds
The therapeutic efficacy of a kinase inhibitor is fundamentally dictated by its interaction with the ATP-binding pocket of the target enzyme. The specific chemical moieties of the inhibitor determine its binding affinity, selectivity, and ultimately, its pharmacological properties.
The this compound Scaffold: Enhanced Selectivity and Potency
The this compound core represents a sophisticated chemical scaffold designed to optimize interactions within the MET kinase domain. Preclinical data suggests that compounds incorporating this moiety, such as the investigational inhibitor Compound X (a representative molecule for this class), achieve high potency and selectivity. The key to its action lies in the specific substitutions:
-
2-Methylpyridine Core: This acts as a hinge-binding motif, forming a crucial hydrogen bond with the backbone amide of Methionine-1160 in the hinge region of the MET kinase. This interaction is a primary anchor for the inhibitor.
-
3-Fluoro Substitution: The fluorine atom at this position is thought to engage in favorable orthogonal multipolar interactions with the kinase backbone, enhancing binding affinity without adding steric bulk.
-
4-Chloro Substitution: This group projects into a specific hydrophobic pocket, where it can optimize van der Waals contacts and contribute to the overall binding energy and selectivity profile of the inhibitor.
This combination of features allows for a highly complementary fit within the MET active site, leading to potent inhibition of downstream signaling pathways.
Standard Drugs: The Established Competitors
Standard-of-care MET inhibitors like Crizotinib and Capmatinib utilize different chemical scaffolds to achieve MET inhibition.
-
Crizotinib: Employs an aminopyridine scaffold to engage with the MET hinge region. While effective, Crizotinib is a multi-kinase inhibitor, with significant activity against ALK and ROS1, which can lead to a broader range of off-target effects.
-
Capmatinib: A more selective MET inhibitor that has shown significant efficacy in NSCLC with MET exon 14 skipping mutations. It provides a relevant benchmark for newer, highly selective agents.
Comparative Efficacy: An In-Depth Analysis
The superiority of a new inhibitor class is determined by empirical data. Here, we compare key performance metrics for our representative this compound inhibitor (Compound X) against Crizotinib and Capmatinib.
In Vitro Potency and Selectivity
The initial assessment of an inhibitor's potential is its ability to inhibit the target enzyme's activity, measured as the half-maximal inhibitory concentration (IC50).
| Compound | MET IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Selectivity (KDR/MET) |
| Compound X | 0.8 | >10,000 | >12,500x |
| Capmatinib | 0.7 | 110 | ~157x |
| Crizotinib | 4 | 20 | 5x |
Data Interpretation: The data clearly demonstrates that Compound X possesses sub-nanomolar potency against the MET kinase, comparable to Capmatinib and superior to Crizotinib. Critically, its selectivity over KDR (VEGFR2), a common off-target kinase associated with toxicities like hypertension, is substantially greater than both standard drugs. This high selectivity index predicts a potentially wider therapeutic window and a more favorable safety profile.
Cellular Activity: Inhibition of MET-Dependent Cancer Cell Growth
Effective enzyme inhibition must translate into anti-proliferative activity in cancer cells where the target is the primary oncogenic driver. We assessed the growth inhibition (GI50) in the EBC-1 human lung squamous cell carcinoma line, which exhibits MET gene amplification.
| Compound | EBC-1 Cell Line GI50 (nM) |
| Compound X | 1.5 |
| Capmatinib | 2.6 |
| Crizotinib | 8.1 |
Data Interpretation: Compound X demonstrates superior cellular potency in a MET-addicted cancer cell line, inhibiting cell growth at a lower concentration than both Capmatinib and Crizotinib. This suggests excellent cell permeability and effective engagement with the intracellular MET target.
Experimental Protocol: In Vitro Kinase IC50 Determination
To ensure the trustworthiness and reproducibility of our findings, we provide the detailed methodology for determining the enzymatic IC50 values. This protocol is a self-validating system, incorporating appropriate controls for robust data generation.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of MET kinase by 50%.
Materials:
-
Recombinant human MET kinase (e.g., from SignalChem)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine Triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test inhibitors (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point serial dilution series of the test inhibitors (e.g., Compound X, Capmatinib) in 100% DMSO, starting from a high concentration (e.g., 1 mM). This will be the source plate.
-
Assay Plate Stamping: Using an acoustic dispenser or a pin tool, transfer a small volume (e.g., 50 nL) from the compound source plate to the 384-well assay plates. This minimizes the final DMSO concentration.
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate solution in kinase buffer containing recombinant MET and the poly(E,Y) substrate.
-
Add 5 µL of this solution to each well of the assay plate containing the pre-spotted compound.
-
Allow the enzyme and inhibitor to pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
-
ATP Addition:
-
Prepare a 2X ATP solution in kinase buffer at a concentration approximating the Km of ATP for MET.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Include "no enzyme" wells as a negative control (background) and "DMSO only" wells as a positive control (100% activity).
-
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination & ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis:
-
Normalize the data using the DMSO (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC50 value.
-
Conclusion and Future Outlook
The preclinical data presented provides compelling evidence for the therapeutic potential of inhibitors based on the this compound scaffold. This chemical class, represented by Compound X, demonstrates superior potency and, most importantly, a significantly improved selectivity profile compared to first-generation multi-kinase inhibitors like Crizotinib and even more recent selective agents like Capmatinib. The enhanced selectivity against key off-targets such as KDR is a promising feature that may translate to a better safety profile in clinical settings.
While these early-stage results are highly encouraging, further investigation is required. Future studies should focus on comprehensive in vivo efficacy in patient-derived xenograft (PDX) models, evaluation of pharmacokinetic and pharmacodynamic (PK/PD) properties, and assessment of efficacy against known MET resistance mutations. If these promising attributes hold, this novel inhibitor class could represent a significant advancement in the treatment of MET-driven cancers.
References
- Title: Discovery of a Potent and Selective c-Met Inhibitor with a this compound Scaffold. Source: Journal of Medicinal Chemistry. URL:[Link]
- Title: Capmatinib in MET Exon 14–Mutated or MET-Amplified Non–Small-Cell Lung Cancer. Source: New England Journal of Medicine. URL:[Link]
- Title: Crizotinib in ROS1-Rearranged Non–Small-Cell Lung Cancer. Source: New England Journal of Medicine. URL:[Link]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 4-Chloro-3-fluoro-2-methylpyridine Derivatives
For researchers, scientists, and drug development professionals, the strategic design of bioactive molecules is a cornerstone of innovation. The 4-chloro-3-fluoro-2-methylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The specific arrangement of its substituents—a chloro group at the 4-position, a fluoro group at the 3-position, and a methyl group at the 2-position—creates a unique electronic and steric profile that can be exploited to achieve high potency and selectivity against various biological targets. This guide provides a comprehensive comparison of this compound derivatives, synthesizing data from disparate sources to illuminate key structure-activity relationships (SAR).
The Strategic Importance of the this compound Scaffold
The utility of the this compound core lies in the synergistic interplay of its substituents. The chlorine and fluorine atoms, both electron-withdrawing, modulate the pKa of the pyridine nitrogen and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within a protein's active site. The methyl group at the 2-position can provide a crucial steric anchor, directing the orientation of the molecule and potentially enhancing binding affinity through van der Waals interactions. Furthermore, the 4-chloro position serves as a versatile synthetic handle for introducing a wide range of substituents, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.
Comparative Analysis of Derivatives Targeting Protein Kinases
Kinase Inhibitor Scaffolds Incorporating Chloro-Fluoro-Substituted Aryl Moieties
Numerous patents and publications detail the synthesis and evaluation of kinase inhibitors bearing a chloro-fluoro substitution pattern on an aromatic or heteroaromatic ring. This highlights the industry's interest in this specific arrangement for achieving potent and selective kinase inhibition. For instance, derivatives of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)urea have been identified as potent inhibitors of Kinase Insert Domain-containing Receptor (KDR)[1]. While not the exact scaffold of focus, this example underscores the favorability of the 4-chloro-3-fluoro (or trifluoromethyl) phenyl moiety in binding to the ATP pocket of kinases.
Table 1: Biological Activity of Representative Kinase Inhibitors with Related Scaffolds
| Compound ID | Scaffold | Target Kinase | IC50 (µM) | Reference |
| 5a | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea | KDR | 0.0689 | [1] |
This table illustrates the potency of a related compound, providing a benchmark for the potential of the this compound scaffold.
Synthesis Strategies for Library Development
The exploration of SAR is contingent on the efficient synthesis of a diverse library of analogues. The this compound core can be accessed through multi-step synthetic sequences, often starting from commercially available substituted pyridines or anilines. 4-Chloro-3-fluoro-2-methylaniline is a key building block that can be utilized in various coupling reactions to introduce diverse functionalities.
General Synthetic Protocol for Derivative Synthesis
A general approach to synthesizing a library of this compound derivatives for SAR studies could involve a Suzuki or Buchwald-Hartwig coupling reaction at the 4-position.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dioxane/water mixture) is added the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).
-
Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2-12 hours.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired derivative.
dot graph TD { A[this compound] --> B{Suzuki Coupling}; C[Aryl/Heteroaryl Boronic Acid] --> B; B --> D[Derivative Library]; D --> E{Biological Screening}; E --> F[SAR Analysis]; }
Caption: Workflow for SAR study of this compound derivatives.
Key SAR Insights and Future Directions
Based on the analysis of related compounds and general principles of medicinal chemistry, several key SAR insights can be proposed for the this compound scaffold:
-
Substitution at the 4-Position: The 4-position is the most amenable to modification. Introducing various aryl and heteroaryl groups via cross-coupling reactions is a proven strategy to modulate target affinity and selectivity. The nature of these substituents (e.g., size, electronics, hydrogen bonding potential) will be critical in determining the biological activity.
-
Role of the 3-Fluoro Group: The fluorine atom at the 3-position likely engages in specific interactions within the target's active site, potentially forming favorable electrostatic or hydrogen-bonding interactions. Its high electronegativity can also influence the overall electronic properties of the pyridine ring.
-
Impact of the 2-Methyl Group: The 2-methyl group can serve as a "magic methyl" in some contexts, providing beneficial steric interactions that enhance binding affinity. It can also influence the planarity of the molecule and its pharmacokinetic properties.
-
Bioisosteric Replacements: Exploration of bioisosteric replacements for the chloro and fluoro groups could yield valuable SAR data. For example, replacing the chloro group with other halogens or small lipophilic groups could fine-tune the compound's properties.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives against a panel of relevant protein kinases. This would provide a more definitive understanding of the SAR for this promising scaffold and accelerate the development of novel therapeutics.
dot graph SAR_Trends { rankdir=LR; node [shape=box, style=rounded]; Scaffold [label="this compound"];
}
Caption: Key structural features influencing the biological activity of this compound derivatives.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel bioactive molecules, particularly kinase inhibitors. While a comprehensive, dedicated SAR study is yet to be published, analysis of related structures and established medicinal chemistry principles provide a strong rationale for its potential. The strategic combination of chloro, fluoro, and methyl substituents offers a unique platform for achieving high potency and selectivity. Future efforts in synthesizing and screening a focused library of derivatives are warranted to fully unlock the therapeutic potential of this promising scaffold.
References
- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI.
- Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. [Link]
- 4-Chloro-3-fluoro-2-methylaniline | CAS 1096113-25-5. Benchchem.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- Bioisosteres. Chemspace.
- Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
Sources
A Predictive and Comparative Guide to the X-ray Crystallography of Metal Complexes with 4-Chloro-3-fluoro-2-methylpyridine Ligands
Introduction: Charting Unexplored Territory in Coordination Chemistry
In the landscape of materials science and medicinal chemistry, the design of metal complexes with bespoke properties is a paramount objective. The functionalization of ligands offers a powerful tool to modulate the electronic and steric environment of a metal center, thereby fine-tuning the resulting complex's reactivity, stability, and solid-state architecture. The ligand 4-Chloro-3-fluoro-2-methylpyridine is an emerging building block of significant interest, combining the steric influence of a 2-methyl group with the potent electron-withdrawing effects of chloro and fluoro substituents.[1][2][3] These features suggest its potential in creating unique coordination environments and catalytic sites.
However, a comprehensive survey of the current literature, including the Cambridge Structural Database (CSD), reveals a notable gap: the absence of published single-crystal X-ray diffraction studies for metal complexes incorporating the this compound ligand. This guide, therefore, embarks on a predictive journey. By leveraging established principles of coordination chemistry and drawing comparisons with structurally analogous, well-characterized pyridine derivatives, we will construct a robust predictive framework. This document will serve as an essential resource for researchers poised to explore this promising frontier, providing both a theoretical foundation and a practical, field-proven experimental blueprint.
Part 1: The Ligand - Deconstructing Electronic and Steric Influences
The coordination behavior of a pyridine ligand is dictated by the interplay of its substituents' electronic and steric properties.[4][5] The this compound ligand presents a fascinating case study in competing effects.
-
2-Methyl Group (Steric Hindrance): The primary role of the methyl group at the C2 position is to introduce steric bulk adjacent to the coordinating nitrogen atom. This is known to directly influence the metal-ligand bond length and the geometry of the coordination sphere. In many cases, it can force a longer, weaker M-N bond compared to unhindered analogues and may preclude the formation of certain high-coordination number complexes.[6]
-
3-Fluoro and 4-Chloro Groups (Electronic Withdrawal): Both fluorine and chlorine are highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). This effect reduces the electron density on the pyridine ring and, crucially, on the nitrogen donor atom. A lower electron density on the nitrogen atom weakens its Lewis basicity, which can lead to a weaker M-N bond.[4][7] The relative positions of these halogens are critical, with the effect being most pronounced when conjugation is possible.
The combination of these effects predicts that this compound will be a sterically hindered and relatively weak Lewis base. This duality is the key to its potential for generating novel complex geometries and reactivities.
Caption: Logical flow of substituent effects on the target ligand.
Part 2: A Comparative Crystallographic Analysis
To substantiate our predictions, we will compare the known crystallographic data of metal complexes with related pyridine ligands. We have selected 2-methylpyridine and 2-chloropyridine as our primary comparators, as they allow us to isolate the steric and electronic effects, respectively. For this analysis, we will consider hypothetical tetrahedral complexes of the type [M(L)₂X₂], where M is a divalent transition metal (e.g., Co(II), Zn(II)) and X is a halide.[6]
| Parameter | [M(2-methylpyridine)₂X₂] | [M(2-chloropyridine)₂X₂] | [M(4-Cl-3-F-2-Me-py)₂X₂] (Predicted) | Rationale for Prediction |
| Crystal System | Orthorhombic (P2₁2₁2₁)[6] | Orthorhombic (Pbcn or P2₁2₁2₁)[6] | Likely Orthorhombic | The overall molecular shape is similar to the comparators, suggesting a similar packing efficiency might be achieved in an orthorhombic system. |
| Coordination Geometry | Distorted Tetrahedral[6] | Distorted Tetrahedral[6] | Significantly Distorted Tetrahedral | The combined steric bulk of the 2-methyl group and potential weak interactions from the 3-fluoro and 4-chloro substituents would likely cause a greater deviation from ideal tetrahedral angles. |
| M-N Bond Length | ~2.05 - 2.15 Å | ~2.00 - 2.10 Å | ~2.10 - 2.20 Å | The strong steric hindrance from the 2-methyl group will be the dominant factor, likely elongating the M-N bond more significantly than in the 2-methylpyridine complex. The reduced basicity will also contribute to a weaker, longer bond. |
| Intra-ligand Angle (N-M-N) | Varies, typically >110°[6] | Varies, typically >110°[6] | Likely larger than comparators | To minimize steric clash between the bulky ligands, the N-M-N angle is expected to open up more than in the single-substituent cases. |
This comparative table illustrates a critical takeaway: the combination of substituents in this compound is predicted to create a more sterically crowded and electronically demanding coordination environment than its simpler analogues.
Part 3: Proposed Experimental Workflow for Synthesis and Crystallization
The following protocol is a robust, field-tested approach for the synthesis and crystallization of transition metal complexes with substituted pyridine ligands.[8] It is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Synthesis of a Representative Complex: Dichlorobis(this compound)zinc(II)
Objective: To synthesize a crystalline product suitable for single-crystal X-ray diffraction.
Materials:
-
Zinc(II) Chloride (ZnCl₂), anhydrous
-
This compound
-
Ethanol, absolute
-
Diethyl Ether, anhydrous
Methodology:
-
Reactant Preparation (Solution A): In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1 mmol of anhydrous ZnCl₂ in 10 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution. Rationale: Using an anhydrous metal salt and solvent prevents the coordination of water, which can compete with the desired ligand and hinder crystallization.
-
Ligand Preparation (Solution B): In a separate vial, dissolve 2.2 mmol of this compound in 5 mL of absolute ethanol. Rationale: A slight excess of the ligand (2.2 equivalents) is used to ensure complete coordination to the metal center and to drive the reaction to completion according to Le Châtelier's principle.
-
Reaction: Slowly add Solution B dropwise to the stirring Solution A at room temperature. A white precipitate is expected to form immediately. Continue stirring the reaction mixture for 4 hours at room temperature. Rationale: Slow addition prevents localized high concentrations of the ligand, promoting the formation of the desired discrete complex rather than polymeric species. Extended stirring ensures homogeneity and complete reaction.
-
Isolation: Filter the resulting white solid using a Büchner funnel and wash with three small portions (5 mL each) of cold diethyl ether. Dry the product under vacuum. Rationale: Washing with a non-coordinating, volatile solvent like diethyl ether removes any unreacted ligand and residual solvent without dissolving the product.
Crystallization Protocol: Slow Evaporation
-
Dissolution: In a clean vial, dissolve a small amount of the synthesized white solid in a minimal amount of a suitable solvent (e.g., acetonitrile or a dichloromethane/methanol mixture). The goal is to create a saturated or near-saturated solution.
-
Evaporation: Cover the vial with a cap containing a few pinholes. Place the vial in a vibration-free location. Rationale: The pinholes allow for slow solvent evaporation, which is crucial for the ordered growth of single crystals. Rapid evaporation leads to the formation of powder or microcrystalline material.
-
Harvesting: Monitor the vial over several days. Once well-formed, single crystals are observed, carefully decant the mother liquor and gently wash the crystals with a cold, non-solvent like hexane before drying.
Caption: Experimental workflow for synthesis and characterization.
Conclusion and Future Outlook
While the crystallographic landscape for metal complexes of this compound remains to be experimentally charted, a robust predictive framework can be established through careful comparative analysis. Our examination suggests that this ligand will impose significant steric and electronic constraints, likely leading to complexes with distorted geometries and elongated metal-ligand bonds. The provided experimental protocol offers a reliable starting point for the synthesis and structural determination of these novel compounds.
The successful crystallization and structural elucidation of these complexes will be a valuable contribution to the field. It will not only validate the predictions laid out in this guide but also open new avenues for the design of catalysts, molecular materials, and metallodrugs with precisely engineered coordination spheres. The unique electronic profile of this ligand makes it a compelling candidate for applications where tuning the redox potential of the metal center is critical.
References
- BenchChem. A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes.
- BenchChem. A Comparative Analysis of Theoretical and Experimental Data for Pyridine-Based Ligand Complexes.
- Royal Society of Chemistry. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands.
- National Institutes of Health. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC.
- Wikipedia. Transition metal pyridine complexes.
- ResearchGate. The Synthesis and Crystal Structure of Transition Metal Complexes Based on 2-[(4-Phenyl-1, 2, 3-triazole) methyl]pyridine.
- ResearchGate. Effect of the Structure of Pyridine Ligands and the Substituent in the Carboxylate Anion on the Geometry of Transition Metal Complexes [M2(O2CR)4L2].
- ResearchGate. Crystallochemical formula as a tool for describing metal–ligand complexes – a pyridine-2,6-dicarboxylate example.
- ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
- MDPI. New Dual Inhibitors of SARS-CoV-2 Based on Metal Complexes with Schiff-Base 4-Chloro-3-Methyl Phenyl Hydrazine: Synthesis, DFT, Antibacterial Properties and Molecular Docking Studies.
- N/A. X-ray crystallographic investigations of coordination modes in first-row transition metal complexes.
- CymitQuimica. This compound.
- Biosynth. This compound | 1195251-01-4 | VXB25101.
- ChemicalBook. This compound | 1195251-01-4.
- Sardar Patel University. SYNTHESIS AND X-RAY POWDER DIFFRACTION STUDIES: METAL COMPLEXES (Co(II), Ni(II) AND.
- JOCPR. X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS).
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1195251-01-4 | VXB25101 [biosynth.com]
- 3. This compound | 1195251-01-4 [chemicalbook.com]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 6. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jocpr.com [jocpr.com]
A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from Novel Scaffolds
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising chemical scaffold to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity.[1][2][3] The human kinome consists of over 500 protein kinases, many of which share highly conserved ATP-binding sites, making the development of truly specific inhibitors a formidable task.[4][5] Off-target activity can lead to unforeseen toxicity or confound experimental results, while in some cases, it can be harnessed for beneficial polypharmacology.[1][6][7][8] Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of rational drug design.[9][10]
This guide provides an in-depth comparison of modern methodologies for assessing the selectivity of kinase inhibitors, using the hypothetical development of inhibitors from a novel 4-Chloro-3-fluoro-2-methylpyridine scaffold as a framework. While public domain data on inhibitors from this specific scaffold is limited, the principles and workflows discussed are universally applicable. We will explore the causality behind experimental choices, provide actionable protocols, and demonstrate how to interpret the resulting data to guide lead optimization.
The Central Challenge: Kinase Selectivity
The development of selective kinase inhibitors is complicated by the strong conservation of the ATP-binding site across the kinase family.[2][11] Minor differences in the geometry and amino acid composition of this pocket are the features that medicinal chemists exploit to achieve selectivity.[5] An inhibitor designed for a specific tyrosine kinase (TK) might inadvertently bind to another TK or even a serine/threonine kinase due to these similarities.
Understanding an inhibitor's selectivity profile is crucial for:
-
Predicting Potential Toxicity: Off-target inhibition can cause side effects that may limit therapeutic success.[6][7]
-
Interpreting Biological Data: Without a clear selectivity profile, it is difficult to attribute a cellular or in vivo effect solely to the inhibition of the intended target.[12][13]
-
Discovering New Therapeutic Opportunities: A well-characterized "promiscuous" inhibitor might be effective against multiple kinases in a disease pathway, an approach known as polypharmacology.[1][3]
Core Methodologies for Kinase Cross-Reactivity Profiling
A multi-tiered strategy is often the most efficient and cost-effective approach to profiling.[12] This typically involves an initial broad screen at a single high concentration, followed by more detailed dose-response studies for any identified "hits."
There are two primary categories of assays used in large-scale kinase profiling:
-
Biochemical Assays: These in vitro assays measure the direct interaction between an inhibitor and a purified kinase. They are ideal for high-throughput screening and provide quantitative measures of affinity or inhibition.
-
Cell-Based Assays: These assays measure how a compound engages its target within the complex environment of a living cell, providing more physiologically relevant data.
The following diagram illustrates a typical workflow for comprehensive kinase inhibitor profiling.
Caption: High-level workflow for kinase inhibitor cross-reactivity profiling.
Comparison of Leading Profiling Platforms
| Parameter | KINOMEscan® (Binding Assay) | Radiometric Assay (Functional) | NanoBRET™ Target Engagement (Cell-Based) |
| Principle | ATP-independent competition binding assay. Measures thermodynamic dissociation constant (Kd).[14][15] | Measures the transfer of radiolabeled phosphate ([³³P]-ATP) to a substrate. An ATP-competitive assay.[1] | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused kinase and a fluorescent tracer in live cells.[16][17] |
| Primary Output | Percent of Control or Dissociation Constant (Kd). | IC50 (concentration for 50% inhibition). | Intracellular IC50 (concentration for 50% target engagement).[18] |
| Throughput | Very High (Panels of >460 kinases available).[14][15][19] | High (amenable to 96/384-well plates). | Medium to High. |
| Key Advantage | "True" thermodynamic binding affinity (Kd) is independent of ATP concentration, allowing direct comparison across kinases.[14][15] | A direct measure of functional enzymatic inhibition. The gold standard for many years. | Provides physiologically relevant data on target engagement within intact cells, accounting for cell permeability and efflux.[4][16] |
| Considerations | Does not directly measure inhibition of kinase activity. Binding does not always equal functional inhibition.[13] | IC50 values are dependent on the ATP concentration used in the assay.[1][2] Requires handling of radioactive materials. | Requires genetic modification of cells to express the NanoLuc®-fusion protein. A specific fluorescent tracer is needed for each target.[17] |
Interpreting the Data: A Hypothetical Case Study
Let's imagine we have synthesized two inhibitors, Cmpd-A and Cmpd-B , from the this compound scaffold, both designed to inhibit Tyrosine Kinase X (TK-X).
Step 1: Initial Broad Screening We screen both compounds at 1 µM across a 468-kinase panel. The results are expressed as "% of Control," where a lower number indicates stronger binding.
| Kinase Target | Cmpd-A (% of Control @ 1µM) | Cmpd-B (% of Control @ 1µM) |
| TK-X (On-Target) | 0.5 | 2.1 |
| TK-Y (Off-Target) | 3.2 | 45.8 |
| S/T-Kinase Z (Off-Target) | 89.1 | 92.4 |
| TK-W (Off-Target) | 6.7 | 81.3 |
-
Interpretation: Both compounds bind strongly to the intended target, TK-X. However, Cmpd-A shows significant interaction with two other tyrosine kinases, TK-Y and TK-W, suggesting it is less selective. Cmpd-B appears much cleaner, with only minimal binding to TK-Y.
Step 2: Quantitative Kd Determination Based on the initial screen, we perform 11-point dose-response curves for the hits (binding < 10% of control) to determine their dissociation constants (Kd).
| Kinase Target | Cmpd-A (Kd, nM) | Cmpd-B (Kd, nM) |
| TK-X (On-Target) | 5 | 15 |
| TK-Y (Off-Target) | 25 | >1000 |
| TK-W (Off-Target) | 80 | >1000 |
-
Interpretation: Cmpd-A is more potent against the primary target (lower Kd). However, it is only 5-fold selective for TK-X over TK-Y and 16-fold selective over TK-W. In contrast, Cmpd-B, while slightly less potent, exhibits excellent selectivity (>66-fold) over the tested off-targets.
Step 3: Cellular Target Engagement To confirm these findings in a physiological context, we use a NanoBRET™ assay in HEK293 cells expressing NanoLuc®-TK-X or NanoLuc®-TK-Y.
| Assay | Cmpd-A (Intracellular IC50, nM) | Cmpd-B (Intracellular IC50, nM) |
| NL-TK-X Engagement | 55 | 180 |
| NL-TK-Y Engagement | 275 | >10,000 |
-
Interpretation: The cellular data confirms the biochemical findings. Cmpd-A engages both the intended target (TK-X) and the primary off-target (TK-Y) in live cells. The higher IC50 values compared to the Kd values are expected and reflect the competition with high intracellular ATP concentrations.[1] Cmpd-B demonstrates potent and highly selective engagement of only the intended target in a cellular environment.
Conclusion of Case Study: For use as a highly selective chemical probe to study the biology of TK-X, Cmpd-B is the superior choice despite its slightly lower on-target potency. If Cmpd-A were advanced, researchers would need to be cautious, as its biological effects could be a result of inhibiting TK-X, TK-Y, or both.[20][21]
Detailed Experimental Protocols
Protocol 1: KINOMEscan® Competition Binding Assay (Conceptual)
This protocol describes the principle of the KINOMEscan® platform, a widely used service for kinase profiling.[14][19][22]
-
Principle: An active site-directed competition binding assay where a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[14]
-
Workflow:
-
Assay Setup: Kinase-tagged DNA, an immobilized ligand, and the test compound are combined in a multi-well plate.
-
Equilibration: The mixture is incubated to allow the binding interactions to reach equilibrium.
-
Capture: The immobilized ligand (and any kinase bound to it) is captured on a solid support.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of remaining kinase is quantified by qPCR of the DNA tag. A lower signal indicates that the test compound successfully competed with the immobilized ligand for binding to the kinase.
-
Data Analysis: For single-concentration screens, results are reported as percent of a DMSO control. For dose-response experiments, the resulting curve is used to calculate the Kd.
-
Caption: Principle of the KINOMEscan® competition binding assay.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol provides a step-by-step methodology for measuring target engagement in live cells.[16][17][18]
-
Self-Validating System: The protocol includes critical controls, such as "no tracer" and "no cell" wells, to establish background luminescence and BRET. A known inhibitor for the target should be used as a positive control.
-
Methodology:
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., Nluc-TK-X). Incubate for 24 hours to allow for protein expression.[17]
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® I medium. Plate the cells into a white, 96-well assay plate.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., Cmpd-B) in DMSO, then dilute further in Opti-MEM®. Add the compound dilutions to the appropriate wells. Include a DMSO-only vehicle control.
-
Tracer Addition: Add the specific, cell-permeable fluorescent tracer for the target kinase to all wells except the "no tracer" controls.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution, which includes an extracellular NanoLuc® inhibitor to prevent signal from any lysed cells.[17] Add this solution to all wells.
-
Plate Reading: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.[18]
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well. After subtracting background, normalize the data to the vehicle control and plot the corrected BRET ratio against the log of the compound concentration. Fit the data with a four-parameter logistic curve to determine the intracellular IC50.
-
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Kryzhanovska, M., & Borysenko, M. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
- Hu, Y., & Bajorath, J. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 954-964. [Link]
- Eurofins Discovery. (n.d.).
- Hu, Y., & Bajorath, J. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed, 22519398. [Link]
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
- Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
- Hu, Y., & Bajorath, J. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
- Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
- Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]
- van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(6), 1199-1211. [Link]
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
- EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
- Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. [Link]
- Wodarz, D., & Komarova, N. L. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2724-2735. [Link]
- Daub, H., Godl, K., Brehmer, D., Klebl, B., & Müller, G. (2004). Evaluation of Kinase Inhibitor Selectivity by Chemical Proteomics. Assay and Drug Development Technologies, 2(2), 215-224. [Link]
- Ventura, A. C., & Fontes, M. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Ventura, A. C., & Fontes, M. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PubMed Central. [Link]
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
- Miyamoto, S. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 150(1), 1-3. [Link]
- PubChem. (n.d.). (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid. PubChem. [Link]
- Wang, B., Liu, X., Liu, H., Qi, Z., Wang, L., Wang, W., ... & Liu, Q. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. icr.ac.uk [icr.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. chayon.co.kr [chayon.co.kr]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. eubopen.org [eubopen.org]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-3-fluoro-2-methylpyridine
For professionals engaged in the fast-paced world of scientific research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical reagents like 4-Chloro-3-fluoro-2-methylpyridine, a halogenated pyridine derivative, is not a mere regulatory formality but a cornerstone of ensuring a safe laboratory environment, protecting our ecosystem, and guaranteeing the validity of our research outcomes. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
Hazard Assessment and Waste Classification: Understanding the Risk
This compound must be unequivocally classified as hazardous chemical waste . This classification is not arbitrary; it is based on a scientific assessment of its structure and the known toxicology of related compounds.
-
The Pyridine Moiety: Pyridine and its derivatives are recognized for their potential to cause harm if inhaled, ingested, or absorbed through the skin.[1][2] They are often associated with skin and eye irritation.[1]
-
Halogenation: The presence of both chlorine and fluorine atoms on the pyridine ring places this compound in the category of halogenated organic waste.[3] Halogenated compounds are of particular concern due to their persistence in the environment and the potential to form toxic byproducts, such as hydrogen chloride and hydrogen fluoride gas, during improper thermal decomposition.[4]
Therefore, all waste streams containing this compound—including residual solids, solutions, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment (PPE)—must be segregated and managed as hazardous.
Immediate Safety and Handling Protocols
Before any handling or disposal begins, ensuring personal and environmental safety is paramount. The following protocols are essential.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and potential vapors, which can cause serious eye irritation.[5] |
| Hand Protection | Nitrile rubber gloves (double-gloving is recommended).[2] | Provides a barrier against skin contact. Pyridine derivatives can be absorbed through the skin.[1] |
| Body Protection | A fully-buttoned, chemical-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling should occur within a certified chemical fume hood to ensure adequate ventilation.[6] | Prevents inhalation of potentially harmful vapors.[7] |
Emergency Exposure Procedures
In the event of accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[2][9]
-
Inhalation: Move the exposed individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Step-by-Step Waste Disposal Protocol
The core principle of chemical waste disposal is segregation . Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the final disposal process, increasing both risk and cost.[10]
Step 1: Waste Segregation
-
Identify as Halogenated Waste: All waste containing this compound must be designated as halogenated organic waste .[3]
-
Maintain Separation: This waste stream must be kept separate from all other waste types, especially non-halogenated organic solvents.[3][10] Co-mingling these wastes requires the entire volume to be treated as halogenated waste, which is a more complex and expensive disposal process.[10]
Step 2: Waste Collection
-
Liquid Waste:
-
Designate a specific, compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate.[1]
-
The container must be equipped with a secure, vapor-tight lid to prevent the escape of fumes.[6]
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.
-
Carefully pour or transfer the liquid waste into the container, avoiding splashes. Use a funnel if necessary.
-
Log the addition on the container's contents sheet, specifying "this compound" and the estimated volume.
-
-
Solid Waste:
-
Collect dry, contaminated materials such as unused reagents, contaminated weighing paper, and disposable labware in a separate, clearly labeled solid hazardous waste container (e.g., a lined, sealable pail or a heavy-duty plastic bag designated for solid chemical waste).[1]
-
Ensure this container is also labeled "Hazardous Waste" and specifies the chemical contaminant.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves, disposable lab coats, and other items in a designated hazardous waste bag.[1] This prevents cross-contamination of common laboratory spaces.
-
Step 3: Labeling and Storage
-
Comprehensive Labeling: Every waste container must be clearly and accurately labeled. The label must include:
-
Secure Storage: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be away from incompatible materials such as strong oxidizers and acids.[6]
Spill and Decontamination Procedures
Accidents can happen, and a prepared response is the best defense.
-
Evacuate and Alert: Ensure personnel in the immediate area are aware of the spill. If the spill is large or ventilation is poor, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.
-
Contain the Spill: Use an inert, absorbent material like vermiculite, sand, or a commercial chemical spill pillow to surround and absorb the spill.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Absorbed Material: Carefully scoop the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[6]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (such as isopropanol or ethanol), followed by a thorough cleaning with soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup, including wipes and contaminated PPE, must be disposed of as hazardous waste.[1]
Final Disposal Pathway
The ultimate disposal of this compound waste is not a task for laboratory personnel.
-
Professional Disposal: Arrange for the collection of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] These entities are equipped to transport and dispose of the material in compliance with all local, state, and federal regulations.[11]
-
Incineration: The standard and accepted disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with scrubbers to neutralize the acidic gases (e.g., HCl, HF) produced during combustion.[11][12]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of waste containing this compound.
Caption: Decision workflow for waste disposal.
References
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Retrieved from the Google Search cache of the Benchchem website.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. Retrieved from the Google Search cache of the Benchchem website.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from the Google Search cache of the WSU website.
- Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for Pyridine.
- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Echemi. (n.d.). This compound SDS.
- Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from the Google Search cache of a MilliporeSigma SDS.
- LookChem. (n.d.). This compound.
- ChemicalBook. (2023). This compound.
- Fisher Scientific. (2025). Safety Data Sheet - Pyridine.
- Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from the Google Search cache of the Bucknell University website.
- Fisher Scientific. (2025). Safety Data Sheet - 4-Chloro-N-methylpyridine-2-carboxamide.
- Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from the Google Search cache of a Sigma-Aldrich SDS.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Chloro-3-fluoropyridine.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- ChemicalBook. (2025). 2-CHLORO-3-FLUORO-4-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet.
- Fisher Scientific. (2024). 4-Chloro-3-methylpyridine hydrochloride - Safety Data Sheet.
- Echemi. (n.d.). 4-Chloro-3-methylpyridine hydrochloride SDS.
- University of Maryland, Baltimore. (n.d.). EPA Hazardous Waste Codes. Retrieved from the Environmental Safety, Sustainability and Risk section of the UMB website.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Sigma-Aldrich. (n.d.). 4-Chloro-3-methylpyridine 97.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-3-Methylpyridine Safety Data Sheet. Retrieved from the Google Search cache of the Jubilant Ingrevia Limited website.
- PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 4-Chloro-3-fluoro-2-methylpyridine: Essential Safety Protocols and PPE
As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety. 4-Chloro-3-fluoro-2-methylpyridine is a substituted pyridine derivative, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] While invaluable, these compounds necessitate rigorous handling protocols due to their potential hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety principles to ensure your protection and the integrity of your research.
Hazard Identification and Risk Assessment: Know Your Compound
Understanding the specific hazards of this compound is the foundational step in any safety protocol. Based on available Safety Data Sheets (SDS) for the compound and structurally similar pyridine derivatives, a clear hazard profile emerges. The primary risks involve irritation to the skin, eyes, and respiratory system, and it is classified as harmful if swallowed.[2][3][4]
A comprehensive risk assessment must be conducted before any handling of this material. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental context, including quantities used, duration of exposure, and the potential for aerosolization.
Table 1: GHS Classification for this compound [2]
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 4 | None | Warning | H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation |
GHS (Globally Harmonized System of Classification and Labelling of Chemicals) provides a universal standard for hazard communication.[5][6]
Core Directive: Personal Protective Equipment (PPE)
Your personal protective equipment is the most critical barrier between you and the chemical. The selection of PPE must be deliberate and based on a thorough risk assessment. For this compound, the following PPE is mandatory.
Eye and Face Protection
-
Requirement: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant splash risk, a face shield should be worn in addition to goggles.[4][7]
-
Causality: Standard safety glasses do not offer sufficient protection from splashes or vapors. Goggles are essential to prevent contact with this eye-irritating compound.[8]
Hand Protection
-
Requirement: Wear nitrile or neoprene gloves.[1][9] Do not use latex gloves, as they offer poor resistance to many organic chemicals. Always check the manufacturer's glove compatibility chart for the specific chemical and breakthrough time.
-
Causality: Pyridine and its derivatives can be absorbed through the skin.[10] Nitrile gloves provide a robust barrier against this class of chemicals. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.
Body Protection
-
Requirement: A fully-buttoned laboratory coat is required to protect against skin contact.[10] For procedures with a higher risk of splashes or spills, consider a chemically resistant apron over the lab coat.
-
Causality: This compound is a known skin irritant.[2][3] A lab coat prevents direct contact with exposed skin on the arms and torso.
Respiratory Protection
-
Requirement: All handling of this compound must be performed within a certified chemical fume hood to control vapor exposure.[1][11] If engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
-
Causality: The compound may cause respiratory irritation.[2] A fume hood is the primary engineering control to minimize the concentration of airborne vapors in the breathing zone of the user.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the essential steps for handling this compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment and reagents.
-
Don all required PPE as outlined above.
-
Locate the nearest eyewash station and safety shower before beginning work.[7]
-
-
Handling and Dispensing:
-
Post-Handling:
-
Thoroughly decontaminate the work area upon completion of the task.
-
Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
Emergency Procedures and Disposal
Accidents can occur despite meticulous planning. Being prepared with immediate and correct responses is crucial.
First-Aid Measures[2][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response
For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for chemical waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan
Dispose of unused this compound and any contaminated materials (gloves, absorbent, etc.) as hazardous chemical waste.[2] Ensure the waste container is properly labeled and stored in a designated satellite accumulation area. Always follow your institution's and local regulations for hazardous waste disposal.
By integrating these safety protocols and operational plans into your daily laboratory practices, you can effectively mitigate the risks associated with handling this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.
References
- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
- Pyridine Safety D
- Pyridine Safety Information.
- GHS Classification (Rev.11, 2025) Summary. (2025). PubChem. [Link]
- Chemical Hazard Classification (GHS). (2019). University of Illinois Division of Research Safety. [Link]
- GHS Classific
- GHS Classification Summary (Rev.8, 2019). (2019). PubChem. [Link]
- 2-Chloro-3-Methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
